molecular formula C16H9Cl2N2O2S2- B15614596 Yoda2

Yoda2

Número de catálogo: B15614596
Peso molecular: 396.3 g/mol
Clave InChI: KFIUJWYVLYQUOY-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Yoda2 is a useful research compound. Its molecular formula is C16H9Cl2N2O2S2- and its molecular weight is 396.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C16H9Cl2N2O2S2-

Peso molecular

396.3 g/mol

Nombre IUPAC

4-[5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzoate

InChI

InChI=1S/C16H10Cl2N2O2S2/c17-12-2-1-3-13(18)11(12)8-23-16-20-19-14(24-16)9-4-6-10(7-5-9)15(21)22/h1-7H,8H2,(H,21,22)/p-1

Clave InChI

KFIUJWYVLYQUOY-UHFFFAOYSA-M

Origen del producto

United States

Foundational & Exploratory

The Mechanism of Action of Yoda2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yoda2, a potent and selective agonist of the mechanosensitive ion channel PIEZO1, represents a significant advancement over its predecessor, Yoda1, offering improved potency and aqueous solubility.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this important pharmacological tool.

Core Mechanism of Action: Selective PIEZO1 Agonism

This compound functions as a direct activator of the PIEZO1 channel, a large transmembrane protein that plays a crucial role in sensing mechanical stimuli in various cell types.[2] Unlike physiological activation by physical forces such as shear stress or membrane stretch, this compound induces channel opening through a chemical-gating mechanism.[3] This activation is highly selective for PIEZO1, with no significant off-target effects observed on the related PIEZO2 channel or other tested membrane proteins.[4] The interaction of this compound with PIEZO1 leads to a conformational change in the channel, resulting in the influx of cations, most notably calcium ions (Ca²⁺), down their electrochemical gradient.[5]

Molecular Interaction

While the precise binding site of this compound on the PIEZO1 channel is still under investigation, it is understood to be an allosteric modulator.[4] Its chemical structure, featuring a 4-benzoic acid moiety in place of the pyrazine (B50134) group of Yoda1, enhances its agonist properties.[1] This structural modification is critical for its increased potency and improved physicochemical properties, making it a more reliable tool for in vitro and in vivo studies.[1]

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified across various experimental systems. The half-maximal effective concentration (EC₅₀) values demonstrate its enhanced activity compared to Yoda1.

Parameter Cell Type/System This compound Value Yoda1 Value Reference
EC₅₀ Mouse PIEZO1 (calcium assay)150 nM600 nM[3]
EC₅₀ Human Red Blood Cells (patch clamp)305 nM1391 nM[5][6]
EC₅₀ Mouse Portal Vein (relaxation)1.2 µM-[7]
EC₅₀ HUVEC Cells1.14 µM-[7]
Ca²⁺ Signaling Increase hPIEZO-TREx2.8-fold vs Yoda1-[7]
Ca²⁺ Signaling Increase mPIEZO1-TREx1.2-fold vs Yoda1-[7]

Downstream Signaling Pathways

The primary consequence of PIEZO1 activation by this compound is an increase in intracellular calcium concentration. This influx of Ca²⁺ acts as a second messenger, initiating a cascade of downstream signaling events that vary depending on the cell type.

Calcium-Dependent Signaling

The elevation of intracellular Ca²⁺ triggers numerous cellular responses. In endothelial cells and red blood cells, a key downstream effector is endothelial nitric oxide synthase (eNOS).[8][9] The binding of Ca²⁺/calmodulin to eNOS stimulates the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[8]

Nitric Oxide (NO) Mediated Effects

The production of NO leads to a variety of physiological responses, most notably vasodilation.[1] In blood vessels, NO diffuses from endothelial cells to adjacent smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent smooth muscle relaxation.[1] This effect has been demonstrated in mouse mesenteric resistance arteries, pudendal arteries, and corpus cavernosum.[1]

Yoda2_Signaling_Pathway This compound This compound PIEZO1 PIEZO1 Channel This compound->PIEZO1 Activates Ca2_influx Ca²⁺ Influx PIEZO1->Ca2_influx Opens Ca2_increase ↑ Intracellular [Ca²⁺] Ca2_influx->Ca2_increase eNOS eNOS Activation Ca2_increase->eNOS Stimulates NO Nitric Oxide (NO) Production eNOS->NO Vasorelaxation Vasorelaxation NO->Vasorelaxation Induces

Caption: this compound-induced PIEZO1 signaling cascade.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the mechanism of action of this compound.

Intracellular Calcium Assay

This assay measures the change in intracellular calcium concentration upon application of this compound.

Principle: Cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM). Upon binding to calcium, the fluorescence intensity of the dye increases, which can be measured using a fluorescence microscope or a plate reader.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293 cells overexpressing PIEZO1, or HUVECs) in a suitable format (e.g., 96-well plate or glass-bottom dish).

  • Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS). Incubate the cells with the calcium indicator dye (e.g., 5 µM Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells twice with the buffered saline solution to remove excess dye.

  • Compound Addition: Prepare serial dilutions of this compound in the buffered saline solution. Add the this compound solutions to the cells.

  • Fluorescence Measurement: Immediately begin recording the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 520 nm emission for Fluo-4).

  • Data Analysis: The change in fluorescence intensity over time is used to determine the cellular response to this compound. EC₅₀ values can be calculated from the dose-response curves.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Plating Plate Cells Loading Load with Ca²⁺ Indicator Plating->Loading Washing Wash Excess Dye Loading->Washing Yoda2_add Add this compound Washing->Yoda2_add Fluorescence Measure Fluorescence Yoda2_add->Fluorescence EC50 Calculate EC₅₀ Fluorescence->EC50

Caption: Workflow for an intracellular calcium assay.

Automated Patch-Clamp Electrophysiology

This technique directly measures the ion channel activity of PIEZO1 in response to this compound.

Principle: A planar patch-clamp system is used to form a high-resistance seal between a micropipette and a single cell, allowing for the measurement of ion currents flowing across the cell membrane. The whole-cell configuration allows for the recording of the total current from all ion channels in the cell.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of cells expressing PIEZO1 (e.g., red blood cells or transfected cell lines).

  • Chip Preparation: Use a specialized microfluidic chip for automated patch-clamping.

  • Cell Sealing: The automated system positions a cell onto the aperture of the patch-clamp chip and forms a gigaseal.

  • Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Compound Application: A solution containing this compound is perfused over the cell.

  • Data Acquisition: A voltage-ramp protocol (e.g., -100 mV to +80 mV) is applied, and the resulting currents are recorded.[5]

  • Data Analysis: The current-voltage relationship is analyzed to determine the effect of this compound on PIEZO1 channel activity.

Patch_Clamp_Workflow start Single Cell Suspension seal Gigaseal Formation start->seal whole_cell Whole-Cell Configuration seal->whole_cell yoda2_app This compound Application whole_cell->yoda2_app recording Current Recording yoda2_app->recording analysis Data Analysis recording->analysis

Caption: Automated patch-clamp experimental workflow.

Wire Myography for Vasorelaxation Assay

This ex vivo technique assesses the effect of this compound on the contractility of isolated blood vessels.

Principle: Small segments of arteries are mounted in a myograph chamber, and their isometric tension is measured. The ability of this compound to induce relaxation in pre-constricted vessels is quantified.

Methodology:

  • Tissue Dissection: Isolate small arteries (e.g., mouse mesenteric arteries) and cut them into small rings.

  • Mounting: Mount the arterial rings on two small wires in a myograph chamber filled with physiological salt solution, gassed with 95% O₂ and 5% CO₂ at 37°C.

  • Equilibration: Allow the vessels to equilibrate under a standardized resting tension.

  • Pre-constriction: Constrict the vessels with a vasoconstrictor (e.g., phenylephrine (B352888) or U46619).

  • This compound Application: Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the chamber.

  • Tension Measurement: Record the changes in isometric tension.

  • Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-constriction. Plot concentration-response curves to determine the EC₅₀.

Conclusion

This compound is a powerful and specific pharmacological tool for the activation of the PIEZO1 ion channel. Its mechanism of action, centered on the induction of a calcium influx and subsequent downstream signaling, has been well-characterized through a variety of in vitro and ex vivo assays. The improved potency and solubility of this compound compared to its predecessor make it an invaluable reagent for researchers investigating the physiological and pathophysiological roles of PIEZO1 in diverse fields such as cardiovascular biology, immunology, and neuroscience. Further research utilizing this compound will undoubtedly continue to unravel the complexities of mechanotransduction and its implications for human health and disease.

References

Yoda2: A Selective Piezo1 Channel Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Yoda2, a potent and selective small-molecule agonist of the mechanosensitive ion channel Piezo1. This compound represents a significant advancement over its predecessor, Yoda1, offering improved potency and aqueous solubility, making it a valuable tool for investigating Piezo1 function in a variety of physiological and pathological contexts. This document details the chemical properties of this compound, presents quantitative data on its activity, outlines key experimental protocols for its use, and illustrates the signaling pathways it modulates.

Introduction to this compound

Piezo1 is a large, mechanically activated non-selective cation channel crucial for cellular mechanotransduction. It converts mechanical stimuli into electrochemical signals in numerous cell types.[1] Genetic alterations in Piezo1 are linked to conditions such as hereditary xerocytosis.[2][3] The development of chemical tools to modulate Piezo1 activity has been pivotal in advancing our understanding of its roles. Yoda1 was the first synthetic small-molecule agonist identified for Piezo1. However, its utility was limited by relatively low potency and poor water solubility.[4]

To address these limitations, this compound was developed as an analog of Yoda1.[4] this compound features a 4-benzoic acid moiety in place of the pyrazine (B50134) group in Yoda1, a modification that enhances its agonist properties and improves its solubility in aqueous solutions.[5] This makes this compound a more reliable and effective tool for in vitro and in vivo studies of Piezo1.

Chemical and Physical Properties

This compound, also known as KC289, is the potassium salt of 4-(5-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzoic acid.[5]

PropertyValueReference
Molecular Formula C₁₆H₉Cl₂KN₂O₂S₂[6]
Molecular Weight 435.39 g/mol [6]
IUPAC Name potassium 4-[5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzoate[6]
Solubility Soluble in DMSO (up to 50 mM) and water (up to 100 mM). Approximately 160 times more soluble in aqueous buffer than Yoda1.[5]
Storage Store at -20°C. Solutions should be prepared fresh or stored at -20°C for up to one month.[5]

Quantitative Data: Potency and Efficacy

This compound demonstrates significantly higher potency in activating Piezo1 channels compared to Yoda1 across various cell types and assay formats.

Assay TypeCell Type / SystemSpeciesThis compound EC₅₀ (nM)Yoda1 EC₅₀ (nM)Reference
Calcium AssayMouse PIEZO1-overexpressing cellsMouse150600[5][7]
Automated Patch ClampHuman Red Blood CellsHuman3051391[2][3]
VasorelaxationMouse Portal VeinMouse1200-[8]
Calcium AssayHuman Umbilical Vein Endothelial Cells (HUVEC)Human1140-

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Automated Patch-Clamp Recordings

This protocol is adapted from studies on human red blood cells (RBCs) using the SyncroPatch 384 system.[2]

Objective: To measure Piezo1-mediated currents in response to this compound.

Materials:

  • Cells: Human red blood cells or other cells endogenously or exogenously expressing Piezo1.

  • Instrument: SyncroPatch 384 (Nanion Technologies) or similar automated patch-clamp system.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 Glucose, 10 HEPES, pH 7.4 with NaOH. Add 0.1% DMSO as a vehicle control.

  • Internal Solution (in mM): 110 KF, 10 KCl, 10 NaCl, 10 HEPES, 10 EGTA, pH 7.2 with KOH.

  • Compounds: this compound and Yoda1 stock solutions in DMSO. GdCl₃ (a non-selective Piezo1 blocker) stock solution.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the target cells at the appropriate density for the automated patch-clamp system.

  • Chip Preparation: Use medium resistance (4–5 MΩ) chips suitable for the cell type.

  • Recording:

    • Establish a whole-cell configuration.

    • Set the holding potential to -30 mV.[2]

    • Apply a voltage ramp protocol from -100 mV to +80 mV over 450 ms, repeated every 10 seconds, to elicit currents.[2][3]

    • Establish a stable baseline current by perfusing with the external solution.

    • Apply increasing concentrations of this compound (e.g., 41 nM, 144 nM, 442 nM, 1.33 µM, 4 µM, and 8 µM) in a cumulative manner.[2][3]

    • To confirm that the observed currents are mediated by Piezo1, apply a blocker such as 30 µM GdCl₃ at the end of the experiment.[2][3]

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +80 mV).

    • Plot the concentration-response curve and fit with the Hill equation to determine the EC₅₀ value.

Experimental Workflow for Automated Patch-Clamp:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Cell Suspension whole_cell Establish Whole-Cell cell_prep->whole_cell chip_prep Chip Priming chip_prep->whole_cell baseline Record Baseline Current whole_cell->baseline yoda2_app Cumulative this compound Application baseline->yoda2_app blocker_app Apply GdCl3 Blocker yoda2_app->blocker_app measure Measure Current Amplitude blocker_app->measure crc Generate Concentration-Response Curve measure->crc ec50 Calculate EC50 crc->ec50

Automated Patch-Clamp Workflow
Intracellular Calcium Imaging

This protocol is a general guideline based on common practices for measuring Piezo1 activation.[9]

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) following Piezo1 activation by this compound.

Materials:

  • Cells: Adherent cells cultured on glass-bottom dishes or 384-well plates.

  • Calcium Indicator: Fluo-4 AM or Fura-2 AM.

  • Imaging Buffer (HBSS): Hanks' Balanced Salt Solution containing 1.26 mM CaCl₂.

  • Pluronic F-127: To aid in dye loading.

  • Probenecid: (Optional) To prevent dye extrusion.

  • Compounds: this compound stock solution in DMSO. Ionomycin (B1663694) (positive control). EGTA (for calcium-free conditions).

  • Instrument: Fluorescence microscope or a fluorescent imaging plate reader (FLIPR).

Procedure:

  • Cell Plating: Plate cells at an appropriate density to achieve 70-80% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) in imaging buffer, with 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash with imaging buffer.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Imaging:

    • Acquire a baseline fluorescence signal for 1-2 minutes.

    • Add this compound at the desired concentration and continue recording the fluorescence signal.

    • At the end of the experiment, add ionomycin to obtain the maximum calcium response (F_max) and then a calcium-chelating agent like EGTA to obtain the minimum response (F_min) for calibration purposes (if ratiometric imaging is performed).

  • Data Analysis:

    • Quantify the change in fluorescence intensity over time.

    • Express the response as a change in fluorescence (ΔF) over the baseline fluorescence (F₀) or as a ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2).

    • For concentration-response experiments, plot the peak response against the this compound concentration and fit the data to determine the EC₅₀.

Experimental Workflow for Calcium Imaging:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_plate Plate Cells dye_load Load with Calcium Indicator cell_plate->dye_load baseline Record Baseline Fluorescence dye_load->baseline yoda2_app Add this compound baseline->yoda2_app record_response Record Fluorescence Change yoda2_app->record_response quantify Quantify Fluorescence Intensity record_response->quantify normalize Normalize Data (ΔF/F₀) quantify->normalize analyze_crc Concentration-Response Analysis normalize->analyze_crc

Calcium Imaging Workflow
Wire Myography for Vasorelaxation

This protocol is based on studies investigating the vascular effects of this compound in mouse arteries.[4][10]

Objective: To assess the vasorelaxant effect of this compound on isolated blood vessels.

Materials:

  • Tissue: Mouse mesenteric resistance arteries, pudendal arteries, or portal veins.[4]

  • Instrument: Wire myograph system.

  • Physiological Salt Solution (PSS): (e.g., Krebs-Henseleit solution) aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • High Potassium PSS (KPSS): PSS with an elevated KCl concentration to induce depolarization and contraction.

  • Compounds: this compound stock solution. A vasoconstrictor (e.g., phenylephrine). An inhibitor of nitric oxide synthase (e.g., L-NAME).

Procedure:

  • Tissue Dissection and Mounting:

    • Isolate the desired blood vessel and cut it into small segments (approx. 2 mm).

    • Mount the vessel segment on the two wires of the myograph jaws in a chamber filled with PSS.

  • Equilibration and Normalization:

    • Allow the vessel to equilibrate for approximately 40 minutes under a physiologically relevant preload.[11]

    • Perform a normalization procedure to determine the optimal resting tension for the vessel.[10]

  • Viability and Endothelium Integrity Check:

    • Assess the viability of the tissue by inducing contraction with KPSS.[11]

    • Check the integrity of the endothelium by assessing the relaxation response to an endothelium-dependent vasodilator like acetylcholine (B1216132) after pre-constriction.[11]

  • Vasorelaxation Assay:

    • Pre-constrict the vessel with a vasoconstrictor (e.g., phenylephrine) to a stable plateau.

    • Add cumulative concentrations of this compound to the bath and record the resulting relaxation.

    • To investigate the involvement of nitric oxide, repeat the experiment in the presence of L-NAME.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-constriction.

    • Plot the percentage of relaxation against the this compound concentration to generate a concentration-response curve and calculate the EC₅₀.

Signaling Pathways

Activation of Piezo1 by this compound initiates a cascade of downstream signaling events, primarily driven by the influx of Ca²⁺.

Nitric Oxide (NO) Production

In endothelial cells and red blood cells, Piezo1 activation by this compound leads to the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.

The influx of Ca²⁺ through Piezo1 channels activates endothelial nitric oxide synthase (eNOS). In endothelial cells, this involves phosphorylation of eNOS at the activating site Ser1177 and dephosphorylation at the inhibitory site Thr495.[12] The resulting production of NO contributes to vasorelaxation.[8]

Piezo1-eNOS/NO Signaling Pathway:

G This compound This compound Piezo1 Piezo1 Channel This compound->Piezo1 activates Ca_influx Ca²⁺ Influx Piezo1->Ca_influx mediates eNOS_activation eNOS Activation Ca_influx->eNOS_activation stimulates NO_production NO Production eNOS_activation->NO_production catalyzes Vasorelaxation Vasorelaxation NO_production->Vasorelaxation leads to

This compound-Induced NO Signaling
Protein Kinase D (PKD) Activation

In human aortic endothelial cells, this compound has been shown to stimulate the activation of the Protein Kinase D (PKD) family in a calcium-dependent manner.[13][14]

The influx of Ca²⁺ following Piezo1 activation is a critical upstream event for PKD activation.[13][14] This pathway is also dependent on Protein Kinase C (PKC).[14] Activated PKD can then phosphorylate downstream targets, such as histone deacetylase 7 (HDAC7), which is implicated in processes like cell migration.[14]

Piezo1-PKD Signaling Pathway:

G This compound This compound Piezo1 Piezo1 Channel This compound->Piezo1 activates Ca_influx Ca²⁺ Influx Piezo1->Ca_influx mediates PKC Protein Kinase C Ca_influx->PKC activates PKD Protein Kinase D PKC->PKD activates HDAC7 HDAC7 Phosphorylation PKD->HDAC7 phosphorylates Cell_Migration Cell Migration HDAC7->Cell_Migration promotes

This compound-Induced PKD Signaling

Conclusion

This compound is a superior pharmacological tool for the selective activation of Piezo1 channels. Its enhanced potency and solubility over Yoda1 facilitate more reliable and robust experimental outcomes. This guide provides the necessary data and protocols to effectively utilize this compound in studying the diverse roles of Piezo1 in health and disease, offering a valuable resource for researchers in academia and the pharmaceutical industry. The continued application of this compound is expected to further unravel the complexities of mechanotransduction and open new avenues for therapeutic development.

References

Yoda2-Mediated Piezo1 Activation: A Technical Guide to Biological Functions and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piezo1 is a large, mechanically activated non-selective cation channel that plays a pivotal role in cellular mechanotransduction, converting physical forces into electrochemical signals.[1][2][3] Its activation allows the influx of cations, most notably Ca²⁺, which acts as a crucial second messenger to initiate a variety of downstream signaling pathways.[2][3][4] Dysregulation of Piezo1 is associated with genetic diseases such as Hereditary Xerocytosis, a form of hemolytic anemia characterized by dehydrated red blood cells.[1][2][5]

The study of Piezo1 has been significantly advanced by the discovery of small-molecule agonists. Yoda1 was the first such compound identified, but its utility can be limited by relatively low potency and poor aqueous solubility.[4] This guide focuses on Yoda2 (also known as KC289), a next-generation Piezo1 agonist developed as an analog of Yoda1.[4][6][7] this compound exhibits improved potency, reliability, and physicochemical properties, making it a superior pharmacological tool for investigating Piezo1's biological functions and a promising candidate for therapeutic development.[4][6][7][8][9] This document provides an in-depth overview of the biological consequences of Piezo1 activation by this compound, detailed experimental protocols, and a summary of its quantitative pharmacology.

Mechanism of Action

This compound, like its predecessor Yoda1, does not directly open the Piezo1 channel in the absence of mechanical force but rather sensitizes it.[2] It acts as a positive allosteric modulator, binding to a pocket in the mechanosensory domain, approximately 40 Å away from the central pore.[10][11] This binding is proposed to act as a "molecular wedge," facilitating the force-induced conformational changes required for channel opening.[10][11][12] By stabilizing the channel in an open or pre-open state, this compound effectively lowers the mechanical threshold for activation, leading to Ca²⁺ influx even under sub-threshold mechanical stimuli.[2][12]

Quantitative Pharmacology: this compound vs. Yoda1

This compound consistently demonstrates higher potency and efficacy in activating Piezo1 channels compared to Yoda1 across various experimental systems. The half-maximal effective concentration (EC₅₀) values highlight this significant improvement.

Compound Assay Type Cell/System EC₅₀ (nM) Source
This compound Automated Patch ClampHuman Red Blood Cells (RBCs)305[1][2]
Yoda1 Automated Patch ClampHuman Red Blood Cells (RBCs)1391[1][2]
This compound (KC289) Intracellular Calcium AssayOverexpressed mouse Piezo1150[4][6][7][8][9][13]
Yoda1 Intracellular Calcium AssayOverexpressed mouse Piezo1600[4][6][7]
This compound Membrane Potential (Hyperpolarization)Human Red Blood Cells (RBCs)465[2]
This compound VasorelaxationMouse Portal Vein1200[13]

Biological Functions and Signaling Pathways

Activation of Piezo1 by this compound triggers distinct downstream signaling cascades depending on the cellular context.

Regulation of Red Blood Cell (RBC) Volume and Homeostasis

In human red blood cells, Piezo1 is a critical regulator of cell volume.[2][3] this compound-induced activation of Piezo1 leads to a controlled influx of Ca²⁺.[3][5] This elevation in intracellular calcium subsequently activates the Ca²⁺-sensitive Gárdos channel (KCa3.1), a potassium channel.[1][2][5] The opening of the Gárdos channel results in K⁺ efflux, leading to membrane hyperpolarization and a net loss of ions and water, causing cell dehydration.[1][2][5] This pathway is central to the pathophysiology of Hereditary Xerocytosis, where gain-of-function mutations in Piezo1 cause excessive RBC dehydration.[1]

G cluster_0 This compound-Piezo1 Signaling in Red Blood Cells This compound This compound Piezo1 Piezo1 Activation This compound->Piezo1 Ca_influx Ca²⁺ Influx Piezo1->Ca_influx + Gardos Gárdos Channel (KCa3.1) Activation Ca_influx->Gardos + K_efflux K⁺ Efflux & Membrane Hyperpolarization Gardos->K_efflux + Dehydration Cell Dehydration (Water Loss) K_efflux->Dehydration

Signaling cascade of this compound-induced Piezo1 activation in RBCs.
Vascular Biology and Endothelial Function

In endothelial cells, Piezo1 functions as a sensor of fluid shear stress. This compound activation mimics this mechanical stimulation, leading to significant vascular effects. The primary pathway involves Ca²⁺ influx, which stimulates endothelial nitric oxide synthase (eNOS or NOS3) to produce nitric oxide (NO).[13] NO then diffuses to adjacent smooth muscle cells, causing vasorelaxation.[13] This function is critical for blood pressure regulation and vascular development. This compound has been shown to cause concentration-dependent, NO-dependent relaxation in mouse portal veins, underscoring its potential for studying and modulating vascular tone.[13]

G cluster_0 This compound-Piezo1 Signaling in Endothelial Cells This compound This compound Piezo1 Piezo1 Activation This compound->Piezo1 Ca_influx Ca²⁺ Influx Piezo1->Ca_influx + eNOS eNOS Activation Ca_influx->eNOS + NO_prod Nitric Oxide (NO) Production eNOS->NO_prod + Vasorelaxation Vasorelaxation NO_prod->Vasorelaxation

Piezo1-mediated vasorelaxation pathway activated by this compound.
Bone Development and Mechanotransduction

Mechanical forces are essential for bone development and homeostasis. Piezo1, along with Piezo2, acts as a key force sensor in bone marrow stromal cells (BMSCs) and osteoblasts.[14] Activation of Piezo1 by mechanical stimuli or agonists like Yoda1 (and by extension, this compound) triggers Ca²⁺ influx.[14] This signal activates calcineurin, which dephosphorylates and activates the transcription factor NFATc1. This event is part of a concerted activation with YAP1 and ß-catenin, leading to osteoblast differentiation and bone formation.[14] Studies have shown that Yoda1 treatment leads to robust Ca²⁺ influx in wild-type BMSCs but not in Piezo-deficient cells, confirming the channel's critical role in this process.[14]

Experimental Methodologies

The following protocols are generalized from methodologies reported in the cited literature for studying the effects of this compound on Piezo1.

Automated Patch-Clamp Electrophysiology

This high-throughput method is used to directly measure ion channel activity in response to this compound.

  • Cell Preparation : Human red blood cells are obtained from fresh venous blood and prepared according to standard laboratory procedures.[2]

  • Recording Protocol :

    • A stable baseline current is established by perfusing cells with an external solution.[2]

    • Piezo1-mediated currents are elicited using a voltage ramp protocol, typically from -100 mV to +80 mV over 450 ms, applied every 10 seconds from a holding potential of -30 mV.[2]

    • This compound is applied in a cumulative, concentration-dependent manner (e.g., 41 nM, 144 nM, 442 nM, 1.33 µM, 4 µM, and 8 µM).[2]

    • Currents are recorded, and the dose-dependent activation is observed.[2]

    • To confirm the current is Piezo1-mediated, a non-selective ion channel blocker like Gadolinium (GdCl₃, 30 µM) is applied at the end of the experiment to inhibit channel activity.[1][2]

  • Data Analysis : Dose-response curves are generated by plotting current amplitude against this compound concentration. The Hill equation is used to fit the curve and determine the EC₅₀ value.[1][2]

Intracellular Calcium Imaging

This technique visualizes the primary downstream effect of Piezo1 activation—calcium influx.

G cluster_0 General Workflow for Calcium Imaging with this compound Prep Cell Preparation (e.g., HEK293T transfection or primary cell isolation) Load Load Cells with Ca²⁺ Indicator (e.g., Fluo-4, GCaMP6m) Prep->Load Baseline Acquire Baseline Fluorescence Load->Baseline Stimulate Apply this compound (Dose-Response) Baseline->Stimulate Record Record Fluorescence Intensity Over Time Stimulate->Record Analyze Data Analysis (Normalize, Plot, Calculate EC₅₀) Record->Analyze

A typical experimental workflow for calcium imaging assays.
  • Cell Preparation : For overexpression systems, HEK293T cells are transfected with a plasmid encoding Piezo1.[15] For endogenous studies, primary cells like RBCs or endothelial cells are used.[3]

  • Indicator Loading : Cells are incubated with a fluorescent calcium indicator such as Fluo-4 AM or transfected with a genetically encoded indicator like GCaMP6m.[3][16]

  • Imaging :

    • Cells are washed and placed on an inverted fluorescence microscope.[16]

    • A baseline fluorescence is recorded before stimulation.[2]

    • This compound is added to the external solution, and fluorescence images are acquired over time, typically at 1 frame per second.[16]

  • Data Analysis : The change in fluorescence intensity (ΔF/F₀) is calculated for regions of interest (individual cells). The maximal response at each concentration is used to construct dose-response curves and calculate the EC₅₀.[1][16]

Membrane Potential Measurement in RBCs

The Macey–Bennekou–Egée (MBE) method is used to measure changes in the membrane potential of a population of RBCs, which reflects the activity of the Gárdos channel secondary to Piezo1 activation.[1][2][5]

  • Principle : This method relies on the distribution of a lipophilic anion to measure the average membrane potential of a cell population.

  • Protocol :

    • A baseline recording of the resting membrane potential is established.[1][17]

    • Yoda1 or this compound is added to the RBC suspension (e.g., 640 nM).[1][17]

    • The change in membrane potential (hyperpolarization) is recorded over time.[1][17]

    • At the end of the recording, Triton-X is added to lyse the cells, setting the reference point to 0 mV.[1][17]

  • Data Analysis : The magnitude of membrane hyperpolarization (ΔVm) is measured for each concentration. These values are used to plot a dose-response curve and fit with the Hill equation to determine the EC₅₀ for this secondary effect.[2][17]

Applications and Future Directions

This compound's enhanced potency and favorable physicochemical properties make it an invaluable tool for:

  • Basic Research : Elucidating the diverse physiological and pathophysiological roles of Piezo1 in various tissues without the need for mechanical stimulation apparatus.

  • Drug Discovery : Serving as a lead compound for the development of therapeutics targeting Piezo1.[4][6][7] Given Piezo1's role in diseases like lymphatic dysplasia and its potential involvement in blood disorders and vascular regulation, modulators like this compound could have significant therapeutic potential.[4][6][7]

The identification of an allosteric agonist binding site paves the way for the rational design of new Piezo1 modulators with improved specificity and clinical value.[10][11]

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying the mechanosensitive ion channel Piezo1. Its superior potency and properties compared to Yoda1 allow for more reliable and robust activation of the channel. By triggering Ca²⁺ influx, this compound-mediated Piezo1 activation initiates critical downstream signaling pathways that regulate a wide array of biological functions, from red blood cell volume and vascular tone to bone formation. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to explore and exploit the function of Piezo1 in health and disease.

References

The Role of Yoda2 in Elucidating Mechanotransduction Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is fundamental to a vast array of physiological and pathological processes. The discovery of the mechanosensitive ion channel Piezo1 has provided a critical molecular target for understanding these intricate pathways. Yoda2, a potent and specific chemical agonist of Piezo1, has emerged as an invaluable tool for dissecting the downstream signaling cascades initiated by Piezo1 activation. This technical guide provides an in-depth overview of the role of this compound in activating Piezo1-mediated mechanotransduction pathways, detailed experimental protocols for its use, and a summary of quantitative data to facilitate further research and drug development in this field.

Introduction to this compound and Piezo1-Mediated Mechanotransduction

This compound is a synthetic small molecule that functions as a selective agonist of the Piezo1 ion channel.[1] It is a more potent and water-soluble analog of its predecessor, Yoda1.[1] this compound and its precursor do not directly open the Piezo1 channel but rather sensitize it to mechanical stimuli, effectively lowering the threshold for its activation.[2] This property makes this compound an exceptional tool for studying the consequences of Piezo1 activation in a controlled, dose-dependent manner, independent of external mechanical forces.

Piezo1 is a large, non-selective cation channel that is activated by membrane stretch and other forms of mechanical stress.[2] Its activation leads to an influx of cations, most notably Ca2+, which acts as a crucial second messenger to initiate a diverse range of downstream signaling events.[2][3] These signaling pathways are integral to numerous physiological processes, including vascular development and tone, red blood cell volume regulation, and bone formation.[1][4] Dysregulation of Piezo1 signaling has been implicated in various diseases, making it a promising target for therapeutic intervention.

Core Signaling Pathways Activated by this compound through Piezo1

The primary event following this compound-induced Piezo1 activation is the influx of extracellular Ca2+. This initial signal propagates through a complex network of downstream effectors, leading to a variety of cellular responses. The key signaling pathways are detailed below.

Calcium-Dependent Signaling Cascades

The elevation of intracellular Ca2+ concentration ([Ca2+]i) triggers a cascade of events mediated by calcium-binding proteins and calcium-dependent enzymes.

  • Gárdos Channel Activation: In red blood cells, the influx of Ca2+ activates the Gárdos channel (KCNN4), a Ca2+-sensitive potassium channel. The subsequent efflux of K+ leads to hyperpolarization of the cell membrane and water loss, affecting cell volume and deformability.[2]

  • Calpain and Calcineurin Activation: In cardiomyocytes, Piezo1 activation leads to Ca2+ overload, which in turn activates the calcium-dependent proteases, calpains, and the calcium/calmodulin-dependent phosphatase, calcineurin.[5] These enzymes play critical roles in cardiac hypertrophy and remodeling.[5]

  • CaMKII Activation: Calcium/calmodulin-dependent protein kinase II (CaMKII) is another key downstream effector of Piezo1-mediated Ca2+ influx.[3][6] Activated CaMKII can phosphorylate a multitude of target proteins, influencing processes such as gene expression and cellular metabolism.[3][6]

  • NFAT Activation: The activation of calcineurin by Ca2+ leads to the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[3] In the nucleus, NFATs regulate the expression of genes involved in immune responses and cellular differentiation.[3]

The YAP/TAZ Mechanotransduction Pathway

The transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) are key regulators of organ size and cell proliferation, and their activity is tightly controlled by mechanical cues. This compound-mediated activation of Piezo1 has been shown to modulate YAP/TAZ activity. The influx of Ca2+ can lead to the nuclear translocation of YAP/TAZ, where they associate with TEAD transcription factors to regulate the expression of target genes involved in cell proliferation, migration, and differentiation.[7][8][9] This link between Piezo1 and YAP/TAZ provides a direct connection between mechanical sensing at the cell surface and the transcriptional machinery in the nucleus.

Piezo1 Signaling Pathway This compound-Induced Piezo1 Signaling Pathways This compound This compound Piezo1 Piezo1 Activation This compound->Piezo1 Ca2_influx Ca²⁺ Influx Piezo1->Ca2_influx Gardos Gárdos Channel Activation Ca2_influx->Gardos Calpain_Calcineurin Calpain & Calcineurin Activation Ca2_influx->Calpain_Calcineurin CaMKII CaMKII Activation Ca2_influx->CaMKII YAP_TAZ YAP/TAZ Nuclear Translocation Ca2_influx->YAP_TAZ NFAT NFAT Nuclear Translocation Calpain_Calcineurin->NFAT Gene_Expression Gene Expression Changes CaMKII->Gene_Expression NFAT->Gene_Expression YAP_TAZ->Gene_Expression Cellular_Response Cellular Responses (e.g., Hypertrophy, Proliferation, Migration) Gene_Expression->Cellular_Response

Caption: this compound-Induced Piezo1 Signaling Pathways

Quantitative Data on this compound-Mediated Piezo1 Activation

The following tables summarize key quantitative data from studies utilizing this compound to activate Piezo1 channels.

Compound Cell Type Assay Parameter Value Reference
This compoundHuman Red Blood CellsAutomated Patch ClampEC50305 nM[2][10]
Yoda1Human Red Blood CellsAutomated Patch ClampEC501391 nM[2][10]
This compoundHuman Red Blood CellsMembrane Potential (MBE)EC50465 nM[2]
Yoda1Human Red Blood CellsMembrane Potential (MBE)EC50305 nM[2]
This compoundMouse Mesenteric Resistance ArteryWire MyographyEmax (Relaxation)98.31 ± 0.89%[1]
This compoundMouse Pudendal ArteryWire MyographyEmax (Relaxation)95.01 ± 3.75%[1]
This compoundMouse Corpus CavernosumWire MyographyEmax (Relaxation)75.03 ± 15.17%[1]
This compound Concentration Cell Type Assay Observation Reference
41 nM - 8 µMHuman Red Blood CellsAutomated Patch ClampDose-dependent increase in current amplitude[2][10]
160 nM - 10.24 µMHuman Red Blood CellsMembrane Potential (MBE)Dose-dependent membrane hyperpolarization[11]
320 nMHuman Red Blood CellsFluo-4 Calcium ImagingIncreased Fluo-4 intensity over time[2]
> 1.28 µMHuman Red Blood CellsFluo-4 Calcium ImagingDecreased Fluo-4 intensity over time after initial increase[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound's effect on Piezo1-mediated mechanotransduction.

Automated Whole-Cell Patch Clamp Electrophysiology

This protocol is adapted for high-throughput automated patch-clamp systems to measure Piezo1 channel currents in response to this compound.

Automated Patch Clamp Workflow Automated Patch Clamp Workflow for this compound Cell_Prep Cell Preparation (e.g., HEK293T expressing Piezo1) Cell_Seeding Cell Seeding onto Chip Cell_Prep->Cell_Seeding Chip_Prep Prepare Microfluidic Chip Chip_Prep->Cell_Seeding Whole_Cell Establish Whole-Cell Configuration Cell_Seeding->Whole_Cell Baseline Record Baseline Current Whole_Cell->Baseline Yoda2_Application Cumulative Application of this compound (e.g., 41 nM to 8 µM) Baseline->Yoda2_Application Record_Currents Record Current Responses (Voltage Ramp Protocol) Yoda2_Application->Record_Currents Blocker Apply Piezo1 Blocker (e.g., Gd³⁺) Record_Currents->Blocker Data_Analysis Data Analysis (Current Amplitude, EC₅₀) Blocker->Data_Analysis

Caption: Automated Patch Clamp Workflow for this compound

Materials:

  • Cells expressing Piezo1 (e.g., HEK293T cells stably expressing human Piezo1)

  • Automated patch-clamp system (e.g., SyncroPatch 384)

  • Microfluidic patch-clamp chips

  • Internal Solution (in mM): 110 KF, 10 KCl, 10 NaCl, 10 EGTA, 10 HEPES, pH 7.2 with KOH.[2]

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 D-glucose, 10 HEPES, pH 7.4 with NaOH.[2]

  • This compound stock solution (in DMSO)

  • Piezo1 blocker (e.g., Gadolinium chloride, GdCl₃)

Procedure:

  • Cell Culture: Culture Piezo1-expressing cells under standard conditions. Harvest cells at 80-90% confluency.

  • Solution Preparation: Prepare internal and external solutions as described above. Prepare serial dilutions of this compound in the external solution.

  • Automated Patch-Clamp Run:

    • Prime the automated patch-clamp system with internal and external solutions.

    • Load the cell suspension and microfluidic chips into the system.

    • Initiate the automated protocol for obtaining whole-cell patch-clamp recordings.

    • Baseline Recording: Perfuse the cells with the external solution and record baseline currents using a voltage ramp protocol (e.g., -100 mV to +80 mV over 450 ms, applied every 10 s).[2]

    • This compound Application: Apply increasing concentrations of this compound cumulatively to the cells, recording the current response at each concentration.

    • Blocker Application: After the highest concentration of this compound, apply a Piezo1 blocker (e.g., 30 µM GdCl₃) to confirm that the recorded currents are mediated by Piezo1.[2]

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +80 mV) for each this compound concentration.

    • Normalize the current responses to the maximal response.

    • Fit the dose-response data with a Hill equation to determine the EC50 value.

Fluo-4 AM Calcium Imaging

This protocol describes the use of the fluorescent Ca2+ indicator Fluo-4 AM to measure changes in intracellular Ca2+ concentration in response to this compound.

Materials:

  • Adherent cells cultured on glass-bottom dishes

  • Fluo-4 AM (in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution (in DMSO)

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Dye Loading Solution Preparation:

    • Prepare a 2X Fluo-4 AM loading solution. For a final concentration of 2-5 µM Fluo-4 AM, dilute the Fluo-4 AM stock and Pluronic F-127 in HBSS.

  • Cell Loading:

    • Wash the cultured cells once with HBSS.

    • Incubate the cells with the Fluo-4 AM loading solution for 15-30 minutes at 37°C, followed by 15-30 minutes at room temperature.[12]

    • Wash the cells twice with HBSS to remove excess dye.

  • Imaging:

    • Place the dish on the microscope stage.

    • Acquire baseline fluorescence images (Excitation ~490 nm, Emission ~515 nm).

    • Add this compound at the desired final concentration to the cells.

    • Immediately begin time-lapse imaging to capture the change in fluorescence intensity over time.

  • Data Analysis:

    • Select regions of interest (ROIs) over individual cells.

    • Measure the mean fluorescence intensity within each ROI for each time point.

    • Normalize the fluorescence intensity to the baseline fluorescence (F/F₀).

    • Analyze the kinetics of the Ca2+ response (e.g., peak amplitude, time to peak, duration).

Membrane Potential Measurement using the Macey-Bennekou-Egée (MBE) Method

This method is used to measure changes in the membrane potential of a cell population, particularly in non-excitable cells like red blood cells, in response to ion channel modulators like this compound.

Materials:

  • Packed red blood cells (RBCs)

  • Unbuffered Ringer's solution (in mM): 153 NaCl, 2 KCl, 4 CaCl₂.[13]

  • Protonophore (e.g., Carbonyl cyanide m-chlorophenyl hydrazone, CCCP)

  • This compound stock solution (in DMSO)

  • Triton X-100 solution for cell lysis

  • pH meter and electrode

Procedure:

  • Experimental Setup:

    • Add 1 ml of unbuffered Ringer's solution to a tube.

    • Add the protonophore CCCP to the solution.

  • Measurement:

    • Start recording the pH of the solution.

    • After 1 minute, add a known volume of packed RBCs (e.g., 150 µl) to the tube.[11]

    • At 1.5 minutes, add the desired concentration of this compound.[11]

    • Continue recording the pH for at least 5 minutes to observe the effect of this compound.[11]

    • At the end of the recording, add Triton X-100 to lyse the cells, establishing a reference pH corresponding to a 0 mV membrane potential.[11]

  • Data Analysis:

    • Calculate the membrane potential (Vm) using the following equation: Vm (mV) = -61.5 * (pH_sample - pH_lysed).[11]

    • Plot the change in membrane potential over time.

    • Perform dose-response experiments to determine the EC50 of this compound for membrane potential changes.

Conclusion

This compound is a powerful pharmacological tool that has significantly advanced our understanding of Piezo1-mediated mechanotransduction. Its enhanced potency and solubility make it a superior alternative to Yoda1 for reliably activating Piezo1 and dissecting its downstream signaling pathways. This guide provides a comprehensive overview of the key signaling cascades initiated by this compound-mediated Piezo1 activation, quantitative data to inform experimental design, and detailed protocols for key assays. By utilizing this compound, researchers can continue to unravel the complex roles of Piezo1 in health and disease, paving the way for the development of novel therapeutics targeting mechanotransduction pathways.

References

Investigating Cellular Responses to Yoda2 Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the cellular responses to Yoda2, a potent and selective agonist of the mechanosensitive ion channel PIEZO1. This compound, a more water-soluble analog of Yoda1, serves as a critical tool for researchers, scientists, and drug development professionals investigating mechanotransduction and associated signaling pathways.[1] This document outlines the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying cellular processes.

Mechanism of Action

This compound selectively activates the PIEZO1 channel, a non-selective cation channel that permits the influx of calcium ions (Ca²⁺) into the cell.[2][3] This influx of the second messenger Ca²⁺ triggers a cascade of downstream signaling events, the specifics of which can vary depending on the cell type and its surrounding environment.[2][4][5] In many cell types, including red blood cells and endothelial cells, the activation of PIEZO1 and subsequent calcium entry leads to the stimulation of nitric oxide synthase (NOS) and the production of nitric oxide (NO).[1][6] Additionally, in red blood cells, the rise in intracellular calcium activates the Gárdos channel, leading to potassium efflux and cellular hyperpolarization.[2][3][4][5]

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been characterized across various cell types and experimental conditions. The following tables summarize the key quantitative data for easy comparison.

Table 1: Potency (EC₅₀) of this compound in Different Cell Types

Cell Type/SystemEC₅₀ ValueReference
Mouse PIEZO1 (in calcium assays)150 nM[6][7]
Human Red Blood Cells (RBCs)305 nM[2][4]
Human Umbilical Vein Endothelial Cells (HUVEC)1.14 µM[8]
Mouse Portal Vein1.2 µM[6]

Table 2: Efficacy (Eₘₐₓ) of this compound-Induced Relaxation in Vascular Tissues

Tissue TypeEₘₐₓ ValueReference
Mouse Mesenteric Resistance Artery (MRA)98.31 ± 0.89%[1]
Mouse Pudendal Artery (PA)95.01 ± 3.75%[1]
Mouse Corpus Cavernosum (CC)75.03 ± 15.17%[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's effects. The following sections describe key experimental protocols.

1. Automated Patch Clamp Electrophysiology

This technique directly measures the ion channel activity of PIEZO1 in response to this compound.

  • Cell Preparation: Isolate and prepare the cells of interest (e.g., human red blood cells) and suspend them in an appropriate external solution.

  • Automated Patch Clamp System: Utilize an automated patch clamp system (e.g., PatchControl384) for high-throughput recordings.

  • Voltage Protocol: Apply a voltage ramp protocol, for instance, from -100 mV to +80 mV over 450 ms, repeated every 10 seconds, with a holding potential of -30 mV.[2]

  • Compound Application: After establishing a stable baseline current in the external solution, apply increasing concentrations of this compound in a cumulative manner (e.g., 41 nM, 144 nM, 442 nM, 1.33 µM, 4 µM, and 8 µM).[2]

  • Channel Blockade: To confirm the involvement of PIEZO1, apply a known PIEZO1 channel blocker, such as Gadolinium (III) chloride (GdCl₃) at a concentration of 30 µM, after the this compound application.[4]

  • Data Analysis: Analyze the current recordings to determine the dose-response relationship and calculate the EC₅₀ value for this compound.

2. Intracellular Calcium Imaging

This method visualizes and quantifies the changes in intracellular calcium concentration following this compound treatment.

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.

  • Microscopy: Use a fluorescence microscope equipped for live-cell imaging to monitor the fluorescence intensity of the loaded cells over time.

  • This compound Stimulation: After acquiring a baseline fluorescence reading, add this compound at the desired concentration (e.g., 1.28 µM) to the cell culture medium.[4]

  • Data Acquisition: Continuously record the fluorescence intensity from individual cells or the average intensity from a population of cells.

  • Data Analysis: Plot the change in fluorescence intensity over time to visualize the calcium response. The peak fluorescence intensity can be used to quantify the magnitude of the calcium influx.

3. Wire Myography for Vascular Reactivity

This technique assesses the effect of this compound on the contractility of isolated blood vessels.

  • Tissue Preparation: Isolate small arteries (e.g., mouse mesenteric resistance artery) and mount them on a wire myograph in a physiological salt solution, gassed with 95% O₂ and 5% CO₂ at 37°C.

  • Pre-contraction: Induce a submaximal contraction in the arteries using a vasoconstrictor like phenylephrine.

  • This compound Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

  • Data Recording: Continuously record the isometric tension of the arterial rings.

  • Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction tension. Plot the concentration-response curve to determine the EC₅₀ and Eₘₐₓ values. To investigate the role of nitric oxide, the experiment can be repeated in the presence of an NOS inhibitor like L-NAME.[1]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound treatment.

Yoda2_Signaling_Pathway This compound Signaling Pathway This compound This compound Piezo1 PIEZO1 Channel This compound->Piezo1 activates Ca2_influx Ca²⁺ Influx Piezo1->Ca2_influx mediates NOS Nitric Oxide Synthase (NOS) Ca2_influx->NOS activates Gardos Gárdos Channel Ca2_influx->Gardos activates (in RBCs) NO Nitric Oxide (NO) Production NOS->NO Vasodilation Vasodilation NO->Vasodilation K_efflux K⁺ Efflux Gardos->K_efflux Hyperpolarization Cellular Hyperpolarization K_efflux->Hyperpolarization Patch_Clamp_Workflow Automated Patch Clamp Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Isolate Cells Cell_Suspension Suspend in External Solution Cell_Isolation->Cell_Suspension Establish_Baseline Establish Baseline Current Cell_Suspension->Establish_Baseline Apply_this compound Cumulative Application of this compound Establish_Baseline->Apply_this compound Apply_Blocker Apply PIEZO1 Blocker (GdCl₃) Apply_this compound->Apply_Blocker Record_Currents Record Ionic Currents Apply_Blocker->Record_Currents Dose_Response Generate Dose-Response Curve Record_Currents->Dose_Response Calculate_EC50 Calculate EC₅₀ Dose_Response->Calculate_EC50 Calcium_Imaging_Workflow Intracellular Calcium Imaging Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Load_Dye Load Cells with Fluo-4 AM Baseline_Fluorescence Acquire Baseline Fluorescence Load_Dye->Baseline_Fluorescence Stimulate_this compound Stimulate with this compound Baseline_Fluorescence->Stimulate_this compound Record_Fluorescence Record Fluorescence Over Time Stimulate_this compound->Record_Fluorescence Plot_Intensity Plot Fluorescence Intensity vs. Time Record_Fluorescence->Plot_Intensity Quantify_Response Quantify Peak Fluorescence Plot_Intensity->Quantify_Response

References

The Agonist Yoda2: A Technical Guide to its Impact on Intracellular Calcium Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Yoda2, a potent and selective agonist of the mechanosensitive ion channel Piezo1, and its consequential effects on intracellular calcium concentrations. This document details the quantitative aspects of this compound-induced calcium influx, outlines the experimental methodologies for its study, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's effect on intracellular calcium levels, primarily through its activation of the Piezo1 channel. These data have been compiled from studies on human red blood cells, providing a comparative context with the more established Piezo1 agonist, Yoda1.

ParameterThis compound ValueYoda1 ValueCell TypeReference
EC50 (Patch Clamp) 305 nM1391 nMHuman Red Blood Cells[1]
EC50 (Calcium Assay) 150 nM600 nMOverexpressed mouse Piezo1[2]
EC50 (Membrane Hyperpolarization) 465 nM305 nMHuman Red Blood Cells[1]

Table 1: Comparative Potency (EC50) of this compound and Yoda1. EC50 values represent the concentration of the agonist that produces 50% of the maximal response. Lower values indicate higher potency.

ConcentrationPercentage of Responding Cells (this compound)Percentage of Responding Cells (Yoda1)Cell TypeReference
41 nM~1.75%~1.16%Human Red Blood Cells[1]
144 nM~7.02%~5.23%Human Red Blood Cells[1]
442 nM~14.04%~9.30%Human Red Blood Cells[1]
1330 nM~17.54%~15.12%Human Red Blood Cells[1]
4000 nM~17.54%~17.44%Human Red Blood Cells[1]
8000 nM~18.13%~20.35%Human Red Blood Cells[1]

Table 2: Concentration-Dependent Recruitment of Responding Cells. Data represents the percentage of cells exhibiting a significant response to the agonist as determined by automated patch clamp.[1]

Signaling Pathway

This compound acts as a chemical agonist for the Piezo1 ion channel. Its binding to an allosteric site on the channel lowers the energy barrier for channel opening, mimicking the effect of mechanical stimulation.[3] This leads to a direct influx of cations, most notably Ca²⁺, down their electrochemical gradient. The resulting increase in intracellular calcium can then trigger a variety of downstream cellular signaling cascades.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Ca_ext Ca²⁺ Piezo1 Piezo1 Channel (Closed) This compound->Piezo1 Binds to allosteric site Piezo1_open Piezo1 Channel (Open) Ca_ext->Piezo1_open Influx Piezo1->Piezo1_open Conformational Change Ca_int Increased [Ca²⁺]i Downstream Downstream Signaling Cascades (e.g., Gardos Channel Activation) Ca_int->Downstream Activates Calcium Imaging Workflow start Start: Cell Suspension wash Wash Cells (e.g., Tyrode Solution) start->wash load Load with Fluo-4 AM (30 min at 37°C) wash->load wash2 Wash to Remove Excess Dye load->wash2 resuspend Resuspend in Buffer wash2->resuspend acquire_base Acquire Baseline Fluorescence (Flow Cytometer) resuspend->acquire_base add_this compound Add this compound (Desired Concentration) acquire_base->add_this compound acquire_data Acquire Time-course Fluorescence Data add_this compound->acquire_data analyze Data Analysis: - % Responding Cells - Mean Fluorescence Intensity - EC50 Calculation acquire_data->analyze end End analyze->end Patch_Clamp_Workflow start Start: Single-Cell Suspension load_cells Load Cells into Automated Patch Clamp System start->load_cells seal Cell Capture and Gigaseal Formation load_cells->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline Currents whole_cell->baseline apply_this compound Apply this compound (Increasing Concentrations) baseline->apply_this compound record_currents Record Elicited Ionic Currents apply_this compound->record_currents analyze Data Analysis: - Peak Current Amplitude - Normalize to Baseline - Hill Equation Fit - EC50 Determination record_currents->analyze end End analyze->end

References

The In Vivo Pharmacology of Yoda2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physiological effects of Yoda2, a potent and selective second-generation agonist of the mechanosensitive ion channel Piezo1. This compound offers significant advantages over its predecessor, Yoda1, including enhanced potency, efficacy, and aqueous solubility, making it a valuable tool for in vivo research.[1][2] This document summarizes key quantitative data from in vivo studies, details experimental protocols, and visualizes the underlying molecular pathways to facilitate further investigation into the therapeutic potential of Piezo1 activation.

Core Properties of this compound

This compound, also known as KC289, is a potassium salt derivative of a Yoda1 analog.[3][4] Its improved physicochemical properties make it more suitable for physiological and in vivo applications.[1][2]

PropertyDescriptionSource
Target Piezo1 Channel[1][3]
Action Agonist[1][3]
Potency (EC50) ~150 nM (mouse Piezo1)[1][3][5]
Solubility ~160x more soluble in aqueous buffer than Yoda1[1]
Selectivity Selective for Piezo1 over other membrane proteins[1][2][5]

Physiological Effects of this compound In Vivo

In vivo studies have primarily focused on the role of this compound-mediated Piezo1 activation in the cardiovascular and skeletal systems.

Cardiovascular System

This compound has demonstrated vasorelaxant effects consistent with Piezo1 agonism.[1] Activation of Piezo1 channels on endothelial cells is known to cause calcium influx, leading to the production of nitric oxide (NO) and subsequent smooth muscle relaxation.

Animal ModelDosage and AdministrationObserved EffectReference
MouseNot specifiedConcentration-dependent relaxation of the portal vein (EC50 = 1.2 µM)[3]
Skeletal System

Recent studies have highlighted the potential of this compound in promoting bone formation, particularly in the context of aging.[6]

Animal ModelDosage and AdministrationDurationObserved EffectReference
22-month-old female mice1.2 mg/kg, intraperitoneal injection2 weeksAdditive effect on increasing cortical bone parameters when combined with mechanical loading.[6]

Signaling Pathways and Experimental Workflows

This compound-Piezo1 Signaling Pathway

The activation of the Piezo1 channel by this compound initiates a cascade of intracellular events, primarily driven by an influx of calcium ions. This can lead to various cellular responses depending on the cell type.

Yoda2_Signaling cluster_membrane Plasma Membrane Piezo1 Piezo1 Channel Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Mediates This compound This compound This compound->Piezo1 Activates Downstream Downstream Signaling (e.g., eNOS activation, Gene Expression) Ca_influx->Downstream Initiates Experimental_Workflow start Start: Acclimatize Aged Mice grouping Divide into Control and Experimental Groups start->grouping treatment Administer this compound or Vehicle (e.g., 1.2 mg/kg IP for 2 weeks) grouping->treatment loading Apply Mechanical Loading (e.g., Tibia Loading) treatment->loading Concurrent with treatment imaging In Vivo Calcium Imaging (Optional, to confirm Piezo1 activation) loading->imaging analysis Sacrifice and Harvest Tibiae loading->analysis microct Micro-CT Analysis for Bone Parameters analysis->microct end Data Analysis and Conclusion microct->end

References

Yoda2: A Technical Guide to its Enhanced Solubility and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Yoda2, a potent and selective Piezo1 channel activator. It focuses on the significant improvements in aqueous solubility that this compound offers over its predecessor, Yoda1, and provides detailed experimental protocols for its use. This document is intended to serve as a comprehensive resource for researchers in pharmacology, physiology, and drug development.

Introduction to this compound

This compound (also known as KC289) is a synthetic organic compound and a second-generation Piezo1 channel agonist.[1][2] The Piezo1 channel is a crucial mechanosensitive ion channel involved in a variety of physiological processes, including vascular tone regulation, red blood cell volume control, and bone development.[3][4][5] The limited aqueous solubility of the first-in-class Piezo1 agonist, Yoda1, presented a significant challenge for its application in physiological research and therapeutic development.[4][5] this compound was developed to overcome this limitation by modifying the chemical structure of Yoda1, resulting in a compound with significantly enhanced solubility and improved or equivalent potency and efficacy.[6][7][8]

The key structural modification in this compound is the replacement of the pyrazine (B50134) ring in Yoda1 with a 4-benzoic acid moiety.[4][8] This change, along with its formulation as a potassium salt, dramatically improves its solubility in aqueous solutions, making it more suitable for physiological and in vivo studies.[5][6][8]

Physicochemical Properties and Solubility Data

The improved physicochemical properties of this compound are central to its advantages as a research tool. Below is a summary of its key properties and a comparison of its solubility with Yoda1.

PropertyThis compoundYoda1Reference(s)
Molecular Formula C₁₆H₉Cl₂KN₂O₂S₂C₁₈H₁₂Cl₂N₂OS₂[6][9]
Molecular Weight 435.38 g/mol 419.34 g/mol [9][10]
Chemical Name Potassium 4-(5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzoateN-(2,6-dichlorophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine[9][11]
Aqueous Solubility ~160x more soluble than Yoda1Low aqueous solubility[6]
Solubility in DMSO 50 mM (with warming)Soluble[6][10]
Solubility in Water 100 mMSparingly soluble[9]
Appearance White to beige powder-[10]

Note: The solubility of compounds can be influenced by various factors including temperature, pH, and the presence of co-solvents.

Mechanism of Action and Signaling Pathway

This compound, like its parent compound, acts as a selective agonist of the Piezo1 channel.[6][12] Activation of this mechanosensitive, non-selective cation channel leads to an influx of cations, most notably calcium (Ca²⁺), into the cell.[3][5] This increase in intracellular Ca²⁺ concentration triggers a cascade of downstream signaling events that vary depending on the cell type.

A common pathway initiated by Piezo1 activation in endothelial cells involves the stimulation of endothelial nitric oxide synthase (eNOS or NOS3), leading to the production of nitric oxide (NO).[4][12] NO then diffuses to adjacent smooth muscle cells, causing vasorelaxation.[4][6]

Piezo1_Signaling_Pathway This compound This compound Piezo1 Piezo1 Channel This compound->Piezo1 activates Ca2_influx Ca²⁺ Influx Piezo1->Ca2_influx Ca2_increase ↑ Intracellular [Ca²⁺] Ca2_influx->Ca2_increase eNOS eNOS Activation Ca2_increase->eNOS stimulates NO Nitric Oxide (NO) Production eNOS->NO Vasorelaxation Vasorelaxation NO->Vasorelaxation induces

Piezo1 activation and downstream signaling by this compound.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Due to its improved solubility, preparing solutions of this compound is more straightforward than for Yoda1. However, for certain applications and concentrations, the use of co-solvents is still recommended to ensure complete dissolution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered

  • Universal aqueous buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • (Optional) Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Warming block or water bath

Protocol for DMSO Stock Solution (e.g., 50 mM):

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a 50 mM concentration.

  • Gently warm the solution (e.g., to 37°C) and vortex until the powder is completely dissolved.[10]

  • Store the stock solution at -20°C for up to one month.[6]

Protocol for Aqueous Working Solutions:

  • Method 1 (with DMSO):

    • Thaw the this compound DMSO stock solution and bring it to room temperature.

    • Prepare the desired final concentration by diluting the stock solution in a universal aqueous buffer.

    • Ensure the final DMSO concentration is low (e.g., ≤0.5%) to avoid solvent effects on biological systems.[6]

    • Prepare fresh on the day of the experiment.[6]

  • Method 2 (with Cyclodextrin for enhanced solubility):

    • For applications requiring higher aqueous concentrations with minimal organic solvent, a cyclodextrin-based formulation can be used.

    • Prepare a working solution containing 0.9% (w/v) Sodium Chloride, 5% DMSO, and 10% (w/v) SBE-β-CD in water.[6]

    • Add the this compound DMSO stock solution to this vehicle to achieve the final desired concentration.

Solution_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add DMSO weigh->add_dmso warm_vortex Warm & Vortex add_dmso->warm_vortex stock_sol 50 mM Stock Solution in DMSO warm_vortex->stock_sol store Store at -20°C stock_sol->store dilute Dilute in Aqueous Buffer stock_sol->dilute working_sol Final Working Solution dilute->working_sol end End working_sol->end

Workflow for preparing this compound solutions.
Thermodynamic (Equilibrium) Solubility Assay: Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is its concentration in a saturated solution at equilibrium.

Materials:

  • This compound powder

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

Protocol:

  • Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential.

  • Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Separate the saturated solution from the undissolved solid by centrifugation followed by filtration of the supernatant through a syringe filter. This step is critical to remove any remaining solid particles.

  • Quantify the concentration of this compound in the clear filtrate using a validated HPLC method. A standard curve of known this compound concentrations must be prepared for accurate quantification.

  • The resulting concentration is the thermodynamic solubility of this compound under the tested conditions.

Comparative Efficacy Data

This compound exhibits improved or equivalent potency compared to Yoda1 in activating Piezo1 channels. The half-maximal effective concentration (EC₅₀) is a common measure of a drug's potency.

Cell Type / AssayThis compound EC₅₀Yoda1 EC₅₀Reference(s)
Mouse Piezo1 (calcium assay)150 nM600 nM[6][8]
Human Red Blood Cells (patch clamp)305 nM1391 nM[3][13]
HUVEC cells1.14 µM-[9]
Mouse Portal Vein (relaxation)1.2 µM-[12]

These data indicate that a lower concentration of this compound is required to achieve the same level of Piezo1 activation as Yoda1, highlighting its increased potency.

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying Piezo1 channels. Its superior aqueous solubility overcomes a major limitation of Yoda1, facilitating its use in a wider range of physiological and in vivo experimental settings. The detailed protocols and comparative data presented in this guide are intended to assist researchers in effectively utilizing this valuable compound to explore the diverse roles of Piezo1 in health and disease.

References

The Emergence of Yoda2: A Potent and Soluble PIEZO1 Agonist for Vascular Tone and Blood Pressure Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The mechanosensitive ion channel PIEZO1 has emerged as a critical regulator of vascular physiology, playing a key role in sensing endothelial shear stress, modulating vascular tone, and influencing blood pressure. The development of selective pharmacological tools to probe PIEZO1 function is paramount for both basic research and therapeutic development. Yoda2 (also known as KC289), a second-generation PIEZO1 agonist, represents a significant advancement over its predecessor, Yoda1. This technical guide provides a comprehensive overview of this compound's impact on vascular tone and its potential role in blood pressure regulation. We present collated quantitative data, detailed experimental protocols, and elucidate the key signaling pathways involved, offering a valuable resource for researchers, scientists, and drug development professionals in the cardiovascular field.

Introduction to this compound: A Superior PIEZO1 Agonist

This compound is a chemical analogue of Yoda1, developed to overcome the limitations of the first-generation agonist, namely its low potency and poor aqueous solubility.[1][2] this compound features a 4-benzoic acid moiety in place of the pyrazine (B50134) group in Yoda1, a modification that enhances its agonist properties and significantly improves its solubility in physiological solutions.[1][2] This improved solubility, approximately 160 times greater than Yoda1 in aqueous buffer, contributes to its enhanced reliability, efficacy, and potency in functional assays.[3][4] this compound is a selective activator of PIEZO1 channels, demonstrating vasorelaxant effects that are consistent with PIEZO1 agonism.[2][3]

Quantitative Data on this compound's Efficacy and Potency

The following tables summarize the key quantitative parameters of this compound's activity from various studies, providing a comparative perspective with Yoda1 where available.

Table 1: In Vitro Potency of this compound in Calcium Assays

Cell Type/SystemAgonistEC₅₀ (nM)Reference(s)
Mouse PIEZO1 (overexpressed)This compound (KC289)150[5][6]
Mouse PIEZO1 (overexpressed)Yoda1600[6]
HeLa CellsThis compound (KC289)150[5]
Red Blood Cells (automated patch clamp)This compound305[7][8]
Red Blood Cells (automated patch clamp)Yoda11391[7][8]
Red Blood Cells (calcium imaging)This compound986[9]
Red Blood Cells (calcium imaging)Yoda11181[9]

Table 2: Ex Vivo Vasorelaxant Effects of this compound

Vascular TissueSpeciesMaximum Relaxation (Eₘₐₓ) (%)EC₅₀ (µM)Reference(s)
Mouse Mesenteric Resistance Artery (MRA)Mouse98.31 ± 0.89Not Reported[1][10]
Mouse Pudendal Artery (PA)Mouse95.01 ± 3.75Not Reported[1][10]
Mouse Corpus Cavernosum (CC)Mouse75.03 ± 15.17Not Reported[1][10]
Mouse Portal VeinMouseNot Reported1.2[5]

Signaling Pathway of this compound-Mediated Vasodilation

This compound exerts its effects on vascular tone primarily through the activation of PIEZO1 channels on endothelial cells. The subsequent signaling cascade culminates in the production of nitric oxide (NO), a potent vasodilator.

Yoda2_Signaling_Pathway This compound This compound PIEZO1 PIEZO1 Channel (Endothelial Cell Membrane) This compound->PIEZO1 activates Ca_influx Ca²⁺ Influx PIEZO1->Ca_influx mediates CaM Calmodulin (CaM) Ca_influx->CaM activates eNOS_activation eNOS Activation (phosphorylation at Ser1177) CaM->eNOS_activation activates NO_production Nitric Oxide (NO) Production eNOS_activation->NO_production catalyzes sGC_activation Soluble Guanylate Cyclase (sGC) Activation (in Vascular Smooth Muscle) NO_production->sGC_activation diffuses and activates cGMP Increased cGMP sGC_activation->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation leads to

This compound-PIEZO1 signaling pathway in vasodilation.

Experimental Protocols

Wire Myography for Assessment of Vasorelaxation

This protocol details the methodology for studying the vasorelaxant effects of this compound on isolated small resistance arteries.

Experimental Workflow Diagram:

Wire_Myography_Workflow cluster_prep Vessel Preparation cluster_mounting Myograph Mounting cluster_experiment Experiment dissection 1. Dissect mesenteric resistance artery cleaning 2. Clean adipose and connective tissue dissection->cleaning segmentation 3. Cut into 2 mm segments cleaning->segmentation mounting 4. Mount segment on myograph wires segmentation->mounting equilibration 5. Equilibrate in PSS at 37°C mounting->equilibration normalization 6. Normalize vessel diameter equilibration->normalization preconstriction 7. Pre-constrict with Phenylephrine normalization->preconstriction yoda2_addition 8. Cumulative addition of this compound preconstriction->yoda2_addition data_acquisition 9. Record isometric tension yoda2_addition->data_acquisition

References

The Role of Yoda2 in Angiogenesis and Tissue Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yoda2 has emerged as a significant pharmacological tool for investigating mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals. It is a potent and selective agonist of the mechanosensitive ion channel Piezo1.[1][2][3] Compared to its predecessor, Yoda1, this compound exhibits improved potency, efficacy, and aqueous solubility, making it a more reliable compound for in vitro and in vivo studies.[1][3] Piezo1 is critically involved in a myriad of physiological and pathological processes, including vascular development, angiogenesis, and tissue remodeling.[4][5][6][7] This guide provides an in-depth technical overview of the inferred role of this compound in angiogenesis and tissue remodeling, based on the established functions of its target, Piezo1. We will explore the potential signaling pathways, provide detailed experimental protocols to investigate its effects, and present quantitative data on its activity.

This compound: A Potent Piezo1 Agonist

This compound is a chemical agonist that activates the Piezo1 channel, leading to an influx of cations, most notably Ca2+, into the cell.[8][9][10] This influx of calcium acts as a second messenger, initiating a cascade of downstream signaling events. The enhanced potency and solubility of this compound make it a superior tool for precise and reproducible activation of Piezo1-mediated pathways.[1][3]

Quantitative Data: this compound Potency

The half-maximal effective concentration (EC50) of this compound for Piezo1 activation varies depending on the cell type and the assay used. The following table summarizes the reported EC50 values for this compound.

Cell Type/Assay ConditionEC50 of this compoundReference(s)
Mouse Piezo1 (in calcium assays)150 nM[1][2][8][9]
Human Red Blood Cells (Patch Clamp)305 nM[10][11]
Human Umbilical Vein Endothelial Cells (HUVECs)1.14 µM[9][12]
Mouse Portal Vein (Relaxation)1.2 µM[8]

Inferred Role of this compound in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, wound healing, and various diseases. Piezo1 is a key regulator of several stages of angiogenesis, and therefore, this compound is a valuable tool to probe and modulate these processes.[4][5][7]

Endothelial Cell Migration and Proliferation

The migration and proliferation of endothelial cells are crucial for the extension and formation of new vascular networks. Piezo1 activation is known to influence endothelial cell migration.[4][13] By activating Piezo1, this compound can be inferred to stimulate signaling pathways that control the migratory machinery of these cells. One such pathway involves the activation of protein kinase D (PKD), a downstream effector of Ca2+ signaling that is implicated in cell migration.[4] Furthermore, Piezo1 activation has been shown to enhance the expression of CXCR4, a chemokine receptor that plays a pivotal role in guiding endothelial cell migration.[13]

Tube Formation and Vascular Network Organization

The ability of endothelial cells to organize into three-dimensional tubular structures is the hallmark of angiogenesis. Studies have shown that the depletion of Piezo1 impairs the formation of these vascular tubes.[7][14] Therefore, it is plausible that the activation of Piezo1 by this compound could promote or modulate the dynamics of tube formation.

Signaling Pathways in Angiogenesis

The activation of Piezo1 by this compound initiates a Ca2+ influx, which can trigger multiple downstream signaling pathways implicated in angiogenesis.

Yoda2_Angiogenesis_Pathway cluster_downstream Downstream Effectors cluster_cellular_response Cellular Responses This compound This compound Piezo1 Piezo1 Activation This compound->Piezo1 Ca_influx Ca²⁺ Influx Piezo1->Ca_influx PKD PKD Activation Ca_influx->PKD CXCR4 CXCR4 Upregulation Ca_influx->CXCR4 NO_Synthase eNOS Activation Ca_influx->NO_Synthase Migration Endothelial Cell Migration PKD->Migration CXCR4->Migration Vascular_Tone Vasodilation NO_Synthase->Vascular_Tone Tube_Formation Tube Formation Migration->Tube_Formation

Inferred this compound-Piezo1 signaling in angiogenesis.

Inferred Role of this compound in Tissue Remodeling

Tissue remodeling is a dynamic process involving the synthesis and degradation of the extracellular matrix (ECM), cell migration, and differentiation. It is central to wound healing and fibrotic diseases. Piezo1 is expressed in key cell types involved in tissue remodeling, such as fibroblasts and keratinocytes, and its activity influences their behavior.[6][15]

Wound Healing

The role of Piezo1 in wound healing is context-dependent. Studies have shown that Piezo1 accumulates at the wound edge, and its activation can paradoxically slow down wound closure by promoting cellular retraction.[16][17][18] Conversely, the genetic knockout of Piezo1 in keratinocytes has been shown to accelerate wound healing.[17] This suggests that this compound could be used to modulate the rate of wound healing, with potential therapeutic implications for conditions with aberrant healing processes.

Fibroblast Activation and Fibrosis

Fibroblasts play a central role in tissue remodeling by producing ECM components. In pathological conditions, excessive fibroblast activation can lead to fibrosis. Piezo1 is a key mechanosensor that allows fibroblasts to respond to the stiffness of their microenvironment.[19][20][21] Activation of Piezo1 can promote the differentiation of fibroblasts into myofibroblasts, which are key drivers of fibrosis.[20] Furthermore, Piezo1 activation in cardiac fibroblasts has been shown to stimulate the secretion of the pro-inflammatory cytokine IL-6.[22][23] Therefore, this compound could be utilized in models of fibrosis to study the role of Piezo1 in the initiation and progression of fibrotic diseases.

Signaling Pathways in Tissue Remodeling

This compound-mediated activation of Piezo1 can influence tissue remodeling through various signaling pathways.

Yoda2_Tissue_Remodeling_Pathway cluster_downstream Downstream Effectors cluster_cellular_response Cellular Responses This compound This compound Piezo1 Piezo1 Activation (in Fibroblasts/Keratinocytes) This compound->Piezo1 Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Cell_Retraction Keratinocyte Retraction Piezo1->Cell_Retraction p38_MAPK p38-MAPK Activation Ca_influx->p38_MAPK Calpains_Calcineurin Calpains/Calcineurin Activation Ca_influx->Calpains_Calcineurin IL6_Secretion IL-6 Secretion p38_MAPK->IL6_Secretion Myofibroblast_Diff Myofibroblast Differentiation Calpains_Calcineurin->Myofibroblast_Diff ECM_Production ECM Production (Collagen, Fibronectin) Myofibroblast_Diff->ECM_Production

Inferred this compound-Piezo1 signaling in tissue remodeling.

Experimental Protocols

To investigate the effects of this compound on angiogenesis and tissue remodeling, a variety of in vitro and ex vivo assays can be employed.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

Methodology:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate.

  • Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.

  • Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.

  • Treat the cells with varying concentrations of this compound or a vehicle control.

  • Incubate for 4-18 hours at 37°C.

  • Image the tube formation using a microscope.

  • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with Matrigel Start->Coat_Plate Incubate_Plate Incubate at 37°C for 30 min Coat_Plate->Incubate_Plate Seed_Cells Seed Endothelial Cells Incubate_Plate->Seed_Cells Treat_Cells Treat with this compound or Vehicle Control Seed_Cells->Treat_Cells Incubate_Cells Incubate for 4-18 hours at 37°C Treat_Cells->Incubate_Cells Image_Tubes Image Tube Formation Incubate_Cells->Image_Tubes Quantify Quantify Tube Length, Junctions, and Loops Image_Tubes->Quantify End End Quantify->End

Workflow for an endothelial tube formation assay.
Wound Healing (Scratch) Assay

This assay measures cell migration and proliferation, key components of wound healing.

Methodology:

  • Grow a confluent monolayer of cells (e.g., keratinocytes or fibroblasts) in a multi-well plate.

  • Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.

  • Wash the wells to remove detached cells.

  • Add fresh media containing different concentrations of this compound or a vehicle control.

  • Image the scratch at time zero and at subsequent time points (e.g., every 4-6 hours).

  • Quantify the rate of wound closure by measuring the change in the cell-free area over time.

Wound_Healing_Workflow Start Start Grow_Monolayer Grow Confluent Cell Monolayer Start->Grow_Monolayer Create_Scratch Create a 'Scratch' in the Monolayer Grow_Monolayer->Create_Scratch Wash_Wells Wash to Remove Detached Cells Create_Scratch->Wash_Wells Treat_Cells Add Media with this compound or Vehicle Control Wash_Wells->Treat_Cells Image_Initial Image Scratch at Time Zero Treat_Cells->Image_Initial Incubate_and_Image Incubate and Image at Regular Time Intervals Image_Initial->Incubate_and_Image Quantify_Closure Quantify Wound Closure Rate Incubate_and_Image->Quantify_Closure End End Quantify_Closure->End

Workflow for a wound healing (scratch) assay.
Intracellular Calcium Imaging

This method directly measures the primary downstream effect of this compound-mediated Piezo1 activation.

Methodology:

  • Culture cells (e.g., endothelial cells or fibroblasts) on glass-bottom dishes.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Wash the cells to remove excess dye.

  • Mount the dish on a fluorescence microscope equipped for live-cell imaging.

  • Establish a baseline fluorescence reading.

  • Perfuse the cells with a solution containing this compound.

  • Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

Conclusion

This compound is a powerful pharmacological tool for activating the mechanosensitive ion channel Piezo1. Based on the extensive literature on Piezo1's role in vascular biology and tissue repair, it can be inferred that this compound is a valuable compound for investigating and modulating angiogenesis and tissue remodeling. Its ability to specifically activate Piezo1 allows for the dissection of the downstream signaling pathways involved in these complex processes. The experimental protocols outlined in this guide provide a framework for researchers to explore the potential of this compound in both basic research and as a potential modulator of therapeutic targets in diseases characterized by aberrant angiogenesis and tissue remodeling. As research in this area continues, the use of this compound will undoubtedly contribute to a deeper understanding of the critical role of mechanotransduction in health and disease.

References

Methodological & Application

Yoda2 Experimental Protocol for In Vitro Studies: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Yoda2, a potent and selective agonist of the mechanosensitive ion channel Piezo1. This document outlines detailed experimental protocols for key in vitro assays, summarizes quantitative data, and provides visual representations of signaling pathways and experimental workflows to facilitate the investigation of Piezo1 function in various cellular contexts.

Introduction to this compound

This compound is a chemical analogue of Yoda1 with improved potency and aqueous solubility, making it a valuable tool for studying Piezo1 channels in vitro and in vivo.[1][2] It selectively activates Piezo1, a large transmembrane ion channel that converts mechanical stimuli into electrochemical signals.[3][4] Activation of Piezo1 by this compound leads to a non-selective influx of cations, with a preference for Ca2+, which in turn triggers a variety of downstream signaling cascades.[3]

Quantitative Data Summary

The following tables summarize the reported potency of this compound in various in vitro experimental systems.

Table 1: EC50 Values of this compound for Piezo1 Activation

Cell Type/SystemAssayEC50 (nM)Reference
Mouse Piezo1 (overexpressed)Calcium Assay150[2][5]
Human Red Blood Cells (RBCs)Automated Patch Clamp305[5]
Human Red Blood Cells (RBCs)Calcium Influx (Fluo-4)986
HUVEC cellsCalcium Assay1140
Mouse Portal VeinRelaxation Assay1200[5]

Table 2: Comparison of Yoda1 and this compound Potency

Cell Type/SystemAssayYoda1 EC50 (nM)This compound EC50 (nM)Reference
Mouse Piezo1 (overexpressed)Calcium Assay600150[2]
Human Red Blood Cells (RBCs)Automated Patch Clamp1391305[5]
Human Red Blood Cells (RBCs)Calcium Influx (Fluo-4)1181986

Signaling Pathways

Activation of Piezo1 by this compound initiates a signaling cascade primarily through the influx of extracellular calcium. This increase in intracellular calcium concentration ([Ca2+]i) can then modulate various downstream effectors.

Piezo1 Downstream Signaling Pathway

Piezo1_Signaling cluster_membrane Plasma Membrane Piezo1 Piezo1 Channel Ca_influx Ca²⁺ Influx Piezo1->Ca_influx mediates This compound This compound This compound->Piezo1 activates Gardos Gardos Channel Activation Ca_influx->Gardos PYK2 PYK2 Activation Ca_influx->PYK2 Hyperpolarization Hyperpolarization (in RBCs) Gardos->Hyperpolarization MEK_ERK MEK/ERK Pathway PYK2->MEK_ERK Cell_Migration Cell Migration MEK_ERK->Cell_Migration

Caption: this compound activation of Piezo1 leads to Ca²⁺ influx, which can activate Gardos channels in red blood cells or the PYK2/MEK/ERK pathway to influence cell migration.

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO.[1]

  • Warm the solution gently to ensure complete dissolution.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage (up to one month).[1]

  • On the day of the experiment, thaw an aliquot and prepare working solutions by diluting the stock in the appropriate aqueous buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent effects.[1]

In Vitro Calcium Influx Assay using Fluo-4 AM

This protocol is a general guideline and may require optimization for specific cell types.

Materials:

  • HEK293 cells (or other cell line of interest)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well black, clear-bottom plates

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Probenecid (optional)

  • This compound working solutions

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Fluorescence plate reader (e.g., FlexStation 3)

Calcium_Assay_Workflow A Seed cells in a 96-well plate B Culture for 24-48 hours A->B C Load cells with Fluo-4 AM B->C D Wash cells to remove extracellular dye C->D E Acquire baseline fluorescence D->E F Add this compound and measure fluorescence change E->F G Add Ionomycin (positive control) F->G H Data Analysis (ΔF/F₀) G->H

Caption: Workflow for a typical in vitro calcium influx assay using this compound.

Protocol:

  • Cell Seeding: Seed HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a 90-100% confluent monolayer on the day of the assay. Culture for 24-48 hours.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

    • Wash the cells once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells 2-3 times with warm HBSS to remove extracellular dye. Probenecid (1-2.5 mM) can be included in the wash and final assay buffer to prevent dye extrusion.

  • Assay:

    • Add 100 µL of HBSS to each well.

    • Place the plate in a fluorescence plate reader and allow it to equilibrate for 5-10 minutes.

    • Record baseline fluorescence for 1-2 minutes.

    • Add the this compound working solution (e.g., 2X concentration in 100 µL) and immediately begin recording the change in fluorescence over time.

    • As a positive control, add a saturating concentration of Ionomycin at the end of the experiment to determine the maximal fluorescence.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence after this compound addition. Normalize the response by dividing ΔF by F₀.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a general guideline for recording this compound-activated currents.

Materials:

  • HEK293 cells expressing Piezo1

  • Glass coverslips

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries

  • Microelectrode puller

  • External (extracellular) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution: 110 mM KF, 10 mM KCl, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2 with KOH).[5]

  • This compound working solutions.

Patch_Clamp_Workflow A Plate cells on coverslips B Place coverslip in recording chamber A->B C Approach cell with patch pipette B->C D Form a Giga-ohm seal C->D E Rupture membrane for whole-cell configuration D->E F Record baseline current E->F G Apply this compound via perfusion F->G H Record this compound-activated currents G->H I Data Analysis H->I

Caption: General workflow for whole-cell patch-clamp recording of this compound-activated currents.

Protocol:

  • Cell Preparation: Plate Piezo1-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber on the microscope and perfuse with the external solution.

    • Approach a cell with the patch pipette and apply gentle positive pressure.

    • Upon contacting the cell, release the pressure to form a giga-ohm seal.

    • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -30 mV or -60 mV.[5]

    • Record baseline currents using a voltage ramp protocol (e.g., -100 mV to +100 mV over 400 ms).[1]

    • Apply different concentrations of this compound to the bath via a perfusion system and record the resulting currents.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV or -80 mV) in the presence of different this compound concentrations.[5] Plot the concentration-response curve to determine the EC50.

In Vitro Cell Migration (Wound Healing) Assay

Materials:

  • Cell line of interest (e.g., mesenchymal stem cells)

  • 24-well plates

  • Sterile 200 µL pipette tips or culture inserts

  • Cell culture medium with reduced serum (to minimize proliferation)

  • This compound working solutions

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate and grow to a confluent monolayer.

  • Creating the "Wound":

    • Gently scratch a straight line across the center of the cell monolayer with a sterile 200 µL pipette tip.

    • Alternatively, use commercially available culture inserts to create a more uniform cell-free gap.

  • Washing: Wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add cell culture medium with reduced serum containing different concentrations of this compound or a vehicle control.

  • Imaging: Immediately acquire an image of the wound at time 0. Place the plate in an incubator and acquire images at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for each condition.

Concluding Remarks

This compound is a powerful pharmacological tool for investigating the role of Piezo1 in a wide range of physiological and pathophysiological processes. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust in vitro experiments to explore the multifaceted functions of this important mechanosensitive ion channel. It is recommended to optimize the provided protocols for specific cell types and experimental conditions.

References

Application Note: Preparation of Yoda2 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Yoda2 (also known as KC289) is a potent and selective agonist for the Piezo1 channel, a mechanically activated ion channel crucial in various physiological processes.[1][2] Compared to its predecessor Yoda1, this compound exhibits improved potency, reliability, and aqueous solubility, making it a valuable tool for investigating Piezo1 function.[3][4][5] This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution using Dimethyl Sulfoxide (DMSO) as the solvent, ensuring reproducible and reliable experimental outcomes.

This compound Properties and Specifications

A summary of the key physicochemical properties of this compound is presented below. Researchers should always refer to the batch-specific Certificate of Analysis (CoA) provided by the supplier for the most accurate molecular weight and purity information.[6]

PropertyDataSource(s)
Synonyms KC289, Yoda 2, Yoda-2[3][7][8]
Molecular Formula C₁₆H₉Cl₂KN₂O₂S₂[8][9]
Molecular Weight ~435.38 g/mol (Varies by batch)[6]
Purity ≥97%[6]
CAS Number 3081450-95-2[6]
Formulation Solid powder[7][10]
Solubility in DMSO Up to 50 mM (21.77 mg/mL). Warming may be required.[1][6]
Storage (Solid) Store at -20°C or as recommended by the supplier.[8]
Storage (Stock Solution) Store in aliquots at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[1][3]

Mechanism of Action: this compound and Piezo1 Activation

This compound acts as a direct agonist of the Piezo1 ion channel.[2][11] Binding of this compound to the channel induces a conformational change that leads to channel opening, resulting in an influx of cations, most notably Calcium (Ca²⁺), into the cell.[12] This increase in intracellular Ca²⁺ concentration subsequently triggers various downstream signaling pathways and cellular responses.

G cluster_membrane Cell Membrane Piezo1 Piezo1 Channel (Inactive) Piezo1_active Piezo1 Channel (Active) Ca_in Intracellular Ca²⁺ This compound This compound This compound->Piezo1 Binds & Activates Ca_out Extracellular Ca²⁺ Ca_out->Piezo1_active Influx Response Downstream Cellular Response Ca_in->Response Triggers G start Start weigh 1. Weigh this compound Powder Accurately weigh the required mass. start->weigh add_dmso 2. Add DMSO Add the calculated volume of DMSO. weigh->add_dmso dissolve 3. Dissolve Compound Vortex. Warm gently (37°C) if needed. add_dmso->dissolve check 4. Confirm Dissolution Ensure solution is clear and precipitate-free. dissolve->check aliquot 5. Aliquot Solution Dispense into single-use tubes. check->aliquot store 6. Store at -20°C Protect from light. aliquot->store end End store->end

References

Optimal Working Concentration and Protocols for Yoda2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Yoda2 is a potent and selective small-molecule agonist of the mechanosensitive ion channel Piezo1.[1][2] Piezo1 is a critical transducer of mechanical forces into biochemical signals in a wide array of cell types, playing a crucial role in various physiological processes. This compound offers a powerful tool for researchers to investigate the function of Piezo1 and its downstream signaling pathways in vitro without the need for mechanical stimulation. These application notes provide a comprehensive guide to determining the optimal working concentration of this compound and include detailed protocols for its use in common cell culture-based assays.

Data Presentation: Quantitative Analysis of this compound Efficacy

The effective concentration of this compound is highly dependent on the cell type, the expression level of Piezo1, and the specific assay being performed. The half-maximal effective concentration (EC50) is a key parameter for determining the appropriate concentration range for your experiments.

Cell Line/SystemAssay TypeEC50 of this compoundReference
Mouse Piezo1 (overexpressed)Calcium Imaging150 nM[1][2][3]
Human Umbilical Vein Endothelial Cells (HUVECs)Calcium Imaging1.14 µM[1]
Human Red Blood Cells (RBCs)Patch Clamp305 nM[4][5]
Human Red Blood Cells (RBCs)Calcium Measurements986 nM[5]
Human Red Blood Cells (RBCs)Membrane Potential465 nM[5]
HeLa CellsCalcium ImagingNot specified, but evokes Ca2+ elevation[1][2]
Mouse Portal VeinRelaxation Assay1.2 µM[1][2]

Note: It is strongly recommended to perform a dose-response curve to determine the optimal this compound concentration for your specific cell line and experimental conditions.[5] For full activation of Piezo1, a concentration of approximately three times the EC50 is often used.[5]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Endotoxin-free water or cell culture medium

Protocol:

  • Stock Solution Preparation (e.g., 10 mM):

    • Due to its hydrophobic nature, this compound is typically dissolved in DMSO to create a high-concentration stock solution.

    • Calculate the required amount of this compound powder and DMSO to achieve a 10 mM stock solution.

    • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial containing the this compound powder.

    • Vortex or gently sonicate until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution to the desired final working concentration using pre-warmed, sterile cell culture medium or an appropriate physiological buffer.

    • Important: To avoid precipitation and ensure proper mixing, it is recommended to perform serial dilutions. For example, to achieve a 1 µM working solution from a 10 mM stock, you can first dilute it 1:100 in media (to 100 µM) and then 1:100 again (to 1 µM).

    • The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final DMSO concentration) is included in your experiments.

In Vitro Calcium Imaging Assay

This protocol outlines the measurement of intracellular calcium influx following this compound-induced Piezo1 activation using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • Cells expressing Piezo1 plated on glass-bottom dishes or 96-well plates

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127 (optional, to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound working solutions

  • Fluorescence microscope or plate reader equipped for calcium imaging

Protocol:

  • Cell Seeding:

    • Seed cells onto the appropriate imaging plates or dishes and allow them to adhere and reach the desired confluency (typically 70-90%).

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) in HBSS. The addition of Pluronic F-127 (0.01-0.02%) can facilitate dye entry into the cells.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells 2-3 times with fresh HBSS to remove excess dye.

    • Add fresh HBSS or culture medium to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.

  • Image Acquisition:

    • Place the plate on the fluorescence microscope or plate reader.

    • Acquire a baseline fluorescence reading for a set period before adding this compound.

    • Add the this compound working solution to the cells and immediately begin recording the changes in fluorescence intensity over time.

    • As a negative control, add the vehicle (media with DMSO) to a separate well.

    • As a positive control for Piezo1 channel blocking, a non-selective ion channel inhibitor like Gadolinium chloride (GdCl₃) at a concentration of 30 µM can be applied after this compound stimulation.[5]

  • Data Analysis:

    • Quantify the change in fluorescence intensity over time. The data is often presented as a ratio of the fluorescence at a given time point to the baseline fluorescence (F/F₀).

Cell Viability/Cytotoxicity Assay

This protocol is to determine if the chosen working concentrations of this compound have any cytotoxic effects on the cells. A common method is the MTT or WST-1 assay.

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions at various concentrations

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment:

    • Remove the old medium and add fresh medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure (MTT example):

    • After the incubation period, add MTT reagent (typically 10-20 µL of a 5 mg/mL solution) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Mandatory Visualizations

Piezo1 Signaling Pathway

Piezo1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound Piezo1 Piezo1 Channel This compound->Piezo1 activates Ca2_influx Ca²⁺ Influx Piezo1->Ca2_influx mediates Calmodulin Calmodulin Ca2_influx->Calmodulin activates YAP_TAZ YAP/TAZ Ca2_influx->YAP_TAZ can influence CaMKII CaMKII Calmodulin->CaMKII activates NFAT NFAT Calmodulin->NFAT activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation, Migration) CaMKII->Downstream NFAT->Downstream YAP_TAZ->Downstream Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare this compound Working Solutions (Dilute stock in media) prep_stock->prep_working seed_cells Seed Cells in Appropriate Cultureware treat_cells Treat Cells with this compound (and controls) seed_cells->treat_cells prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Assay (e.g., Calcium Imaging, Viability) incubate->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis and Interpretation data_acq->data_analysis

References

Application Notes and Protocols for Yoda2 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yoda2 is a potent and selective small-molecule agonist of the mechanosensitive ion channel Piezo1.[1][2] As a more water-soluble analog of Yoda1, this compound offers improved reliability and efficacy in functional assays, making it a valuable tool for investigating Piezo1's role in various physiological processes.[3][4] Piezo1 is a non-selective cation channel that, upon activation, allows the influx of cations, most notably Ca2+, which in turn triggers a cascade of downstream signaling events.[5] These signaling pathways are crucial in diverse cell types, including red blood cells and endothelial cells.[5][6] These application notes provide detailed protocols for the use of this compound in patch-clamp electrophysiology experiments to study Piezo1 channel activity.

Data Presentation

Table 1: Comparative Potency of this compound and Yoda1
CompoundCell TypeAssayEC50 (nM)Reference
This compound Red Blood CellsAutomated Patch-Clamp305[5][7]
This compound HeLa CellsCalcium Assay150[1][2]
Yoda1 Red Blood CellsAutomated Patch-Clamp1391[5][7]
Table 2: Recommended this compound Concentration Range for Patch-Clamp Experiments
Concentration RangeApplicationExpected EffectReference
41 nM - 8000 nMCumulative dose-response in automated patch-clamp on RBCsGraded activation of Piezo1 currents[7]
1 µMInhibition of phenylephrine-induced contraction in mouse arteriesSignificant vasorelaxation[6]
30 µMEvaluation of electrical field stimulation-induced contraction in corpus cavernosumNo significant change in EFS-induced contraction[6]

Signaling Pathways

Activation of Piezo1 by this compound initiates distinct downstream signaling cascades depending on the cell type.

Piezo1 Signaling in Red Blood Cells

In red blood cells, this compound-mediated Piezo1 activation leads to an influx of Ca2+, which subsequently activates the Ca2+-sensitive Gárdos channel (KCa3.1). The opening of the Gárdos channel results in K+ efflux and hyperpolarization of the cell membrane.[5][8]

G1 This compound This compound Piezo1 Piezo1 Activation This compound->Piezo1 binds to Ca_influx Ca²⁺ Influx Piezo1->Ca_influx leads to Gardos Gárdos Channel Activation Ca_influx->Gardos activates Hyperpolarization Membrane Hyperpolarization Gardos->Hyperpolarization causes

This compound-Piezo1 signaling in red blood cells.
Piezo1 Signaling in Endothelial Cells

In endothelial cells, this compound-induced Piezo1 activation and subsequent Ca2+ influx stimulate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[1][6] NO then diffuses to adjacent vascular smooth muscle cells, causing relaxation and vasodilation.[6]

G2 This compound This compound Piezo1 Piezo1 Activation (Endothelial Cells) This compound->Piezo1 binds to Ca_influx Ca²⁺ Influx Piezo1->Ca_influx leads to eNOS eNOS Activation Ca_influx->eNOS stimulates NO_production NO Production eNOS->NO_production catalyzes Vasorelaxation Vasorelaxation NO_production->Vasorelaxation induces

This compound-Piezo1 signaling in endothelial cells.

Experimental Protocols

Protocol 1: Automated Whole-Cell Patch-Clamp Recording of this compound-Activated Currents in Red Blood Cells

This protocol is adapted from studies using the SyncroPatch 384 system.[5]

1. Cell Preparation:

  • Use fresh human red blood cells (RBCs) within 3 hours of withdrawal.[7]

  • Wash RBCs three times in the external recording solution.

  • Resuspend RBCs to a concentration of 1-5 x 10^6 cells/mL in the external solution.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilute in the external solution to the desired final concentrations immediately before use.

3. Automated Patch-Clamp Procedure (SyncroPatch 384):

  • Use NPC-384 single-hole microchips with resistances of 6-10 MΩ.[5]

  • Prime the system with external and internal solutions according to the manufacturer's instructions.

  • Load the cell suspension into the appropriate well.

  • Initiate the automated cell capture, sealing, and whole-cell configuration protocol.

  • Apply a voltage ramp protocol, for example, from -100 mV to +80 mV, every 10 seconds to monitor current.[7]

  • Establish a stable baseline recording in the external solution.

  • Apply increasing concentrations of this compound (e.g., 41 nM, 144 nM, 442 nM, 1330 nM, 4000 nM, and 8000 nM) in a cumulative manner.[7]

  • At the end of the experiment, apply a Piezo1 blocker, such as 30 µM GdCl3, to confirm the specificity of the recorded currents.[7]

4. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., +80 mV) in response to each this compound concentration.

  • Normalize the current responses to the maximal response.

  • Plot the normalized current as a function of this compound concentration and fit the data with the Hill equation to determine the EC50.

Protocol 2: Manual Whole-Cell Patch-Clamp Recording in HEK293T Cells Expressing Piezo1

This protocol is a general guide for manual patch-clamp experiments.

1. Cell Culture and Transfection:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • For inducible expression systems (e.g., HEK-TREx), add the inducing agent (e.g., 0.5 µg·ml−1 tetracycline) 24 hours prior to the experiment.[9]

  • For transient expression, transfect cells with a Piezo1-expressing plasmid using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA. Adjust pH to 7.3 with KOH.

  • This compound Working Solutions: Prepare fresh dilutions of this compound from a 10 mM DMSO stock into the external solution on the day of the experiment.

3. Manual Patch-Clamp Procedure:

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Approach a single cell with the patch pipette and form a giga-ohm seal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.[9]

  • Apply a voltage ramp or step protocol to elicit currents. A typical ramp protocol would be from -100 mV to +100 mV over 200 ms.[3]

  • After obtaining a stable baseline, perfuse the cell with the external solution containing this compound at the desired concentration.

  • Record the current responses to this compound application.

  • Wash out the compound with the external solution to observe the reversibility of the effect.

4. Data Analysis:

  • Measure the peak inward and outward currents in response to the voltage protocol before and after this compound application.

  • Construct current-voltage (I-V) relationship plots.

  • To determine dose-dependency, apply multiple concentrations of this compound to the same or different cells and plot the resulting current amplitudes against concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for a patch-clamp experiment using this compound.

G3 cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Transfection Patching Achieve Whole-Cell Configuration Cell_Culture->Patching Solution_Prep Solution Preparation Solution_Prep->Patching Yoda2_Prep This compound Aliquoting & Dilution Yoda2_App Apply this compound Yoda2_Prep->Yoda2_App Baseline Record Baseline Current Patching->Baseline Baseline->Yoda2_App Recording Record Piezo1 Current Yoda2_App->Recording Washout Washout Recording->Washout Data_Extraction Extract Current Amplitudes Recording->Data_Extraction Washout->Recording Reversibility Check Normalization Normalize Data Data_Extraction->Normalization Plotting Generate I-V Curves & Dose-Response Plots Normalization->Plotting EC50_Calc Calculate EC₅₀ Plotting->EC50_Calc

References

Application Notes and Protocols for Calcium Imaging Assays with Yoda2 Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting calcium imaging assays using Yoda2, a potent and selective synthetic agonist for the mechanosensitive ion channel Piezo1. Activation of Piezo1 channels, which are expressed in numerous cell types, leads to a flux of calcium ions (Ca²⁺) into the cell, triggering a variety of downstream signaling pathways.[1][2] this compound offers significant advantages over its predecessor, Yoda1, including improved aqueous solubility and higher potency, making it a valuable tool for studying Piezo1-mediated cellular processes.[3][4][5][6][7] These protocols are designed to guide researchers in accurately measuring intracellular calcium dynamics following this compound stimulation.

Mechanism of Action: this compound and Piezo1 Activation

This compound is a small molecule agonist that directly activates the Piezo1 channel.[8][9] Unlike mechanical stimulation, this compound binding to Piezo1 is thought to stabilize the channel in an open or pre-open conformation, thereby lowering the threshold for channel activation and leading to an influx of cations, most notably Ca²⁺.[2] This influx of Ca²⁺ can be visualized and quantified using calcium-sensitive fluorescent indicators.

The activation of Piezo1 by this compound initiates a cascade of intracellular signaling events. The initial rise in intracellular Ca²⁺ can trigger further Ca²⁺ release from intracellular stores and activate a host of Ca²⁺-dependent enzymes and transcription factors.[1] These downstream effectors can include CaMKII, NFAT, and YAP/TAZ, which are involved in critical physiological processes such as vascular tone regulation, cell proliferation, and immune responses.[1][10][11]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound in various experimental settings, providing a reference for assay design and data interpretation.

ParameterValueCell Type / SystemAssay ConditionsReference
EC₅₀ 150 nMMouse Piezo1 (overexpressed)Intracellular calcium assay[7][8]
EC₅₀ 1.2 µMMouse portal veinRelaxation assay (NO-dependent)[8]
EC₅₀ 305 nMHuman Red Blood CellsAutomated patch clamp[2][12]
EC₅₀ 1.14 µMHUVEC cellsCalcium signaling assay[13]
Solubility ~160x more soluble in aqueous buffer than Yoda1-Physicochemical assays[5]

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by this compound-mediated Piezo1 activation.

Piezo1_Signaling This compound This compound Piezo1 Piezo1 Channel This compound->Piezo1 Activates Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Mediates Ca_increase Increased Intracellular [Ca²⁺] Ca_influx->Ca_increase CaMKII CaMKII Ca_increase->CaMKII Activates NFAT NFAT Ca_increase->NFAT Activates YAP_TAZ YAP/TAZ Ca_increase->YAP_TAZ Activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Cell Proliferation) CaMKII->Downstream NFAT->Downstream YAP_TAZ->Downstream

Caption: this compound-induced Piezo1 signaling cascade.

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging in Cultured Cells

This protocol describes the measurement of intracellular calcium changes in adherent cell lines expressing endogenous or exogenous Piezo1 channels.

Materials:

  • Adherent cells cultured on glass-bottom dishes or 96-well imaging plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • This compound stock solution (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • HBSS without Ca²⁺ and Mg²⁺

  • Ionomycin (positive control)

  • Fluorescence microscope or plate reader equipped for live-cell imaging

Procedure:

  • Cell Plating: Plate cells onto the imaging substrate and allow them to adhere and reach the desired confluency (typically 70-90%).

  • Dye Loading:

    • Prepare a loading buffer by diluting the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in serum-free culture medium or HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells 2-3 times with HBSS to remove excess dye.

  • Baseline Measurement:

    • Add fresh HBSS (with Ca²⁺ and Mg²⁺) to the cells.

    • Mount the plate on the imaging system and allow the cells to equilibrate for 5-10 minutes.

    • Acquire baseline fluorescence images for 1-2 minutes.

  • This compound Stimulation:

    • Prepare the desired concentration of this compound in HBSS. It is recommended to perform a concentration-response curve to determine the optimal concentration for your cell type.

    • Carefully add the this compound solution to the cells while continuously recording fluorescence.

  • Data Acquisition: Continue recording the fluorescence signal for 5-20 minutes post-stimulation to capture the full calcium transient.

  • Positive Control: At the end of the experiment, add a saturating concentration of Ionomycin (e.g., 1-5 µM) to determine the maximum calcium response.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time for individual cells or regions of interest.

    • Normalize the fluorescence signal to the baseline (F/F₀).

    • Quantify parameters such as peak amplitude, time to peak, and area under the curve.

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vitro calcium imaging protocol.

Calcium_Imaging_Workflow Start Start: Plate Cells Dye_Loading Load with Calcium Indicator (e.g., Fluo-4 AM) Start->Dye_Loading Wash Wash to Remove Excess Dye Dye_Loading->Wash Baseline Acquire Baseline Fluorescence Wash->Baseline Stimulate Stimulate with this compound Baseline->Stimulate Record Record Fluorescence Changes Stimulate->Record Control Add Positive Control (Ionomycin) Record->Control Analyze Analyze Data (F/F₀) Control->Analyze End End Analyze->End

Caption: Workflow for a typical calcium imaging experiment.

Troubleshooting and Considerations

  • This compound Solubility: While this compound has improved aqueous solubility compared to Yoda1, it is still recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous buffer immediately before use.[5] A final DMSO concentration of 0.5% is often used to maintain solubility.[5]

  • Cell Health: Ensure cells are healthy and not overgrown, as this can affect their response to stimuli.

  • Dye Loading: Optimize dye concentration and loading time for your specific cell type to ensure adequate signal without causing cytotoxicity.

  • Controls: Always include appropriate controls, such as a vehicle control (DMSO) and a positive control (e.g., Ionomycin or ATP), to validate the assay.

  • Concentration-Response: Perform a full concentration-response curve for this compound to determine the EC₅₀ and the optimal working concentration for your experiments.

  • Data Interpretation: The magnitude and kinetics of the calcium response can vary significantly between cell types, reflecting differences in Piezo1 expression levels and the cellular environment.[2][14][15]

By following these detailed protocols and considering the key experimental parameters, researchers can effectively utilize this compound to investigate the role of Piezo1 in a wide range of biological processes.

References

Yoda2 Administration Protocol for In Vivo Mouse Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the in vivo administration of Yoda2, a potent and selective Piezo1 channel agonist, in mouse models. This document outlines the materials, methods for preparing the dosing solution, and a step-by-step procedure for intraperitoneal injection. Furthermore, it includes a summary of reported quantitative data on the effects of this compound on bone parameters in mice and diagrams of the experimental workflow and the associated Piezo1 signaling pathway. This guide is intended to assist researchers in designing and executing in vivo studies to investigate the physiological and pathological roles of Piezo1 activation.

Introduction

Piezo1 is a mechanosensitive ion channel that plays a crucial role in various physiological processes, including vascular development, red blood cell volume regulation, and bone formation.[1][2] this compound is a second-generation Piezo1 agonist with improved potency and aqueous solubility compared to its predecessor, Yoda1.[3][4] These characteristics make this compound a valuable tool for in vivo studies aimed at understanding the therapeutic potential of Piezo1 activation in various disease models. This document provides a comprehensive protocol for the in vivo administration of this compound to mice, based on established methodologies.[1][5]

Quantitative Data Summary

The following table summarizes the reported effects of in vivo this compound administration on cortical bone parameters in 22-month-old female C57BL/6J mice.[1]

ParameterVehicle Control (Mean ± SD)This compound Treated (Mean ± SD)% Changep-value
Cortical Area (Ct.Ar, mm²) at 25% tibia length0.45 ± 0.030.48 ± 0.04+6.7%< 0.05
Cortical Thickness (Ct.Th, mm) at 25% tibia length0.12 ± 0.010.13 ± 0.01+8.3%< 0.01
Minimum Moment of Inertia (Imin, mm⁴)0.030 ± 0.0030.034 ± 0.004+13.3%< 0.05

Experimental Protocols

Materials
  • This compound (KC289)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 0.9% (w/v) Sodium Chloride (Saline)

  • (SBE)β-cyclodextrin

  • Sterile 0.2 µm syringe filter

  • Sterile syringes and needles (e.g., 27-gauge)

  • 8-week-old C57Bl/6J mice (or other appropriate strain)[6]

This compound Stock Solution Preparation (23 mM)
  • Resuspend this compound powder in 100% DMSO to a final concentration of 23 mM.

  • Aliquot and store at -20°C for long-term storage.[5]

Working Solution Preparation (for a 5 µmol/kg dose)

This protocol is for a 200 µL injection volume for a ~25g mouse. Adjust volumes as necessary based on mouse weight.

  • Prepare the vehicle solution: In a sterile tube, combine sterile 0.9% saline, 5% DMSO, and 10% (w/v) (SBE)β-cyclodextrin.[5] For example, to prepare 1 mL of vehicle, mix 850 µL of sterile saline, 50 µL of DMSO, and 100 mg of (SBE)β-cyclodextrin.

  • Sterilize the vehicle solution by passing it through a 0.2 µm sterile filter.[5]

  • To prepare the this compound working solution, dilute the 23 mM this compound stock solution in the prepared vehicle to achieve the final desired concentration for a 5 µmol/kg dose.

    • Calculation Example: For a 25g mouse, the required dose is 0.125 µmol (5 µmol/kg * 0.025 kg). To deliver this in 200 µL, the working solution concentration needs to be 0.625 mM (0.125 µmol / 0.0002 L). To make 1 mL of working solution, you would add 27.2 µL of the 23 mM stock solution to 972.8 µL of the vehicle.

  • Prepare a vehicle-only control solution containing 5% DMSO in saline with (SBE)β-cyclodextrin.[5]

In Vivo Administration Protocol
  • Acclimatize mice to the housing conditions for at least one week prior to the experiment.

  • On the day of injection, bring the this compound working solution and vehicle control to room temperature.

  • Weigh each mouse to accurately calculate the injection volume.

  • Administer 200 µL of the this compound working solution or vehicle control via intraperitoneal (IP) injection.[1][5]

  • A reported dosing schedule is five days a week for two weeks.[1][5]

  • Monitor the mice regularly for any adverse effects.

Visualizations

Piezo1 Signaling Pathway in Osteocytes

Piezo1_Signaling Piezo1 Signaling Pathway in Osteocytes cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Piezo1 Piezo1 Channel This compound->Piezo1 activates Ca2_influx Ca²⁺ Influx Piezo1->Ca2_influx mediates CaMKII CaMKII Ca2_influx->CaMKII activates Akt Akt Ca2_influx->Akt activates YAP_TAZ YAP/TAZ Ca2_influx->YAP_TAZ activates beta_catenin β-catenin Ca2_influx->beta_catenin activates Gene_Expression Gene Expression (e.g., Runx2, Wnt1) CaMKII->Gene_Expression promotes Sost_inhibition Sost (Sclerostin) Inhibition Akt->Sost_inhibition leads to YAP_TAZ->Gene_Expression co-activates beta_catenin->Gene_Expression co-activates Bone_Formation Bone Formation Gene_Expression->Bone_Formation promotes Sost_inhibition->Bone_Formation promotes

Caption: Piezo1 signaling cascade in osteocytes initiated by this compound.

Experimental Workflow for In Vivo Mouse Study

Experimental_Workflow start Start acclimatization Mouse Acclimatization (1 week) start->acclimatization grouping Randomize into Treatment Groups (Vehicle vs. This compound) acclimatization->grouping treatment Daily IP Injections (5 days/week for 2 weeks) grouping->treatment monitoring Monitor Animal Health treatment->monitoring endpoint Euthanasia and Tissue Collection (e.g., Tibia) treatment->endpoint After 2 weeks monitoring->treatment Daily analysis Endpoint Analysis (e.g., µCT, Histology) endpoint->analysis end End analysis->end

Caption: Experimental workflow for this compound in vivo mouse study.

References

Application Notes and Protocols for the Long-Term Stability and Storage of Yoda2 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yoda2 is a potent and selective small-molecule activator of the mechanosensitive ion channel Piezo1.[1][2][3] Its enhanced aqueous solubility and efficacy compared to its predecessor, Yoda1, make it a valuable tool for in vitro and in vivo studies investigating the physiological roles of Piezo1.[1] Ensuring the integrity and stability of this compound solutions over time is critical for reproducible and reliable experimental outcomes. These application notes provide a comprehensive guide to the long-term storage and stability assessment of this compound solutions, including recommended protocols and data presentation guidelines. While specific long-term stability data for this compound is not extensively published, this document outlines best practices and standardized methodologies for establishing such parameters in a research or drug development setting.

Recommended Storage Conditions for this compound

Proper storage is paramount to maintaining the potency and purity of this compound. The following recommendations are based on supplier information and general best practices for small molecule compounds.

Solid Compound:

  • Short-term (days to weeks): Store at 0-4°C in a dry, dark environment.[4]

  • Long-term (months to years): For maximal stability, store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.[2][4][5]

Stock Solutions:

  • Solvents: this compound is soluble in both DMSO (up to 50 mM) and water (up to 100 mM).[2] For in vivo applications, a working solution can be prepared in a vehicle such as 0.9% (w/v) Sodium Chloride, 5% DMSO, and 10% (w/v) cyclodextrin (B1172386) SBE-β-CD to enhance solubility.[1]

  • Short-term Storage: It is highly recommended to prepare fresh solutions for immediate use.[1]

  • Long-term Storage: If storage is necessary, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[1] Before use, equilibrate the solution to room temperature and ensure any precipitate is fully dissolved.[1]

Stability-Indicating Data Summary

The following tables outline the types of quantitative data that should be generated from stability studies. Representative data would be populated based on the outcomes of the experimental protocols detailed below.

Table 1: Long-Term and Accelerated Stability Study of this compound in DMSO (50 mM)

Storage ConditionTime PointPurity by HPLC (%)Concentration (mM)AppearanceFunctional Activity (EC50, nM)
-20°C ± 2°C099.550.1Clear, colorless150
1 month
3 months
6 months
12 months
4°C ± 2°C099.550.1Clear, colorless150
1 month
3 months
6 months
25°C ± 2°C / 60% ± 5% RH (Accelerated)099.550.1Clear, colorless150
1 month
3 months
6 months

Table 2: Forced Degradation Studies of this compound

Stress ConditionDurationPurity by HPLC (%)Major Degradation Products (RT)% Degradation
0.1 M HCl (Acid Hydrolysis)24 hours
0.1 M NaOH (Base Hydrolysis)24 hours
3% H₂O₂ (Oxidation)24 hours
60°C (Thermal)48 hours
Photostability (ICH Q1B)1.2M lux·h

Table 3: Effect of Freeze-Thaw Cycles on this compound Solution (50 mM in DMSO)

Number of Freeze-Thaw CyclesPurity by HPLC (%)Concentration (mM)AppearanceFunctional Activity (EC50, nM)
099.550.1Clear, colorless150
1
3
5

Experimental Protocols

The following are detailed protocols for assessing the stability of this compound solutions.

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate this compound from potential degradation products, allowing for the quantification of its purity and concentration over time.

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 6.1). The exact ratio should be optimized for best separation (e.g., 65:35 v/v buffer:acetonitrile).

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to establish a calibration curve.

  • Sample Preparation: Dilute the this compound stability samples with the mobile phase to a concentration within the linear range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with the optimized buffer/acetonitrile mixture.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the optimal wavelength for this compound detection (e.g., 210-400 nm).

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the stability samples and quantify the peak area of this compound and any degradation products. Purity is calculated as the peak area of this compound divided by the total peak area of all components.

Protocol 2: Long-Term and Accelerated Stability Study

This study evaluates the stability of this compound solutions under recommended and stressed temperature and humidity conditions.

Procedure:

  • Prepare a batch of this compound solution (e.g., 50 mM in DMSO).

  • Aliquot the solution into amber glass vials and seal them.

  • Place the vials in stability chambers under the following conditions:

    • Long-term: -20°C ± 2°C

    • Intermediate (if significant change at accelerated): 4°C ± 2°C

    • Accelerated: 25°C ± 2°C / 60% ± 5% relative humidity (RH)

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), remove vials from each storage condition.

  • Analyze the samples for purity and concentration using the stability-indicating HPLC method (Protocol 1), visual appearance, and functional activity (Protocol 5).

Protocol 3: Forced Degradation Study

This study is designed to identify potential degradation pathways and products under harsh conditions.

Procedure:

  • Acid Hydrolysis: Mix this compound solution with 0.1 M HCl and incubate at room temperature for 24 hours. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Mix this compound solution with 0.1 M NaOH and incubate at room temperature for 24 hours. Neutralize the solution before HPLC analysis.

  • Oxidation: Treat this compound solution with 3% hydrogen peroxide (H₂O₂) and incubate at room temperature for 24 hours.

  • Thermal Degradation: Place the this compound solution in an oven at 60°C for 48 hours.

  • Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1) to determine the percentage of degradation and identify degradation products.

Protocol 4: Freeze-Thaw Stability Study

This protocol assesses the impact of repeated freezing and thawing on the stability of this compound solutions.

Procedure:

  • Prepare an aliquot of this compound solution (e.g., 50 mM in DMSO).

  • Subject the aliquot to a freeze-thaw cycle: freeze at -20°C for at least 12 hours, then thaw at room temperature until completely liquid.

  • Repeat for the desired number of cycles (e.g., 1, 3, 5).

  • After each specified cycle, take a sample for analysis.

  • Analyze the samples for purity, concentration (Protocol 1), and functional activity (Protocol 5).

Protocol 5: Functional Activity Assay (Calcium Influx Assay)

This assay determines the biological activity of this compound by measuring its ability to activate Piezo1 channels and induce calcium influx.

Instrumentation:

  • Fluorescence plate reader.

  • Cell line expressing Piezo1 (e.g., HEK293-Piezo1).

Reagents:

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Standard bath solution (e.g., Hanks' Balanced Salt Solution with calcium).

Procedure:

  • Seed Piezo1-expressing cells in a 96-well plate and grow to confluence.

  • Load the cells with a calcium-sensitive dye (e.g., 2 µM Fura-2 AM with 0.01% Pluronic F-127) for 1 hour at 37°C.

  • Wash the cells with the standard bath solution.

  • Prepare serial dilutions of the this compound stability samples and a reference standard.

  • Add the this compound solutions to the wells and measure the change in fluorescence over time using the plate reader.

  • Calculate the EC50 value for each sample by fitting the dose-response data to a Hill equation. Compare the EC50 of the stability samples to the reference standard.

Visualizations

Piezo1_Signaling_Pathway cluster_membrane Plasma Membrane Piezo1 Piezo1 Channel Ca_influx Ca²⁺ Influx Piezo1->Ca_influx mediates This compound This compound This compound->Piezo1 activates Downstream Downstream Signaling (e.g., CaMKII, NFAT) Ca_influx->Downstream triggers

Caption: this compound activation of the Piezo1 signaling pathway.

Stability_Testing_Workflow cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis Prep Prepare this compound Solution LongTerm Long-Term & Accelerated (-20°C, 4°C, 25°C/60%RH) Prep->LongTerm Forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Prep->Forced FreezeThaw Freeze-Thaw Cycles Prep->FreezeThaw HPLC Purity & Concentration (HPLC) LongTerm->HPLC Activity Functional Activity (Ca²⁺ Assay) LongTerm->Activity Appearance Visual Appearance LongTerm->Appearance Forced->HPLC FreezeThaw->HPLC FreezeThaw->Activity FreezeThaw->Appearance

Caption: Workflow for this compound solution stability testing.

Degradation_Logic cluster_stress Stress Factors This compound This compound Degradation Degradation Products This compound->Degradation leads to Loss Loss of Potency Degradation->Loss results in Temp Temperature Temp->this compound Light Light Light->this compound pH pH pH->this compound Oxidation Oxidation Oxidation->this compound FreezeThaw Freeze-Thaw FreezeThaw->this compound

Caption: Factors influencing this compound solution degradation.

References

Applications of Yoda2 in Red Blood Cell Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Yoda2, a potent and specific activator of the mechanosensitive ion channel Piezo1, in the context of red blood cell (RBC) research. Understanding the role of Piezo1 in RBC physiology and pathophysiology is crucial, and this compound serves as a critical tool in these investigations. These notes are intended to guide researchers in designing and executing experiments to probe Piezo1 function in both healthy and diseased erythrocytes.

Introduction to this compound and Piezo1 in Red Blood Cells

Piezo1 is a large, mechanically activated non-selective cation channel abundantly present in human red blood cells.[1] Its primary role in RBCs is in the regulation of cell volume.[1] Mechanical stimuli, such as those encountered during circulation, trigger the opening of Piezo1, leading to an influx of cations, most notably calcium (Ca²⁺).[1][2] This rise in intracellular Ca²⁺ subsequently activates the Ca²⁺-sensitive potassium channel known as the Gardos channel (KCa3.1).[1][3][4] Activation of the Gardos channel results in potassium and water efflux, leading to cellular dehydration and hyperpolarization of the cell membrane.[1][2][3][4]

Genetic mutations in the PIEZO1 gene can lead to gain-of-function alterations, resulting in a condition known as hereditary xerocytosis, which is characterized by dehydrated red blood cells.[1][3][4] this compound, a small molecule agonist, provides a reliable method for chemically inducing Piezo1 activation, thereby mimicking the effects of mechanical stimulation or disease-causing mutations.[1][3] This allows for controlled studies of ion channel function, downstream signaling pathways, and the overall cellular response in RBCs.[3][4][5]

Comparative Efficacy of this compound and Yoda1

This compound has been demonstrated to be a more potent activator of Piezo1 in red blood cells compared to its predecessor, Yoda1. The following table summarizes the key quantitative data comparing the two compounds.

ParameterThis compoundYoda1Reference
Patch Clamp (EC50) 305 nM1391 nM[3]
Calcium Influx (EC50) Not explicitly calculated, but shown to be more potent than Yoda1Not explicitly calculated[6]
Membrane Hyperpolarization (EC50) Induces hyperpolarization at lower concentrations than Yoda1Induces hyperpolarization[3][7]

Signaling Pathway of this compound-Induced Effects in Red Blood Cells

The activation of Piezo1 by this compound initiates a well-defined signaling cascade within the red blood cell, ultimately leading to changes in cell volume and membrane potential.

Yoda2_Signaling_Pathway This compound This compound Piezo1 Piezo1 Channel This compound->Piezo1 Activates Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Ca_increase Increased Intracellular [Ca²⁺] Ca_influx->Ca_increase Gardos Gardos Channel (KCa3.1) Ca_increase->Gardos Activates K_efflux K⁺ Efflux Gardos->K_efflux H2O_efflux H₂O Efflux K_efflux->H2O_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Dehydration Cellular Dehydration (Xerocytosis) H2O_efflux->Dehydration Patch_Clamp_Workflow RBC_prep Prepare RBC Suspension Patch_setup Establish Stable Baseline Current RBC_prep->Patch_setup Yoda2_app Cumulative Application of this compound Patch_setup->Yoda2_app Blocker_app Apply Piezo1 Blocker (e.g., GdCl₃) Yoda2_app->Blocker_app Data_acq Record Current Amplitudes Blocker_app->Data_acq Analysis Data Analysis (Dose-Response) Data_acq->Analysis

References

Application Notes and Protocols for Assessing Yoda2 Efficacy in Human Umbilical Vein Endothelial Cells (HUVEC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Yoda2 is a potent and selective small-molecule agonist of the mechanically activated ion channel PIEZO1.[1][2] PIEZO1 is a crucial mechanosensor in various cell types, including endothelial cells, where it plays a significant role in vascular development, angiogenesis, and the regulation of vascular tone.[3][4][5][6] Activation of PIEZO1 by mechanical forces or chemical agonists like this compound leads to a calcium influx, triggering downstream signaling pathways that modulate endothelial cell function.[7][8][9][10] This document provides detailed protocols for assessing the efficacy of this compound in Human Umbilical Vein Endothelial Cells (HUVECs), a widely used in vitro model for studying endothelial cell biology. The following protocols outline key functional assays to quantify the effects of this compound on HUVEC physiology, including calcium influx, cell proliferation, migration, and tube formation.

Mechanism of Action

This compound activates the PIEZO1 channel, a non-selective cation channel, leading to an influx of extracellular calcium ([Ca2+]) into the cytoplasm.[1][8] This rise in intracellular calcium acts as a second messenger, initiating a cascade of signaling events that can influence a wide range of cellular processes critical to angiogenesis and vascular homeostasis.

This compound This compound PIEZO1 PIEZO1 Channel This compound->PIEZO1 Activates Ca_influx Ca2+ Influx PIEZO1->Ca_influx Mediates Signaling Downstream Signaling Cascades Ca_influx->Signaling Proliferation Cell Proliferation Signaling->Proliferation Migration Cell Migration Signaling->Migration Tube_Formation Tube Formation Signaling->Tube_Formation

Caption: this compound signaling pathway in HUVEC cells.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experimental protocols. These values are illustrative and may vary depending on specific experimental conditions.

Table 1: this compound Potency in HUVEC Cells

ParameterYoda1 (EC50)This compound (EC50)Reference
PIEZO1 Activation (Ca2+ influx)~1391 nM~305 nM[8][11]

Table 2: Expected Effects of this compound on HUVEC Functional Assays

AssayParameter MeasuredExpected Outcome with this compound Treatment
Calcium InfluxIntracellular Ca2+ levelsDose-dependent increase
Proliferation (MTT)Cell Viability / NumberModulation (Increase/Decrease)
Migration (Transwell)Number of Migrated CellsModulation (Increase/Decrease)
Tube FormationTube Length, Branch PointsModulation (Increase/Decrease)

Experimental Workflow

The general workflow for assessing this compound efficacy in HUVECs involves several key stages, from cell culture to data analysis.

cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Analysis HUVEC_Culture HUVEC Culture Ca_Assay Calcium Influx Assay HUVEC_Culture->Ca_Assay Prolif_Assay Proliferation Assay HUVEC_Culture->Prolif_Assay Mig_Assay Migration Assay HUVEC_Culture->Mig_Assay Tube_Assay Tube Formation Assay HUVEC_Culture->Tube_Assay Yoda2_Prep This compound Preparation (Stock & Dilutions) Yoda2_Prep->Ca_Assay Yoda2_Prep->Prolif_Assay Yoda2_Prep->Mig_Assay Yoda2_Prep->Tube_Assay Data_Acq Data Acquisition Ca_Assay->Data_Acq Prolif_Assay->Data_Acq Mig_Assay->Data_Acq Tube_Assay->Data_Acq Data_Analysis Data Analysis & Interpretation Data_Acq->Data_Analysis

Caption: General experimental workflow.

Experimental Protocols

HUVEC Cell Culture
  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors and 2% FBS.

    • Vessels coated with a suitable attachment factor (e.g., collagen, gelatin).

    • Trypsin-EDTA solution

    • Phosphate Buffered Saline (PBS)

    • Humidified incubator (37°C, 5% CO2)

  • Protocol:

    • Culture HUVECs in EGM-2 medium in coated culture flasks.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells when they reach 80-90% confluency. Use low-passage cells (passage 3-6) for all experiments to ensure consistent results.

    • To passage, wash cells with PBS, detach using Trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend in fresh medium for seeding into new flasks or experimental plates.

Calcium Influx Assay

This assay measures the immediate effect of this compound on PIEZO1 channel activation by quantifying the increase in intracellular calcium.

  • Materials:

    • HUVECs seeded in a 96-well black, clear-bottom plate

    • Calcium indicator dye (e.g., Fluo-4 AM)

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

    • This compound stock solution (in DMSO)

    • Fluorescence plate reader with injection capabilities

  • Protocol:

    • Seed HUVECs in a 96-well plate at a density of 2 x 10^4 cells/well and culture overnight.

    • Prepare the Fluo-4 AM loading solution by diluting it in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid dye loading.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells twice with HBSS to remove excess dye. Add 100 µL of fresh HBSS to each well.

    • Place the plate in a fluorescence plate reader set to measure fluorescence at an excitation of ~490 nm and an emission of ~520 nm.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Inject the desired concentrations of this compound (e.g., 0.1 - 10 µM) and continue to record the fluorescence signal for at least 5-10 minutes.[7]

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

Cell Proliferation (MTT) Assay

This assay assesses the effect of this compound on HUVEC proliferation over a longer period.

  • Materials:

    • HUVECs seeded in a 96-well plate

    • EGM-2 medium with reduced serum (e.g., 0.5-1% FBS)

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

    • Microplate reader (absorbance at 570 nm)

  • Protocol:

    • Seed HUVECs in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to attach overnight.[12][13]

    • Replace the medium with low-serum EGM-2 and incubate for 24 hours to synchronize the cells.

    • Treat the cells with various concentrations of this compound or vehicle control (DMSO) in fresh low-serum medium.

    • Incubate for 24-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.[12]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Migration (Transwell) Assay

This assay evaluates the effect of this compound on the migratory capacity of HUVECs.

  • Materials:

    • HUVECs

    • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

    • Serum-free or low-serum medium

    • Medium containing a chemoattractant (e.g., VEGF or 10% FBS)

    • This compound stock solution

    • Cotton swabs

    • Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Protocol:

    • Pre-coat the Transwell inserts with a suitable matrix (e.g., gelatin or fibronectin) if desired.

    • Starve HUVECs in serum-free or low-serum medium for 4-6 hours.

    • Resuspend the starved cells in serum-free medium containing different concentrations of this compound or vehicle control.

    • Add 500-750 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.

    • Add 100-200 µL of the HUVEC suspension (e.g., 5 x 10^4 cells) to the upper chamber of the Transwell insert.

    • Incubate for 4-18 hours at 37°C.

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

    • Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

Tube Formation Assay

This assay models the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Materials:

    • HUVECs

    • Basement membrane extract (BME), such as Matrigel®

    • Pre-chilled 96-well plate

    • EGM-2 medium

    • This compound stock solution

    • Microscope with imaging software

  • Protocol:

    • Thaw the BME on ice overnight at 4°C.[14]

    • Coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well and allow it to polymerize at 37°C for 30-60 minutes.[14][15]

    • Harvest HUVECs and resuspend them in EGM-2 medium containing the desired concentrations of this compound or vehicle control.

    • Seed the HUVEC suspension (1-2 x 10^4 cells per well) onto the polymerized BME.[15]

    • Incubate for 4-18 hours at 37°C.[15][16]

    • Visualize and capture images of the tube networks using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using angiogenesis analysis software.[17]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Cell Responsiveness to Yoda2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low cell responsiveness to the PIEZO1 agonist, Yoda2.

Troubleshooting Guide

This guide is designed to help you systematically troubleshoot experiments where cells exhibit a weaker-than-expected response to this compound.

Q1: My cells are showing low or no response to this compound. What are the primary factors to check?

A1: Low cell responsiveness to this compound can stem from several factors. Systematically investigate the following:

  • Cell Line-Specific PIEZO1 Expression: The most critical factor is the expression level of the PIEZO1 channel in your cell line. Not all cell lines express PIEZO1 at functional levels.

  • This compound Reagent Quality and Preparation: The integrity and concentration of your this compound stock solution are paramount.

  • Experimental Conditions: Assay parameters such as incubation time, temperature, and the composition of your assay buffer can significantly impact this compound activity.

  • Cell Health and Passage Number: Unhealthy or high-passage-number cells may exhibit altered signaling pathways and responsiveness.

Q2: How can I verify if my cell line expresses functional PIEZO1 channels?

A2: It is crucial to confirm PIEZO1 expression and functionality in your specific cell line. Here are several methods:

  • Gene Expression Analysis: Use quantitative PCR (qPCR) or check databases like the Human Protein Atlas to determine the mRNA expression level of PIEZO1.[1][2]

  • Protein Expression Analysis: Perform Western blotting to detect the PIEZO1 protein.

  • Functional Assays: The gold standard is to measure a functional response. This can be done by:

    • Calcium Imaging: Use a calcium-sensitive dye (e.g., Fluo-4 AM) to measure intracellular calcium influx upon this compound application. A robust increase in fluorescence indicates functional PIEZO1.

    • Patch-Clamp Electrophysiology: This technique directly measures the ion channel activity in response to this compound.[3]

  • Positive Control: If possible, use a cell line known to express high levels of functional PIEZO1 (e.g., certain endothelial cells or HEK293T cells overexpressing PIEZO1) as a positive control in your experiments.

Q3: What are the best practices for preparing and handling this compound solutions?

A3: this compound has improved aqueous solubility compared to its predecessor, Yoda1.[4][5] However, proper handling is still essential for consistent results.

  • Solubility: this compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM).[6]

  • Stock Solution Preparation:

    • For aqueous stocks, dissolve this compound in high-purity water.

    • For DMSO stocks, use anhydrous, cell culture-grade DMSO.

    • To aid solubilization, gentle warming may be applied.[4]

  • Storage: Store stock solutions at -20°C for up to one month.[4] It is recommended to prepare and use solutions on the same day if possible.[4]

  • Working Solution Preparation:

    • When diluting into aqueous buffers for experiments, ensure the final DMSO concentration is kept low (e.g., ≤0.5%) to avoid solvent effects.[4]

    • For in vivo use or challenging solubility conditions, co-solvents like cyclodextrin (B1172386) may be used.[4]

  • Quality Control: Before use, equilibrate the solution to room temperature and visually inspect for any precipitation.[4]

Q4: My PIEZO1 expression is confirmed, and my this compound solution is fresh. What experimental parameters can I optimize?

A4: Fine-tuning your experimental protocol can significantly enhance cell responsiveness.

  • Concentration-Response Curve: It is highly recommended to perform a concentration-response experiment to determine the optimal EC50 (half-maximal effective concentration) for your specific cell line and assay conditions. The reported EC50 for this compound varies between cell types.

  • Incubation Time: The kinetics of the this compound-induced response can vary. Perform a time-course experiment to identify the optimal stimulation time.

  • Assay Buffer Composition: Ensure your assay buffer contains an adequate concentration of extracellular calcium (typically 1-2 mM), as this is the primary ion that flows through the activated PIEZO1 channel.

  • Mechanical Stimulation: While this compound is a chemical agonist, the activity of PIEZO1 channels can be modulated by mechanical forces. Ensure consistent cell handling and plating to minimize variability in baseline mechanical stress.

Frequently Asked Questions (FAQs)

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective agonist of the PIEZO1 ion channel.[4] PIEZO1 is a mechanosensitive, non-selective cation channel.[7][8] When activated by this compound, the channel opens, allowing the influx of cations, most notably calcium (Ca2+), into the cell.[9][10] This influx of Ca2+ acts as a second messenger, initiating a variety of downstream signaling cascades.[9][10][11][12]

Q6: What are the downstream signaling pathways activated by this compound-induced PIEZO1 activation?

A6: The influx of Ca2+ through PIEZO1 channels can activate several key signaling pathways, including:

  • Calcineurin/NFAT Pathway: Increased intracellular Ca2+ can activate the phosphatase calcineurin, which in turn dephosphorylates and activates the transcription factor NFAT (Nuclear Factor of Activated T-cells).[9]

  • CaMKII Pathway: Calcium can bind to calmodulin, leading to the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII).[9][11]

  • ERK1/2 Pathway: PIEZO1 activation has been shown to induce the phosphorylation and activation of the ERK1/2 signaling pathway, which is crucial for processes like cell proliferation and differentiation.[12]

  • YAP/TAZ Pathway: The mechanosensitive transcription factors YAP and TAZ can be activated downstream of PIEZO1, playing a role in cellular responses to mechanical cues.[9][13]

Q7: Are there known inhibitors of PIEZO1 that I can use as a negative control?

A7: Yes, several compounds can be used to inhibit PIEZO1 activity and serve as negative controls in your experiments:

  • GsMTx4: A peptide toxin from the tarantula Grammostola spatulata that inhibits mechanosensitive ion channels, including PIEZO1.

  • Dooku1: An analogue of Yoda1 that acts as a PIEZO1 inhibitor.[10][13]

  • Ruthenium Red: A non-specific blocker of various cation channels, including PIEZO1.[14]

Quantitative Data Summary

Table 1: Reported EC50 Values for this compound in Different Cell Types

Cell Type/SystemReported EC50Reference
Mouse PIEZO1 (mPiezo1) expressing cells150 nM[4][5]
Human Umbilical Vein Endothelial Cells (HUVECs)1.14 µM
Mouse Portal Vein1.2 µM
Red Blood Cells (RBCs)305 nM[15]

Experimental Protocols

Protocol 1: Calcium Imaging Assay to Measure this compound-Induced PIEZO1 Activation

  • Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the cell culture medium and wash the cells once with the buffer.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells 2-3 times with the assay buffer to remove excess dye.

  • This compound Stimulation:

    • Prepare a 2X working solution of this compound in the assay buffer.

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Establish a stable baseline fluorescence reading for 1-2 minutes.

    • Add the 2X this compound solution to the wells to achieve the final desired concentration.

  • Data Acquisition: Record the fluorescence intensity over time (e.g., every 5 seconds for 5-10 minutes). An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: The response can be quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as the ratio of the peak fluorescence to the baseline fluorescence (F/F0).

Protocol 2: Western Blotting for PIEZO1 Expression

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PIEZO1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Yoda2_Signaling_Pathway This compound This compound PIEZO1 PIEZO1 Channel This compound->PIEZO1 activates Ca2_influx Ca²⁺ Influx PIEZO1->Ca2_influx mediates Calmodulin Calmodulin Ca2_influx->Calmodulin activates Calcineurin Calcineurin Ca2_influx->Calcineurin ERK12 ERK1/2 Ca2_influx->ERK12 leads to activation of YAP_TAZ YAP/TAZ Ca2_influx->YAP_TAZ leads to activation of CaMKII CaMKII Calmodulin->CaMKII activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: this compound-activated PIEZO1 signaling pathway.

Troubleshooting_Workflow Start Start: Low Cell Responsiveness to this compound Check_PIEZO1 1. Verify PIEZO1 Expression (qPCR, Western Blot, Functional Assay) Start->Check_PIEZO1 PIEZO1_Expressed PIEZO1 Expressed? Check_PIEZO1->PIEZO1_Expressed Check_Reagent 2. Check this compound Reagent (Fresh Stock, Proper Storage) PIEZO1_Expressed->Check_Reagent Yes Failure Consider Alternative Cell Model PIEZO1_Expressed->Failure No Reagent_OK Reagent OK? Check_Reagent->Reagent_OK Reagent_OK->Check_Reagent No (Prepare Fresh) Optimize_Conditions 3. Optimize Experimental Conditions (Concentration, Time, Buffer) Reagent_OK->Optimize_Conditions Yes Conditions_OK Response Improved? Optimize_Conditions->Conditions_OK Check_Cell_Health 4. Assess Cell Health (Viability, Passage Number) Conditions_OK->Check_Cell_Health No Success Successful Experiment Conditions_OK->Success Yes Check_Cell_Health->Failure

Caption: Troubleshooting workflow for low this compound response.

References

Technical Support Center: Optimizing Yoda2 Concentration for Specific Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Yoda2, a potent Piezo1 channel agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for various experimental needs. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective small-molecule agonist of the Piezo1 channel, a mechanosensitive ion channel.[1][2][3][4] It is an analog of Yoda1 with improved potency and aqueous solubility.[4][5][6] this compound activates Piezo1, leading to an influx of cations, most notably calcium (Ca2+), into the cell.[6][7][8] This influx of calcium acts as a second messenger, triggering various downstream signaling pathways that can influence a wide range of cellular processes, including proliferation, migration, and differentiation.[8][9]

Q2: What are the key advantages of using this compound over Yoda1?

A2: this compound offers several advantages over its predecessor, Yoda1:

  • Higher Potency: this compound generally exhibits a lower EC50 value, meaning it can elicit a response at a lower concentration compared to Yoda1.[4][6][10]

  • Improved Aqueous Solubility: this compound is significantly more soluble in aqueous solutions, which simplifies its use in physiological buffers and reduces the need for high concentrations of organic solvents like DMSO.[4][5]

  • Enhanced Reliability: The improved physicochemical properties of this compound contribute to more consistent and reproducible results in functional assays.[4][6]

Q3: What are the known downstream signaling pathways activated by this compound-induced Piezo1 stimulation?

A3: Activation of Piezo1 by this compound leads to an influx of Ca2+, which in turn can activate several downstream signaling cascades.[7][8] One of the most well-characterized pathways is the mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 branch.[9][11] Other pathways that can be influenced by Piezo1 activation include the protein kinase B (AKT)/mechanistic target of rapamycin (B549165) (mTOR) pathway, the transforming growth factor-β (TGF-β) pathway, and the Yes-associated protein (YAP) signaling cascade.[8] The specific pathways activated can be cell-type dependent.

Piezo1_Signaling_Pathway cluster_downstream This compound This compound Piezo1 Piezo1 Channel This compound->Piezo1 activates Ca2_influx Ca²⁺ Influx Piezo1->Ca2_influx mediates Downstream Downstream Signaling Pathways Ca2_influx->Downstream MAPK_ERK MAPK/ERK Pathway Downstream->MAPK_ERK AKT_mTOR AKT/mTOR Pathway Downstream->AKT_mTOR YAP YAP Signaling Downstream->YAP Troubleshooting_Workflow Start Experiment Start Problem Suboptimal Results? Start->Problem NoResponse No/Weak Response Problem->NoResponse Yes HighBackground High Background Problem->HighBackground Yes Inconsistent Inconsistent Results Problem->Inconsistent Yes Success Successful Experiment Problem->Success No CheckConc Optimize this compound Concentration NoResponse->CheckConc CheckReagent Verify Reagent Prep & Storage NoResponse->CheckReagent CheckPiezo1 Confirm Piezo1 Expression NoResponse->CheckPiezo1 CheckMechanical Minimize Mechanical Stress HighBackground->CheckMechanical CheckVehicle Run Vehicle Control HighBackground->CheckVehicle CheckCells Standardize Cell Culture Inconsistent->CheckCells CheckConditions Ensure Consistent Conditions Inconsistent->CheckConditions CheckConc->Success CheckReagent->Success CheckPiezo1->Success CheckMechanical->Success CheckVehicle->Success CheckCells->Success CheckConditions->Success Calcium_Influx_Workflow Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Dye_Loading Load Cells with Calcium Indicator Dye Plate_Cells->Dye_Loading Wash_Cells Wash Cells to Remove Excess Dye Dye_Loading->Wash_Cells Baseline Measure Baseline Fluorescence Wash_Cells->Baseline Add_this compound Inject this compound (Dose-Response) Baseline->Add_this compound Record_Signal Record Fluorescence Signal Add_this compound->Record_Signal Add_Ionomycin Add Ionomycin (Positive Control) Record_Signal->Add_Ionomycin Analyze_Data Analyze Data (Calculate EC50) Add_Ionomycin->Analyze_Data End End Analyze_Data->End

References

Potential off-target effects of the Yoda2 compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Yoda2 compound, a potent Piezo1 channel agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Yoda1?

This compound (also known as KC289) is a chemical analog of Yoda1, designed to be a more potent and selective activator of the mechanosensitive ion channel Piezo1.[1][2] Compared to Yoda1, this compound exhibits improved aqueous solubility, making it more suitable for use in physiological buffers.[2] Its enhanced potency means that lower concentrations are typically required to elicit a response.

Q2: What is the primary mechanism of action of this compound?

This compound acts as a positive allosteric modulator of the Piezo1 channel.[1] By binding to Piezo1, it sensitizes the channel to mechanical stimuli, leading to an influx of cations, most notably calcium (Ca²⁺), into the cell. This increase in intracellular Ca²⁺ can then trigger a variety of downstream signaling pathways.

Q3: Is this compound selective for Piezo1?

This compound is reported to be highly selective for Piezo1 over other membrane proteins.[2] However, some potential for off-target effects exists and should be considered in experimental design.

Q4: What are the known potential off-target effects of this compound?

While generally selective, researchers should be aware of the following potential off-target interactions:

  • Piezo2 Activation: Some evidence suggests that this compound may activate Piezo2 channels, although it is significantly more potent towards Piezo1.[3] This is an important consideration in cells or tissues where both Piezo1 and Piezo2 are expressed.

  • Adenosine (B11128) A2A Receptor: An early screening study indicated a minor interaction with the adenosine A2A receptor. The functional consequence of this interaction at typical working concentrations of this compound is not well characterized.

Q5: What are the potential physiological consequences of Piezo1 activation by this compound?

Activation of Piezo1 by this compound has been shown to induce a range of cellular responses, including:

  • Endothelial nitric oxide synthase (eNOS) stimulation and nitric oxide (NO) production, leading to vasorelaxation.[1]

  • Modulation of cellular processes such as migration, proliferation, and differentiation.

  • In red blood cells, activation of the Gardos channel, leading to potassium efflux and cell dehydration.[4][5]

The broad expression of Piezo1 across different cell types means that this compound could have diverse physiological effects, and potential adverse effects of systemic Piezo1 activation have been suggested based on the channel's widespread roles.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
No response or weak response to this compound 1. Suboptimal Compound Concentration: The effective concentration of this compound can vary between cell types. 2. Poor Compound Solubility: Although more soluble than Yoda1, this compound may still precipitate at high concentrations or in certain buffers.[2] 3. Low Piezo1 Expression: The target cells may not express sufficient levels of functional Piezo1 channels. 4. Experimental Conditions: The presence of serum or other components in the media could interfere with this compound activity.1. Perform a dose-response curve: Titrate this compound across a range of concentrations to determine the optimal EC50 for your specific cell type and assay. 2. Ensure proper solubilization: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in your experimental buffer immediately before use. Visually inspect for any precipitation. The use of a final DMSO concentration of 0.5% or co-solvents like cyclodextrin (B1172386) has been reported to aid solubility.[2] 3. Verify Piezo1 expression: Confirm Piezo1 mRNA or protein expression in your cells using qPCR, western blotting, or immunofluorescence. 4. Optimize assay conditions: If possible, perform experiments in serum-free media or a simplified buffer to minimize potential interference.
Inconsistent or variable results 1. Compound Degradation: this compound in solution may not be stable over long periods. 2. Cell Passage Number/Health: High passage number or unhealthy cells can exhibit altered responses. 3. Inconsistent Mechanical Stimulation: The level of baseline mechanical stimulation in your assay may vary between experiments.1. Use fresh dilutions: Prepare working solutions of this compound from a fresh stock for each experiment. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure they are healthy and in the logarithmic growth phase. 3. Standardize experimental procedures: Carefully control for any potential sources of mechanical stress during cell handling and experimentation.
Suspected off-target effects 1. Activation of Piezo2: If your cells express Piezo2, some of the observed effects may be mediated by this channel.[3] 2. Interaction with Adenosine A2A Receptor: In systems with high adenosine signaling, this interaction might be relevant.1. Use Piezo1-knockout/knockdown cells: The most definitive way to confirm on-target effects is to use a cell line where Piezo1 has been genetically removed. 2. Employ a Piezo1 antagonist: Co-treatment with a specific Piezo1 antagonist, such as GsMTx4, should block the effects of this compound if they are on-target.[3] 3. Test for Piezo2 involvement: If Piezo2 is a concern, consider using cells with known Piezo2 expression levels or employing pharmacological tools to modulate Piezo2 activity. 4. Investigate adenosine A2A receptor involvement: In relevant systems, use a selective adenosine A2A receptor antagonist to see if it attenuates the this compound-induced response.

Quantitative Data Summary

Table 1: Potency (EC50) of this compound in Different Experimental Systems

Cell Type/System Assay EC50 Value (nM)
Mouse Piezo1 (overexpressed)Calcium Assay150[2]
Human Red Blood CellsAutomated Patch Clamp305[4][5]
Human Umbilical Vein Endothelial Cells (HUVECs)Calcium Assay1140[7]
Mouse Portal VeinRelaxation Assay1200[1]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment of this compound

This protocol provides a basic framework for assessing the potential cytotoxicity of this compound using a commercially available assay kit (e.g., MTT, PrestoBlue, or a lactate (B86563) dehydrogenase (LDH) release assay).

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for a period relevant to your experimental timeframe (e.g., 24, 48, or 72 hours).

  • Assay: Following the manufacturer's instructions for your chosen cytotoxicity assay kit, add the reagent and incubate for the recommended time.

  • Measurement: Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Functional Assay for Adenosine A2A Receptor Activation

This protocol outlines a general method to assess whether this compound activates the adenosine A2A receptor by measuring changes in intracellular cyclic AMP (cAMP).

  • Cell Culture: Use a cell line that endogenously or recombinantly expresses the human adenosine A2A receptor (e.g., HEK293 cells stably expressing A2A).[8]

  • cAMP Assay: Utilize a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell Preparation: Seed the cells in a 96-well plate and grow to the desired confluency. On the day of the experiment, replace the growth medium with assay buffer (typically a serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a known A2A receptor agonist (e.g., NECA) as a positive control and a vehicle control.

  • Incubation: Incubate the plate at 37°C for a time sufficient to allow for cAMP production (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the assay kit manufacturer's protocol.

  • Data Analysis: Measure the signal (e.g., fluorescence or absorbance) and calculate the concentration of cAMP produced in response to this compound, comparing it to the positive and vehicle controls.

Visualizations

Yoda2_Signaling_Pathway This compound Signaling Pathway This compound This compound Piezo1 Piezo1 Channel This compound->Piezo1 Activates Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Mediates eNOS eNOS Activation Ca_influx->eNOS Downstream Other Downstream Signaling Pathways Ca_influx->Downstream NO Nitric Oxide (NO) Production eNOS->NO Vasorelaxation Vasorelaxation NO->Vasorelaxation

Caption: this compound activation of the Piezo1 channel and downstream signaling.

Experimental_Workflow_Off_Target Experimental Workflow for Investigating Off-Target Effects Start Start: Observe Unexpected Effect of this compound Hypothesis Hypothesize Off-Target Effect (e.g., Piezo2, A2A) Start->Hypothesis Control_Exp Design Control Experiments Hypothesis->Control_Exp Piezo1_KO Use Piezo1 KO/KD Cells Control_Exp->Piezo1_KO Antagonist Co-treat with Piezo1 Antagonist (e.g., GsMTx4) Control_Exp->Antagonist Off_Target_Test Directly Test Off-Target (e.g., A2A functional assay) Control_Exp->Off_Target_Test Analyze Analyze and Compare Results Piezo1_KO->Analyze Antagonist->Analyze Off_Target_Test->Analyze Conclusion Draw Conclusion on Off-Target Effect Analyze->Conclusion

Caption: Workflow for troubleshooting potential off-target effects of this compound.

References

How to mitigate Yoda2 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the Piezo1 channel activator, Yoda2, particularly concerning its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (also known as KC289) is a potent and selective small-molecule activator of the Piezo1 channel, a mechanosensitive non-selective cation channel.[1][2] It is an analog of the first-generation Piezo1 agonist, Yoda1, but was developed to have improved potency, reliability, and aqueous solubility.[1][3][4]

Q2: What are the primary advantages of this compound compared to Yoda1?

This compound offers several key improvements over Yoda1, making it more suitable for physiological experiments:

  • Higher Potency: this compound exhibits a lower EC50 value in various cell types, meaning a lower concentration is required for activation. For example, in activating mouse Piezo1 in calcium assays, this compound's EC50 is approximately 150 nM, compared to 600 nM for Yoda1.[1][4]

  • Improved Solubility: It has significantly better aqueous solubility than Yoda1 (~160 times more soluble), which reduces the likelihood of precipitation under physiological conditions.[1][3]

  • Greater Efficacy and Reliability: Studies have shown that this compound provides more consistent and reliable activation of Piezo1 channels in functional assays.[1][4][5]

Q3: What is the mechanism of action for this compound?

This compound selectively binds to and activates the Piezo1 ion channel.[5][6] This activation allows for the influx of cations, most notably Calcium (Ca2+), into the cell.[7] The resulting increase in intracellular Ca2+ concentration triggers various downstream signaling pathways.[6][7] For instance, in endothelial cells, this Ca2+ influx can stimulate endothelial nitric oxide synthase (eNOS or NOS3), leading to the production of nitric oxide (NO), a key signaling molecule in vasodilation.[3][6]

Q4: How should I store this compound powder and its stock solutions?

  • Powder: The solid form of this compound should be stored desiccated at 2-8°C for short-term storage or -20°C for long-term storage.[8][9]

  • Stock Solutions: If possible, prepare and use solutions on the same day.[1] For storage, it is recommended to keep solutions at -20°C for up to one month.[1] Before use, equilibrate the solution to room temperature and ensure any precipitate is fully redissolved.[1]

Troubleshooting Guide: this compound Precipitation

Q1: I observed a precipitate immediately after diluting my this compound DMSO stock solution into an aqueous buffer. What is the cause?

This is a common issue known as "crashing out," which occurs when a compound's solubility limit is exceeded during a solvent switch. The primary causes are:

  • High Final Concentration: The intended final concentration of this compound in your aqueous buffer may be higher than its thermodynamic solubility limit in that specific medium.

  • Insufficient Co-Solvent: The percentage of the initial solvent (DMSO) in the final aqueous solution may be too low to keep the hydrophobic this compound molecule dissolved.

  • Buffer Composition: The pH, ionic strength, and presence of certain salts in your aqueous buffer can influence the solubility of small molecules.[10][11]

  • Rapid Dilution: Adding a concentrated DMSO stock directly into the full volume of aqueous buffer can create localized areas of high concentration, leading to rapid precipitation.[12]

Q2: How can I prevent my this compound working solution from precipitating?

To maintain this compound solubility in your aqueous working solution, follow these recommendations:

  • Control Final DMSO Concentration: A final DMSO concentration of 0.5% has been successfully used to maintain this compound solubility in aqueous buffers.[1] Always check the DMSO tolerance of your specific cell type or experimental system.

  • Use Solubilizing Agents: For sensitive applications requiring very low DMSO, consider using a solubilizing agent. A published protocol successfully used a vehicle of 0.9% (w/v) NaCl, 5% DMSO, and 10% (w/v) of the cyclodextrin (B1172386) SBE-β-CD to facilitate solubilization.[1]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in solvent polarity can help prevent the compound from crashing out.

  • Method of Mixing: Always add the concentrated stock solution to the aqueous buffer while vortexing or stirring, not the other way around. This ensures rapid dispersal and avoids localized oversaturation.

  • Prepare Fresh Solutions: Because the stability of diluted this compound in aqueous solution can be limited, it is best to prepare working solutions fresh for each experiment.[1]

Q3: My this compound stock solution, stored at -20°C, has a visible precipitate. Can I still use it?

Yes, the solution is likely still usable, as precipitation can occur when storing concentrated solutions at low temperatures. To recover the solution:

  • Warm the Solution: Gently warm the vial to 37°C.[13]

  • Vortex/Sonicate: Vortex the solution vigorously or place it in a bath sonicator for a few minutes to aid redissolution.

  • Visual Inspection: Ensure that the solution is completely clear and free of any visible precipitate before making any dilutions.[1]

If the precipitate does not redissolve with warming and vortexing, the compound may have degraded or fallen out of solution permanently, and it is recommended to prepare a fresh stock.

Data Presentation

Table 1: this compound Solubility Data

SolventMaximum ConcentrationSource(s)Notes
Water100 mM (43.54 mg/mL)[14]As a potassium salt, this compound has intrinsic water solubility.
DMSO50 mM (21.77 mg/mL)[1][14]Warming may be required for complete dissolution at high concentrations.
DMSO2 mg/mL (~4.6 mM)[9]This source reports a lower solubility limit; warming is noted as necessary.

Note: Discrepancies in reported solubility can arise from differences in the specific salt form, purity, and experimental conditions used for measurement.

Table 2: Reported EC₅₀ Values for this compound Activation of Piezo1

Cell Type / SystemEC₅₀ ValueSource(s)
Overexpressed mouse Piezo1 (mPiezo1)150 nM[1][6]
Human Red Blood Cells (RBCs)305 nM[7][15]
Human Umbilical Vein Endothelial Cells (HUVECs)1.14 µM[8][14]
Mouse Portal Vein (relaxation)1.2 µM[6][14]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 435.38 g/mol , check batch-specific MW on vial)[8][14]

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate Mass: Determine the required mass of this compound for your desired volume. For 1 mL of a 50 mM stock solution: Mass (mg) = 50 mmol/L * 1 L/1000 mL * 1 mL * 435.38 g/mol * 1000 mg/g = 21.77 mg

  • Weigh Compound: Carefully weigh out the calculated mass of this compound powder and place it in a sterile vial.

  • Add Solvent: Add the desired volume of DMSO to the vial.

  • Dissolve: Vortex the solution vigorously. If needed, gently warm the vial to 37°C and continue vortexing or use a bath sonicator until the solution is completely clear and no solid particles are visible.[9]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[1][16]

Protocol 2: Preparation of a 10 µM Aqueous Working Solution (0.02% Final DMSO)

Materials:

  • 50 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, HBSS) appropriate for your experiment

Procedure:

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first create a 1 mM intermediate stock.

    • Add 2 µL of the 50 mM stock solution to 98 µL of DMSO. Vortex to mix.

  • Prepare Final Working Solution:

    • Add 10 µL of the 1 mM intermediate stock to 990 µL of your pre-warmed aqueous buffer.

    • Alternatively, add 0.2 µL of the 50 mM stock solution directly to 999.8 µL of buffer.

  • Mix Thoroughly: Immediately vortex the final solution for at least 10-15 seconds to ensure rapid and complete mixing.

  • Inspect and Use: Visually confirm the solution is clear. Use the freshly prepared working solution as soon as possible.

Visualizations

Yoda2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Piezo1 Piezo1 Channel (Inactive) This compound->Piezo1 Binds & Activates Ca_ext Ca²⁺ Piezo1_act Piezo1 Channel (Active) Ca_ext->Piezo1_act Influx Ca_int Ca²⁺ (Influx) Downstream Downstream Effectors (e.g., eNOS) Ca_int->Downstream Activates NO Nitric Oxide (NO) Production Downstream->NO Leads to

Caption: this compound activates the Piezo1 channel, causing Ca2+ influx and downstream signaling.

Troubleshooting_Precipitation Start Precipitate Observed in Aqueous Solution Cause1 Is Final Concentration Too High? Start->Cause1 Cause2 Is Final DMSO% Too Low? Start->Cause2 Cause3 Was Dilution Too Rapid? Start->Cause3 Sol1 Lower Final this compound Concentration (Check EC₅₀ for your system) Cause1->Sol1 Yes Sol2 Increase Final DMSO% (e.g., to 0.5%) Check cell tolerance Cause2->Sol2 Yes Sol3 Use Solubilizing Agent (e.g., Cyclodextrin) Cause2->Sol3 If DMSO not an option Sol4 Perform Serial Dilutions Add stock to buffer while vortexing Cause3->Sol4 Yes

Caption: Troubleshooting logic for addressing this compound precipitation in experiments.

Experimental_Workflow cluster_dilution Dilution Strategy Start Start: this compound Powder PrepStock Prepare High-Concentration Stock in 100% DMSO (e.g., 50 mM) Start->PrepStock CheckStock Ensure Stock is Fully Dissolved (Warm/Vortex if needed) PrepStock->CheckStock Decision Is Final DMSO% > 0.5% Tolerated? CheckStock->Decision SimpleDilution Perform Serial Dilution into Aqueous Buffer Decision->SimpleDilution Yes ComplexDilution Use Buffer with Solubilizer (e.g., Cyclodextrin) Decision->ComplexDilution No FinalMix Add Stock to Buffer (not reverse) while vortexing SimpleDilution->FinalMix ComplexDilution->FinalMix FinalCheck Visually Inspect for Clarity FinalMix->FinalCheck End Proceed with Experiment (Use solution promptly) FinalCheck->End Solution is Clear Precipitate Precipitate Forms FinalCheck->Precipitate Precipitate Visible Troubleshoot Go to Troubleshooting Guide Precipitate->Troubleshoot

Caption: Recommended workflow for preparing this compound aqueous working solutions.

References

Technical Support Center: The Influence of Serum on Yoda2 Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Piezo1 agonist, Yoda2. The information addresses common issues related to the influence of serum on this compound activity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective small-molecule agonist of the Piezo1 channel.[1][2][3] Piezo1 is a mechanosensitive ion channel that, when activated, allows the influx of cations, most notably calcium (Ca²⁺), into the cell.[4][5] This influx of Ca²⁺ acts as a second messenger, triggering a variety of downstream signaling pathways.[4] this compound is a more soluble and potent analog of Yoda1.[2][6][7]

Q2: How does serum affect this compound activity?

While direct studies exhaustively detailing the effects of various serum concentrations on this compound's EC50 are limited, the composition of serum can significantly influence the cellular environment and, consequently, the activity of the Piezo1 channel. Serum is a complex mixture of proteins, growth factors, hormones, and lipids, including cholesterol.[8] The lipid composition of the cell membrane, which is influenced by the lipids available from the serum, is a critical modulator of Piezo1 activity.[9][10][11]

Specifically, membrane cholesterol levels have been shown to affect Piezo1's clustering, sensitivity to mechanical stimuli, and inactivation kinetics.[9][12][13][14][15] Therefore, variations in serum lipid content can lead to variability in this compound-induced Piezo1 activation.

Q3: What is serum starvation and should I use it in my this compound experiments?

Serum starvation is a common technique to reduce the baseline activity of signaling pathways before stimulation.[9][16] However, it is not a universally benign procedure. Serum starvation can itself induce a range of cellular stress responses, including changes in gene expression and protein phosphorylation, which can vary between cell types.[9][16] For experiments with this compound, the decision to serum starve should be made cautiously. While it may reduce background calcium signaling, it could also alter the membrane lipid composition, potentially affecting Piezo1 sensitivity to this compound. It is recommended to empirically determine the optimal serum conditions for your specific cell type and experimental question.

Q4: What are the typical EC50 values for this compound?

The half-maximal effective concentration (EC50) of this compound for Piezo1 activation can vary depending on the cell type and the specific experimental conditions.

Data Presentation

Table 1: Reported EC50 Values for this compound

Cell Type/SystemEC50 (nM)Reference
Mouse Piezo1 (in HEK cells)150[2][10][14][17]
Human Umbilical Vein Endothelial Cells (HUVEC)1140[10][18][19]
Red Blood Cells (RBCs)305[4][13]
Mouse Portal Vein (relaxation)1200[6][17][19]

Note: These values were determined under specific experimental conditions and may differ in your system.

Troubleshooting Guides

Problem 1: High Variability in this compound-induced Calcium Response Between Experiments

Possible Cause Troubleshooting Step
Serum Lot-to-Lot Variability Serum composition, particularly lipid content, can vary significantly between lots.[8] This can alter the cell membrane's properties and affect Piezo1 sensitivity. Solution: Purchase a large batch of a single serum lot and pre-test it for your assay. Maintain a consistent serum source throughout a series of experiments.
Inconsistent Cell Culture Conditions Differences in cell passage number, confluency, and time in culture can lead to physiological variations that affect Piezo1 expression and membrane composition. Solution: Standardize your cell culture protocol. Use cells within a defined passage number range and seed them at a consistent density.
Serum Starvation Inconsistencies The duration and method of serum starvation can induce variable cellular stress responses.[9][16] Solution: If serum starvation is necessary, optimize and strictly adhere to a consistent protocol. Consider a reduced serum medium as an alternative to complete starvation.

Problem 2: No or Weak Response to this compound Stimulation

Possible Cause Troubleshooting Step
Low Piezo1 Expression The cell line you are using may have low endogenous expression of Piezo1. Solution: Verify Piezo1 expression using techniques like qPCR or Western blot. Consider using a cell line known to express Piezo1 or a transient overexpression system.
Suboptimal this compound Concentration The effective concentration of this compound can be cell-type dependent. Solution: Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line.
Inappropriate Assay Buffer The composition of your assay buffer (e.g., calcium concentration) is critical for detecting a response. Solution: Ensure your assay buffer contains an adequate concentration of extracellular calcium.
Cell Health Unhealthy or stressed cells may not respond optimally. Solution: Ensure your cells are healthy and have high viability before starting the experiment.

Experimental Protocols

Key Experiment: Measuring this compound-Induced Calcium Influx

This protocol outlines a general method for assessing this compound activity by measuring intracellular calcium changes using a fluorescent indicator like Fura-2 AM or Fluo-4 AM.

  • Cell Preparation:

    • Plate cells in a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Culture cells in your standard growth medium (e.g., DMEM with 10% FBS). If a period of reduced serum is required, replace the growth medium with a low-serum medium (e.g., 1% FBS) for a defined period (e.g., 2-4 hours) before the assay. Avoid complete serum starvation unless absolutely necessary and validated.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) in a serum-free medium or a physiological salt solution (e.g., HBSS).

    • Aspirate the culture medium from the cells and wash once with the loading buffer base (without the dye).

    • Add the dye-containing loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.

  • Assay Procedure:

    • After incubation, gently wash the cells twice with the assay buffer to remove extracellular dye.

    • Add fresh assay buffer to the wells.

    • Use a fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging to measure the baseline fluorescence.

    • Prepare a series of this compound dilutions in the assay buffer.

    • Add the this compound solutions to the wells and immediately begin recording the fluorescence intensity over time.

    • As a positive control, at the end of the experiment, add a calcium ionophore like ionomycin (B1663694) to determine the maximum fluorescence signal.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence after this compound addition (F).

    • Normalize the response by expressing it as a ratio (ΔF/F₀).

    • Plot the normalized response against the this compound concentration to generate a dose-response curve and determine the EC50.

Visualizations

Yoda2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Piezo1 Piezo1 Channel This compound->Piezo1 activates Ca2_influx Ca²⁺ Influx Piezo1->Ca2_influx mediates Downstream Downstream Signaling (e.g., NO production) Ca2_influx->Downstream triggers

Caption: this compound signaling pathway through Piezo1 activation.

Experimental_Workflow A Cell Seeding & Culture (Consistent Serum Conditions) B Calcium Indicator Dye Loading A->B C Establish Baseline Fluorescence B->C D This compound Stimulation C->D E Record Fluorescence Change D->E F Data Analysis (ΔF/F₀) E->F

Caption: Experimental workflow for this compound calcium influx assay.

Troubleshooting_Guide Start Inconsistent this compound Response? CheckSerum Consistent Serum Lot and Concentration? Start->CheckSerum CheckCells Consistent Cell Culture Protocol? (Passage, Confluency) CheckSerum->CheckCells Yes StandardizeSerum Standardize Serum Source and Lot CheckSerum->StandardizeSerum No CheckStarvation Consistent Serum Starvation Protocol? CheckCells->CheckStarvation Yes StandardizeCulture Standardize Cell Culture Practices CheckCells->StandardizeCulture No OptimizeStarvation Optimize and Standardize Starvation or Use Reduced Serum CheckStarvation->OptimizeStarvation No ReRun Re-run Experiment CheckStarvation->ReRun Yes StandardizeSerum->ReRun StandardizeCulture->ReRun OptimizeStarvation->ReRun

Caption: Troubleshooting decision tree for inconsistent this compound results.

References

Best practices for handling and storing Yoda2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Yoda1. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storing, and utilizing Yoda1 in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for your convenience.

Frequently Asked Questions (FAQs)

Q1: What is Yoda1 and what is its primary mechanism of action?

A1: Yoda1 is a potent and selective small-molecule activator of the mechanosensitive ion channel Piezo1.[1][2][3][4] It is the first-in-class agonist developed for Piezo1 and functions by binding to an allosteric site on the channel, which lowers the mechanical threshold for its activation.[5][6] This activation leads to an influx of cations, most notably Ca2+, into the cell, which in turn triggers various downstream signaling pathways.[1][7] Yoda1 has been shown to activate both human and mouse Piezo1.[2][4]

Q2: What are the recommended storage conditions for Yoda1?

A2: For long-term storage, Yoda1 powder should be stored at -20°C for up to four years or at +4°C as recommended by some suppliers.[8][9] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[4][10] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] Aqueous solutions of Yoda1 are not recommended for storage for more than one day.[11]

Q3: How do I dissolve Yoda1?

A3: Yoda1 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[11] It has limited solubility in aqueous buffers.[11] To prepare an aqueous working solution, it is recommended to first dissolve Yoda1 in DMSO or DMF to create a concentrated stock solution, and then dilute this stock solution with the aqueous buffer of choice.[11] Sonication may aid in dissolution.[12] For detailed solubility data, please refer to the data tables below.

Q4: Is Yoda1 selective for Piezo1?

A4: Yes, Yoda1 is highly selective for Piezo1 over its paralog Piezo2.[2][13] Studies have shown that Yoda1 elicits Ca2+ flux in cells expressing Piezo1 but not in those expressing Piezo2.[2][11]

Q5: What are the typical working concentrations for Yoda1 in cell-based assays?

A5: The effective concentration of Yoda1 can vary significantly depending on the cell type and the specific experimental conditions.[7] The reported EC50 values for mouse and human Piezo1 are approximately 17.1 µM and 26.6 µM, respectively.[4][11] However, effects have been observed at concentrations as low as 1 µM in some cell types like Human Umbilical Vein Endothelial Cells (HUVECs).[14] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Problem 1: I am not observing any cellular response after applying Yoda1.

  • Possible Cause 1: Inadequate Dissolution.

    • Solution: Ensure that Yoda1 is fully dissolved in the stock solution. Yoda1 has poor aqueous solubility, so it is crucial to first dissolve it in a suitable organic solvent like DMSO to a concentration of at least 20 mM before diluting it in your aqueous experimental buffer.[8] Visually inspect the stock solution for any precipitate. Gentle warming or sonication can aid dissolution.[1]

  • Possible Cause 2: Suboptimal Concentration.

    • Solution: The effective concentration of Yoda1 is highly cell-type dependent.[7] Perform a concentration-response curve (e.g., from 1 µM to 50 µM) to determine the optimal working concentration for your specific cells.[15]

  • Possible Cause 3: Low or Absent Piezo1 Expression.

    • Solution: Verify the expression of Piezo1 in your cell line or primary cells using techniques like qPCR, Western blot, or immunofluorescence. If Piezo1 expression is low, consider using a cell line known to endogenously express Piezo1 at high levels (e.g., Neuro2A cells) or a system with exogenous Piezo1 expression.[16]

  • Possible Cause 4: Degradation of Yoda1.

    • Solution: Ensure that Yoda1 has been stored correctly at -20°C or +4°C as a powder.[8][9] Avoid repeated freeze-thaw cycles of stock solutions.[4] Prepare fresh aqueous working solutions for each experiment.[11]

Problem 2: The response to Yoda1 is inconsistent between experiments.

  • Possible Cause 1: Inconsistent Yoda1 Concentration in Working Solution.

    • Solution: Due to its hydrophobicity, Yoda1 may precipitate out of aqueous solutions. Ensure thorough mixing of the final working solution before each application. Prepare fresh dilutions from a stable stock solution for each experiment.

  • Possible Cause 2: Variation in Cell Conditions.

    • Solution: Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence Piezo1 expression and cellular responsiveness.

  • Possible Cause 3: Batch-to-batch variability of Yoda1.

    • Solution: If you suspect variability between batches, it is advisable to test the EC50 of each new batch to ensure consistent experimental outcomes.[15]

Problem 3: I am observing off-target effects or cellular toxicity.

  • Possible Cause 1: High Concentration of Yoda1.

    • Solution: High concentrations of Yoda1 (>20 µM) can lead to opaque solutions, suggesting precipitation, which might cause non-specific effects.[2] Use the lowest effective concentration determined from your dose-response studies.

  • Possible Cause 2: High Concentration of Solvent (DMSO/DMF).

    • Solution: Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.1%) to avoid solvent-induced toxicity.[17] Run a vehicle control (medium with the same concentration of solvent but without Yoda1) to assess the effect of the solvent alone.

Data Presentation

Table 1: Chemical and Physical Properties of Yoda1

PropertyValueReference
Chemical Formula C₁₃H₈Cl₂N₄S₂[8]
Molecular Weight 355.27 g/mol [3][8]
CAS Number 448947-81-7[8]
Appearance White to beige crystalline solid[11][18]
Purity ≥98%[8]

Table 2: Solubility of Yoda1

SolventMaximum ConcentrationReference
DMSO ~2.5 mg/mL to 28 mg/mL (approx. 7 mM to 78.81 mM)[4][9][11][12][18]
DMF ~5 mg/mL[9][11]
DMF:PBS (pH 7.2) (1:2) ~0.3 mg/mL[9][11]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 2.8 mg/mL (7.88 mM)[12]

Experimental Protocols

Protocol 1: Preparation of Yoda1 Stock and Working Solutions

  • Safety Precautions: Yoda1 is harmful if swallowed and may cause skin, eye, and respiratory irritation.[19] Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated area.[19]

  • Stock Solution Preparation (10 mM in DMSO):

    • Weigh out 3.55 mg of Yoda1 powder.

    • Add 1 mL of high-purity DMSO.

    • Vortex or sonicate until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[4][10]

  • Working Solution Preparation (e.g., 10 µM in cell culture medium):

    • Thaw a frozen aliquot of the 10 mM Yoda1 stock solution at room temperature.

    • Perform a serial dilution. For a 10 µM final concentration in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • Vortex the working solution gently immediately before adding it to the cells to ensure homogeneity.

    • Prepare fresh working solutions for each experiment.[11]

Protocol 2: In Vitro Calcium Imaging Assay

  • Cell Preparation: Seed cells that express Piezo1 (e.g., HEK293T cells transiently transfected with Piezo1, or a cell line with endogenous expression) onto glass-bottom dishes or plates suitable for microscopy. Allow the cells to adhere and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and wash once with a suitable physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS).

    • Incubate the cells with the dye-loading buffer at 37°C for the recommended time (typically 30-60 minutes).

    • Wash the cells with the physiological buffer to remove excess dye.

  • Image Acquisition:

    • Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.

    • Acquire a baseline fluorescence signal for a few minutes before adding Yoda1.

  • Yoda1 Application:

    • Carefully add the pre-warmed Yoda1 working solution to the cells to achieve the desired final concentration.

    • Continuously record the fluorescence intensity over time to monitor changes in intracellular calcium.

  • Controls:

    • Include a vehicle control (e.g., 0.1% DMSO in buffer) to ensure that the solvent does not elicit a response.

    • As a positive control for Piezo1 channel activity, mechanical stimulation can be used if the setup allows.

    • To confirm the response is Piezo1-mediated, a Piezo1 inhibitor (e.g., GsMTx4) can be added prior to Yoda1 application, or Piezo1 knockout/knockdown cells can be used.[20][21]

  • Data Analysis:

    • Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀). The response is typically reported as ΔF/F₀.

Mandatory Visualization

Yoda1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Yoda1 Yoda1 Piezo1 Piezo1 Channel (Inactive) Yoda1->Piezo1 Binds to allosteric site Piezo1_active Piezo1 Channel (Active) Piezo1->Piezo1_active Conformational Change Ca_ion Ca²⁺ Piezo1_active->Ca_ion Allows Influx Downstream Downstream Signaling (e.g., KCa3.1 activation, Akt/ERK phosphorylation) Ca_ion->Downstream Activates

Caption: Yoda1 activates the Piezo1 channel, leading to Ca²⁺ influx and downstream signaling.

Experimental_Workflow_Calcium_Imaging cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Controls A Seed Piezo1-expressing cells B Load cells with Ca²⁺ indicator dye A->B C Acquire baseline fluorescence B->C D Add Yoda1 working solution C->D E Record fluorescence change D->E F Analyze ΔF/F₀ E->F G Compare with vehicle control F->G H Confirm with Piezo1 inhibitor/KO F->H

Caption: Workflow for a Yoda1-induced calcium imaging experiment.

References

Identifying potential artifacts in Yoda2 calcium imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Yoda2 in calcium imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in calcium imaging experiments?

This compound is a small molecule that acts as a potent agonist for the Piezo1 channel, a mechanosensitive ion channel.[1][2][3][4] The activation of Piezo1 channels by this compound leads to an influx of cations, including calcium (Ca2+), into the cell.[1][4][5] This increase in intracellular calcium concentration can be visualized using fluorescent calcium indicators, making this compound a useful tool for studying Piezo1 channel function and downstream signaling pathways.[1][2]

Q2: I am not seeing a significant calcium influx after applying this compound. What are the possible reasons?

Several factors could contribute to a lack of a detectable calcium signal:

  • Suboptimal this compound Concentration: The effective concentration of this compound can be cell-type dependent.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.

  • Low Piezo1 Expression: The cells under investigation may not express sufficient levels of the Piezo1 channel. Consider verifying Piezo1 expression using techniques like qPCR or western blotting.

  • Issues with the Calcium Indicator: The fluorescent calcium indicator may not be loaded properly, or its fluorescence may be quenched. Ensure proper loading protocols are followed and check for photobleaching.

  • Incorrect Experimental Buffer: The composition of the extracellular solution, particularly the concentration of calcium, is critical. Ensure your buffer contains an adequate concentration of CaCl2.

Q3: My cells are showing signs of stress or death after this compound application and imaging. How can I mitigate this?

Cell stress and death during calcium imaging experiments are often attributable to phototoxicity and photobleaching.[6][7] These phenomena are caused by high-intensity light exposure and/or prolonged illumination.[7]

Strategies to reduce phototoxicity include:

  • Minimize Light Exposure: Use the lowest possible excitation light intensity and exposure time that still provides an adequate signal-to-noise ratio.[8]

  • Use Neutral Density Filters: These filters can reduce the intensity of the excitation light.[8]

  • Avoid Prolonged Exposure: Limit the duration of continuous imaging and the total number of exposures.[8]

  • Optimize Imaging Parameters: Carefully consider parameters such as the total experiment time, imaging frequency, and the number of fluorescent channels used.[8]

  • Consider Anti-fade Reagents: Reagents like Trolox can help reduce photobleaching and phototoxicity.[8][9]

Q4: I am observing fluorescent signals that do not seem to correlate with my experimental conditions. What could be the cause?

Spurious fluorescent signals can arise from several sources:

  • Autofluorescence: Some cell types or media components may exhibit natural fluorescence. It is important to have a control group of cells that have not been loaded with the calcium indicator to assess the level of autofluorescence.

  • Indicator Sequestration: Some chemical calcium indicators can be sequestered into subcellular compartments over time, leading to non-specific signals.[10]

  • "Micro-waves" Artifact: In hippocampal calcium imaging, aberrant wave-like activity has been observed, particularly with long-term expression of certain genetically encoded calcium indicators (GECIs) using a synapsin promoter.[11] To avoid this, consider using a different promoter or limiting the virus volume.[11]

  • Misattribution Errors: Automated analysis software can sometimes misattribute fluorescence from one cell to a neighboring, overlapping cell, creating false transients.[12]

Q5: What are the key differences between Yoda1 and this compound?

Yoda1 and this compound are both activators of the Piezo1 channel.[1][2][3] However, studies in red blood cells have shown that this compound can have a higher potency (lower EC50) than Yoda1.[1] This means that a lower concentration of this compound may be required to achieve the same level of Piezo1 activation.

Troubleshooting Guides

Guide 1: Optimizing this compound Concentration

A common issue is the use of a suboptimal this compound concentration. The following table provides a starting point based on published data for red blood cells. However, it is highly recommended to perform a dose-response curve for your specific cell type.

CompoundEC50 in Red Blood Cells (nM)
Yoda1 1181[1]
This compound 986[1]

Experimental Workflow for Dose-Response Analysis

prep Prepare serial dilutions of this compound add_this compound Add different concentrations of this compound to respective wells prep->add_this compound seed Seed cells and load with calcium indicator baseline Acquire baseline fluorescence seed->baseline baseline->add_this compound acquire Acquire fluorescence over time add_this compound->acquire analyze Analyze data and plot dose-response curve acquire->analyze start Observing signs of cell stress/death? reduce_intensity Reduce excitation light intensity start->reduce_intensity reduce_exposure Decrease exposure time and/or frequency start->reduce_exposure check_morphology Re-evaluate cell morphology reduce_intensity->check_morphology reduce_exposure->check_morphology issue_resolved Issue Resolved check_morphology->issue_resolved Yes consider_reagents Consider using antifade reagents check_morphology->consider_reagents No consider_reagents->check_morphology This compound This compound Piezo1 Piezo1 Channel This compound->Piezo1 activates Ca_influx Ca2+ Influx Piezo1->Ca_influx mediates Ca_increase Increased Intracellular [Ca2+] Ca_influx->Ca_increase Downstream Downstream Signaling (e.g., Gárdos channel activation) Ca_increase->Downstream activates Response Cellular Response (e.g., Hyperpolarization) Downstream->Response

References

How to control for mechanical stimulation in Yoda2 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Yoda2 to study the mechanosensitive ion channel Piezo1. The primary focus is to help users differentiate the chemical activation by this compound from confounding, unintentional mechanical activation of the channel.

Frequently Asked Questions (FAQs)

Q1: What are Yoda1 and this compound, and how do they differ?

Yoda1 and the more recent compound, this compound, are chemical agonists that directly activate the Piezo1 ion channel.[1][2][3] Piezo1 is a crucial mechanotransducer that converts physical forces into biochemical signals.[4][5][6] The key difference between the two compounds lies in their potency and solubility. This compound is significantly more potent than Yoda1, meaning it can elicit a response at a lower concentration. It also has improved aqueous solubility, which is better suited for physiological experiments.[7][8]

Q2: What is the core challenge when working with this compound and Piezo1?

The central challenge is that Piezo1 is activated by both the chemical agonist (this compound) and a wide range of mechanical stimuli, such as membrane stretch, fluid shear stress, and physical poking.[5][9][10] Standard laboratory procedures like pipetting, media changes, or even moving the culture plate can inadvertently apply enough mechanical force to open the channel.[11][12] This can lead to high background signals, experiment-to-experiment variability, and difficulty in isolating the specific effect of this compound.

Q3: What signaling pathways are activated downstream of Piezo1?

Piezo1 activation, whether by mechanical force or by this compound, leads to an influx of cations, most notably Calcium (Ca²+).[4][5][13] This Ca²+ influx acts as a second messenger, triggering a cascade of intracellular signaling pathways. These can include the MAPK/ERK pathway, CaMKII, and the YAP/TAZ signaling cascade, which are involved in regulating critical cellular processes like proliferation, migration, and gene expression.[4][5][13][14][15]

Troubleshooting Guide

Issue 1: High or variable baseline signal before this compound application.

Possible Cause: Unintentional mechanical activation of Piezo1 channels during routine cell handling is the most likely cause. Cells expressing Piezo1 are highly sensitive to fluid shear stress from pipetting, temperature changes, or even vibrations.

Solutions:

  • Pre-incubation: Allow the plate to rest in the measurement device (e.g., plate reader, microscope) for at least 10-15 minutes before starting an experiment to allow cells to return to a resting state.

  • Environment Control: Ensure the experimental setup is on a vibration-isolation table, especially for sensitive techniques like patch-clamping.[16] Maintain stable temperature and CO₂ levels.

  • Gentle Handling: Handle plates and solutions with extreme care. Avoid any abrupt movements.

Issue 2: Significant response observed in vehicle-only control wells.

Possible Cause: The method of adding the vehicle solution is likely causing mechanical stimulation. The force of the fluid stream from the pipette tip can be sufficient to activate Piezo1.

Solutions:

  • Pipetting Technique: Use wide-bore pipette tips to reduce shear stress. When adding any solution, place the pipette tip against the side of the well, just above the meniscus, and dispense the liquid slowly and gently so it runs down the wall rather than being forcefully ejected into the media.

  • Automated Perfusion: If available, use an automated perfusion system with a very low flow rate. This provides the most consistent and gentle method for solution exchange.[17]

  • Reverse Pipetting: For manual additions, using a reverse pipetting technique can help dispense liquid more gently.

Issue 3: Inconsistent dose-response curve for this compound.

Possible Cause: In addition to mechanical stimulation, the effective concentration of Yoda compounds can be highly dependent on the specific experimental conditions and cell type.[1] Furthermore, the potency of Yoda1 and this compound can differ between human and mouse Piezo1 isoforms.[8]

Solutions:

  • Determine EC₅₀ In-House: It is strongly recommended to perform a full dose-response curve to determine the EC₅₀ for your specific cell line and experimental setup, rather than relying solely on published values.[1]

  • Consistent Protocols: Ensure all parameters (cell density, temperature, media composition, incubation times) are kept consistent across experiments.

  • Solubility Check: While this compound has better solubility than Yoda1, ensure it is fully dissolved in your vehicle and final buffer to avoid concentration errors.

Data Presentation

Table 1: Comparative Potency of Piezo1 Agonists

This table summarizes the half-maximal effective concentration (EC₅₀) values for Yoda1 and this compound in different experimental systems. Note the significant variability, underscoring the need to determine this value for your specific conditions.

CompoundTargetCell Type / SystemEC₅₀Reference
Yoda1 Piezo1Red Blood Cells1391 nM[1]
This compound Piezo1Red Blood Cells305 nM[1]
Yoda1 Mouse Piezo1Calcium Assay600 nM[8]
This compound Mouse Piezo1Calcium Assay150 nM[8][18]
Yoda1 Piezo1Mouse Portal Vein~10 µM[18]
This compound Piezo1Mouse Portal Vein1.2 µM[18]
Table 2: Examples of Mechanical Forces in Cell Culture

This table provides context for the types and magnitudes of mechanical forces that cells can experience, which may lead to unintentional Piezo1 activation.

Stimulus TypeTypical MagnitudeExperimental ContextReference
Fluid Shear Stress 0.4 Pa (4 dynes/cm²)Physiological flow in post-capillary venules[11]
Fluid Shear Stress 2.0 Pa (20 dynes/cm²)Applied in studies of mesenchymal stem cells[19]
Cyclic Stretch 8-10% strainIn vitro mechanobiology systems[19][20]
Hydrostatic Pressure 120/80 mmHgMimicking vascular pressure[19]

Experimental Protocols & Visualizations

Protocol: Low-Stimulation Calcium Imaging Assay

This protocol is designed to measure this compound-induced Ca²+ influx while minimizing mechanical artifacts.

1. Cell Preparation:

  • Seed cells on a low-stiffness substrate if possible (e.g., hydrogel-coated plates) to better mimic physiological conditions.
  • Plate cells to achieve 70-80% confluency on the day of the experiment.
  • Wash cells gently: Tilt the plate, add wash buffer slowly to the side of the well, wait 1 minute, and aspirate slowly from the opposite side of the well.
  • Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. Perform all wash steps with the gentle technique described above.

2. Baseline Measurement:

  • Place the plate in the imaging instrument and allow it to equilibrate for at least 15 minutes.
  • Acquire a stable baseline fluorescence reading for 2-5 minutes. The signal should be flat with minimal spontaneous fluctuations. If fluctuations are observed, it indicates cell stress or activation; allow more time to equilibrate or check for environmental vibrations.

3. Compound Addition:

  • Prepare this compound dilutions at 2x the final concentration.
  • Crucial Step: Add an equal volume of 2x this compound solution to the well using the low-shear pipetting technique:
  • Use a wide-bore pipette tip.
  • Place the tip against the inner wall of the well.
  • Dispense the liquid slowly, allowing it to flow gently down the side and mix by diffusion. Do not triturate or mix by pipetting up and down.

4. Data Acquisition:

  • Immediately following compound addition, continue recording the fluorescence signal for 10-30 minutes to capture the full activation and any subsequent decay in the signal.

5. Controls:

  • Negative Control: A well where vehicle is added using the exact same low-stimulation technique. This should show a minimal response.
  • Positive Control: A well where a saturating dose of a potent ionophore like ionomycin (B1663694) is added at the end of the experiment to determine the maximum calcium signal.

Diagram: Confounding Inputs in Piezo1 Activation

cluster_inputs Activating Stimuli cluster_pathway Cellular Response mech_stim Unintentional Mechanical Stimuli (Pipetting, Shear Stress, Vibration) piezo1 Piezo1 Channel Activation mech_stim->piezo1 Artifactual Activation This compound Chemical Agonist (this compound) This compound->piezo1 Intended Activation ca_influx Ca²+ Influx piezo1->ca_influx downstream Downstream Signaling (MAPK/ERK, YAP/TAZ, etc.) ca_influx->downstream

Caption: Dual activation pathways for the Piezo1 channel.

Diagram: Experimental Workflow Comparison

cluster_standard Standard Workflow cluster_low_stim Low-Stimulation Workflow start Experiment Start: Add Reagent to Cells std_pipette Manual Pipetting (Standard Tip) start->std_pipette Problematic Method low_pipette Slow Pipetting (Wide-Bore Tip, Against Wall) start->low_pipette Recommended Method std_shear High, Variable Shear Stress std_pipette->std_shear std_result Confounded Data: Cannot separate chemical vs. mechanical effect std_shear->std_result low_shear Minimal Shear Stress low_pipette->low_shear low_result Reliable Data: Isolates chemical effect of this compound low_shear->low_result

References

Factors affecting the potency and efficacy of Yoda2 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Yoda2 in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective chemical agonist of the mechanosensitive ion channel Piezo1.[1][2][3] It functions by binding to the Piezo1 channel and sensitizing it, thereby lowering the mechanical threshold for channel activation. This leads to an influx of cations, most notably Ca²⁺, into the cell, which in turn triggers a variety of downstream signaling pathways.[4] this compound is an analog of Yoda1 with improved potency, efficacy, and aqueous solubility.[1][5][6]

Q2: What are the key advantages of this compound over Yoda1?

This compound offers several advantages over its predecessor, Yoda1:

  • Higher Potency: this compound generally exhibits a lower EC50 value, meaning a lower concentration is required to achieve a half-maximal response.[1][5][6]

  • Improved Solubility: this compound has significantly better solubility in aqueous solutions, which reduces the likelihood of precipitation in experimental buffers and improves its reliability in assays.[1]

  • Greater Efficacy: In some systems, this compound can elicit a stronger maximal response compared to Yoda1.

Q3: How should I prepare and store this compound stock solutions?

For optimal results, follow these guidelines for preparing and storing this compound stock solutions:

  • Solvent: this compound is soluble in DMSO (up to 50 mM) and water (up to 100 mM).[2][7] For most biological experiments, a concentrated stock solution in DMSO is recommended.

  • Preparation: To prepare a stock solution, dissolve the this compound powder in the chosen solvent by vortexing. Gentle warming can aid dissolution in DMSO.[1]

  • Storage: Store the solid compound at room temperature.[1] Prepare fresh solutions for each experiment if possible. If storage of a stock solution is necessary, aliquot and store at -20°C for up to one month.[1] Before use, equilibrate the stock solution to room temperature and ensure there is no precipitate.[1]

Q4: What is the expected EC50 for this compound in my assay?

The half-maximal effective concentration (EC50) of this compound can vary significantly depending on several factors, including the cell type, the expression level of Piezo1, the specific assay being performed, and the experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Troubleshooting Guides

Issue 1: Inconsistent or No Response to this compound Application

Possible Causes:

  • Low Piezo1 Expression: The cell line you are using may not express sufficient levels of functional Piezo1 channels.

  • Incorrect this compound Concentration: The concentration of this compound may be too low to elicit a response or so high that it causes cytotoxicity.

  • Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.

  • Assay Conditions: The composition of your assay buffer (e.g., low extracellular Ca²⁺) may be affecting Piezo1 activation or the downstream readout.

Solutions:

  • Verify Piezo1 Expression: Confirm Piezo1 expression in your cell line using techniques such as qPCR, Western blot, or by testing a positive control cell line known to express Piezo1 (e.g., HEK293 cells overexpressing Piezo1).

  • Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations (e.g., 10 nM to 30 µM) to determine the optimal working concentration for your specific cell type and assay.

  • Prepare Fresh this compound Stock: Always use a freshly prepared stock solution or one that has been stored correctly and has undergone minimal freeze-thaw cycles.

  • Optimize Assay Buffer: Ensure your extracellular buffer contains an adequate concentration of calcium (typically 1-2 mM) for a robust signal in calcium influx assays.

Issue 2: this compound Precipitation in Cell Culture Media

Possible Causes:

  • Supersaturation: The final concentration of this compound in the aqueous cell culture medium may exceed its solubility limit, especially if the DMSO concentration from the stock solution is too high.

  • Interaction with Media Components: Components in the cell culture medium, such as proteins or salts, may reduce the solubility of this compound.[8][9]

Solutions:

  • Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible, ideally below 0.5%.[1]

  • Use Solubilizing Agents: For in vivo or other challenging applications, co-solvents or solubilizing agents like cyclodextrins may be used to improve this compound solubility.[1]

  • Pre-warm Media and Dilute Slowly: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently mixing to facilitate dissolution.

  • Visual Inspection: Always visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Issue 3: High Background Signal or Cell Death

Possible Causes:

  • Cytotoxicity at High Concentrations: Although more soluble than Yoda1, high concentrations of this compound or the solvent (DMSO) can be toxic to cells.

  • Off-Target Effects: At very high concentrations, the possibility of off-target effects increases.

  • Stressed Cells: Unhealthy or stressed cells may respond abnormally or be more susceptible to the toxic effects of the compound.

Solutions:

  • Determine the Optimal Concentration Range: A dose-response experiment will help identify a concentration that provides a robust signal without causing significant cell death.

  • Include a Vehicle Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) to account for any effects of the solvent.

  • Ensure Healthy Cell Culture: Maintain a healthy cell culture by using appropriate culture conditions and passaging protocols. Avoid using cells that are over-confluent or have been in culture for too many passages.

Quantitative Data Summary

The potency of this compound, as indicated by its EC50, varies across different cell types and experimental assays. The following table summarizes reported EC50 values for this compound.

Cell Type/SystemAssay TypeReported EC50 (nM)Reference
Mouse Piezo1 (overexpressed)Calcium Assay150[1][5][6]
Mouse Piezo1 in HEK-293 cellsCalcium Assay380[10]
Human Umbilical Vein Endothelial Cells (HUVECs)Calcium Assay1140[2][3][7]
Human Red Blood Cells (RBCs)Automated Patch Clamp305[7][11]
Human Red Blood Cells (RBCs)Calcium Influx (Fluo-4)986[12]
Mouse Portal VeinRelaxation Assay1200[2][3][7]

Experimental Protocols

Calcium Influx Assay using Fluo-4 AM in Adherent Cells (e.g., HEK293, HUVEC)

Materials:

  • Adherent cells expressing Piezo1 (e.g., HEK293-hPiezo1 or HUVECs)

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127 (optional, to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • This compound stock solution (in DMSO)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Fluorescence plate reader with excitation/emission wavelengths of ~490 nm and ~520 nm, respectively.

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading: a. Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: a. Remove the loading solution and wash the cells twice with warm HBSS to remove any extracellular dye. b. Add fresh HBSS to each well and incubate for a further 30 minutes at 37°C to allow for complete de-esterification of the dye.

  • Assay: a. Prepare a dilution series of this compound in HBSS at 2x the final desired concentration. Also prepare 2x solutions of the vehicle control (DMSO), positive control (ionomycin), and negative control (EGTA). b. Place the 96-well plate in the fluorescence plate reader and set the kinetic read parameters (e.g., reading every 5 seconds for 5-10 minutes). c. Record a stable baseline fluorescence for 1-2 minutes. d. Add the 2x this compound dilutions and controls to the wells and continue recording the fluorescence signal.

  • Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F). b. Normalize the response by dividing ΔF by F₀ (ΔF/F₀). c. Plot the normalized response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Whole-Cell Patch-Clamp Electrophysiology

Materials:

  • Cells expressing Piezo1

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • Pipette puller and fire-polisher

  • External solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose, pH 7.4)

  • Internal solution (e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, pH 7.2)

  • This compound stock solution

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. Fire-polish the pipette tip.

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

  • Recording: a. Place a coverslip with cells in the recording chamber and perfuse with the external solution. b. Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ). c. Rupture the cell membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -60 mV. e. Apply voltage ramps or steps to elicit currents.

  • This compound Application: a. Establish a stable baseline current recording. b. Perfuse the cell with the external solution containing the desired concentration of this compound. c. Record the change in current in response to this compound.

  • Data Analysis: a. Measure the amplitude of the this compound-evoked current. b. To determine the EC50, apply increasing concentrations of this compound and plot the normalized current response against the log of the concentration.

Visualizations

This compound Mechanism of Action

Yoda2_Mechanism This compound This compound Piezo1 Piezo1 Channel (Closed) This compound->Piezo1 Binds and Sensitizes Piezo1_Open Piezo1 Channel (Open) Piezo1->Piezo1_Open Lowered Activation Threshold Ca_int Intracellular Ca²⁺ (Increased) Ca_ext Extracellular Ca²⁺ Ca_ext->Piezo1_Open Influx Downstream Downstream Signaling Pathways Ca_int->Downstream Activates

Caption: this compound binds to the Piezo1 channel, sensitizing it and promoting its opening, leading to Ca²⁺ influx.

Experimental Workflow for Calcium Influx Assay

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed 1. Seed Cells Load 2. Load with Fluo-4 AM Seed->Load Wash 3. Wash and De-esterify Load->Wash Baseline 4. Record Baseline Fluorescence Wash->Baseline Add_this compound 5. Add this compound and Controls Baseline->Add_this compound Record 6. Record Fluorescence Change Add_this compound->Record Normalize 7. Normalize Data (ΔF/F₀) Record->Normalize Plot 8. Plot Dose-Response Curve Normalize->Plot EC50 9. Calculate EC50 Plot->EC50

Caption: A typical workflow for measuring this compound-induced calcium influx in adherent cells.

Piezo1 Downstream Signaling in Endothelial Cells

Piezo1_Signaling cluster_camk CaMKII Pathway cluster_fak FAK/Src Pathway This compound This compound / Shear Stress Piezo1 Piezo1 Activation This compound->Piezo1 Ca_Influx Ca²⁺ Influx Piezo1->Ca_Influx CaM Calmodulin (CaM) Ca_Influx->CaM FAK FAK Ca_Influx->FAK eNOS eNOS Activation Ca_Influx->eNOS CaMKII CaMKII CaM->CaMKII MEKK3 MEKK3 CaMKII->MEKK3 ERK5 ERK5 MEKK3->ERK5 KLF KLF2/4 (Transcription) ERK5->KLF Vasodilation Vasodilation KLF->Vasodilation Src Src FAK->Src YAP YAP Activation Src->YAP Inflammation Endothelial Inflammation YAP->Inflammation eNOS->Vasodilation

References

Technical Support Center: The Impact of Cell Passage Number on Yoda2 Response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the Piezo1 agonist, Yoda2. A critical and often overlooked factor that can influence experimental outcomes is the passage number of the cell line used. Here, we address common issues and questions related to the impact of cell passage number on this compound responsiveness.

Frequently Asked Questions (FAQs)

Q1: My cells are showing a diminished or inconsistent response to this compound compared to previous experiments. Could the cell passage number be a contributing factor?

A1: Yes, absolutely. A growing body of scientific literature demonstrates that increasing cell passage number can lead to significant alterations in cellular characteristics, which can, in turn, affect the response to stimuli like this compound.[1][2] High-passage cells may exhibit changes in:

  • Protein Expression: The expression level of Piezo1, the direct target of this compound, may decrease with extensive passaging.

  • Signaling Pathways: Downstream signaling components activated by this compound-induced Ca2+ influx could be altered.

  • Cellular Morphology and Cytoskeleton: Changes in cell shape, size, and cytoskeletal organization can impact mechanosensitivity and the cell's ability to respond to Piezo1 activation.[2]

We recommend using low-passage cells and maintaining a consistent passage number range throughout your experiments to ensure reproducible results.[3]

Q2: What is considered a "high" passage number, and when should I be concerned about its effects on my this compound experiments?

A2: There isn't a universal definition for a "high" passage number, as it is highly dependent on the specific cell line.[2] Some general guidelines suggest:

  • Low Passage: Generally considered to be below 15 passages.[3] These cells are more likely to retain the characteristics of the original tissue.[3]

  • High Passage: Often defined as over 40 passages.[3] These cells are more prone to genetic drift, altered morphology, and changes in growth rates.[3]

For sensitive assays involving mechanotransduction and ion channel activation with this compound, it is best to establish a passage number range for your specific cell line where you observe consistent responses.

Q3: I am not observing the expected Ca2+ influx in my cells after this compound treatment. How can I troubleshoot this issue in relation to cell passage?

A3: If you are experiencing a lack of Ca2+ response to this compound, consider the following troubleshooting steps related to cell passage:

  • Verify Piezo1 Expression: At different passage numbers (e.g., low, mid, and high), perform Western blotting or qPCR to quantify Piezo1 expression levels. A significant decrease in Piezo1 at higher passages could explain the lack of response.

  • Functional Assays: Compare the Ca2+ influx in low versus high-passage cells using a fluorescent Ca2+ indicator like Fluo-4. This will directly assess the functional response to this compound.

  • Cell Line Authentication: Ensure your cell line is authentic and has not been contaminated or misidentified, as this can lead to unexpected results.

  • Thaw a New Vial: If you suspect your current culture is at a high passage number, it is best to thaw a new, low-passage vial of cells from your cryopreserved stock.

Q4: Can cell passage number affect the EC50 value of this compound in my experiments?

A4: Yes, it is plausible that the half-maximal effective concentration (EC50) of this compound could be influenced by cell passage number. Changes in Piezo1 expression or the efficiency of downstream signaling pathways in high-passage cells could alter the dose-response relationship. If you observe a shift in the EC50, it is a strong indicator of phenotypic changes in your cell line, potentially linked to the passage number.

Data Presentation

Table 1: General Effects of Cell Passage Number on Cellular Characteristics

Cellular CharacteristicLow Passage Cells (<15)High Passage Cells (>40)Potential Impact on this compound Response
Morphology Consistent and representative of the cell lineAltered shape and size[2][3]Changes in membrane tension and cytoskeleton can affect Piezo1 activation.
Growth Rate Stable and predictableCan increase or decrease, often becomes unstableAltered cell cycle and proliferation rates may influence protein expression.
Protein Expression Closer to the original tissue, more stableCan be significantly altered, including receptors and ion channelsReduced Piezo1 expression leads to a diminished response to this compound.
Gene Expression More stable and representativeProne to genetic drift and altered expression profiles[3]Changes in genes related to mechanotransduction can impact this compound's effects.
Response to Stimuli More consistent and reproducibleOften diminished or altered[2]Inconsistent or weakened Ca2+ influx and downstream signaling upon this compound stimulation.

Table 2: this compound Properties and EC50 Values in Different Systems

CompoundTargetEC50Cell Type/SystemReference
This compoundPiezo1150 nMMouse Piezo1 expressing cells[4][5][6][7][4][5][6][7]
This compoundPiezo11.14 µMHUVEC cells[5][6][5][6]
This compoundPiezo11.2 µMMouse portal vein[4][5][6][4][5][6]
This compoundPiezo1305 nMRed Blood Cells (automated patch clamp)[8][9][8][9]
This compoundPiezo1986 nMRed Blood Cells (Fluo-4 intensity)[9][9]

Note: The variability in EC50 values highlights that the cellular context is a critical determinant of this compound potency.

Experimental Protocols

Protocol 1: Assessing the Impact of Cell Passage Number on this compound-Induced Calcium Influx

  • Cell Culture:

    • Thaw a low-passage vial of your desired cell line (e.g., Passage 3).

    • Culture the cells according to standard protocols.

    • Serially passage the cells, cryopreserving vials at regular intervals (e.g., every 5 passages) up to a high passage number (e.g., Passage 40).

  • Experiment Day:

    • Seed cells from low, mid, and high passage numbers into 96-well black-walled, clear-bottom plates.

    • Allow cells to adhere and reach the desired confluency.

  • Calcium Imaging:

    • Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Prepare a dose-response curve of this compound in a suitable assay buffer.

    • Use a fluorescence plate reader or a high-content imaging system to measure the baseline fluorescence.

    • Add the different concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF/F0) for each well.

    • Plot the peak ΔF/F0 against the this compound concentration for each passage number.

    • Determine the EC50 value for this compound at each passage number to assess for any shifts in potency.

Mandatory Visualizations

Yoda2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Piezo1 Piezo1 Channel This compound->Piezo1 activates Ca2 Ca²⁺ Piezo1->Ca2 influx Downstream Downstream Signaling Ca2->Downstream activates

Caption: this compound activates the Piezo1 channel, leading to Ca²⁺ influx and downstream signaling.

Troubleshooting_Workflow Start Inconsistent this compound Response CheckPassage Check Cell Passage Number Start->CheckPassage IsHigh Is Passage Number High? CheckPassage->IsHigh LowPassage Use Low Passage Cells (<15) IsHigh->LowPassage Yes OtherFactors Investigate Other Factors (Reagent Quality, etc.) IsHigh->OtherFactors No VerifyPiezo1 Verify Piezo1 Expression (WB/qPCR) LowPassage->VerifyPiezo1 FunctionalAssay Compare Ca²⁺ Influx (Low vs. High Passage) VerifyPiezo1->FunctionalAssay ThawNew Thaw New Vial FunctionalAssay->ThawNew ConsistentResponse Consistent Response ThawNew->ConsistentResponse

Caption: A workflow for troubleshooting inconsistent this compound responses related to cell passage.

References

Validation & Comparative

Yoda2 Demonstrates Superior Potency over Yoda1 in Activating Piezo1 Channels In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative data reveals that Yoda2, a chemical analog of Yoda1, is a significantly more potent activator of the mechanosensitive ion channel Piezo1 in vitro. This finding has important implications for researchers studying Piezo1-mediated physiological processes and for the development of novel therapeutics targeting this channel.

Yoda1 and this compound are small-molecule agonists used to chemically activate Piezo1 channels, bypassing the need for mechanical stimulation. This allows for the controlled study of Piezo1's role in various cellular functions. The available data, summarized below, consistently indicates that this compound activates Piezo1 at considerably lower concentrations than Yoda1.

Quantitative Comparison of Potency

A series of in vitro experiments utilizing different cell types and assay methodologies have established the enhanced potency of this compound. The half-maximal effective concentration (EC50), a standard measure of a drug's potency, is consistently lower for this compound across these studies.

Cell TypeAssay MethodYoda1 EC50 (nM)This compound EC50 (nM)Reference
Human Red Blood CellsAutomated Patch Clamp1391305[1]
HEK293 cells overexpressing mouse Piezo1Intracellular Calcium Assay600150[2][3]

The data clearly illustrates that this compound is approximately 4 to 4.5 times more potent than Yoda1 in activating Piezo1 channels.

Experimental Methodologies

The following protocols outline the key in vitro assays used to compare the potency of Yoda1 and this compound.

Automated Patch Clamp Assay in Human Red Blood Cells

This electrophysiological technique directly measures the ion flow through Piezo1 channels upon activation by Yoda1 or this compound.

a. Cell Preparation:

  • Freshly drawn venous blood from healthy donors is used.

  • Red blood cells (RBCs) are washed three times in a suitable buffer (e.g., Tyrode solution or 0.9% NaCl solution).

  • Centrifugation at 500-3880 RCF for 5 minutes is used to pellet the cells, followed by removal of the supernatant and resuspension in the wash buffer.[4]

b. Electrophysiological Recording:

  • High-throughput automated patch clamp systems are utilized for recordings.

  • A voltage ramp protocol, typically from -100 mV to +80 mV over 450 ms, is applied every 10 seconds from a holding potential of -30 mV to elicit Piezo1-mediated currents.[4]

  • After establishing a stable baseline current with an external solution, cells are exposed to cumulatively increasing concentrations of Yoda1 or this compound (e.g., 41 nM, 144 nM, 442 nM, 1330 nM, 4000 nM, and 8000 nM).[4]

  • To confirm that the observed currents are mediated by Piezo1, a non-selective ion channel blocker such as Gadolinium (GdCl3) at a concentration of 30 μM is applied at the end of the experiment.[4]

c. Data Analysis:

  • The current amplitudes at a specific voltage (e.g., +80 mV) are plotted against the agonist concentration.

  • The Hill equation is used to fit the dose-response curves and determine the EC50 values for Yoda1 and this compound.[5]

Intracellular Calcium Assay in HEK293 Cells

This fluorescence-based assay measures the increase in intracellular calcium concentration ([Ca2+]i) that occurs upon Piezo1 channel opening.

a. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK) 293 cells are cultured under standard conditions.

  • Cells are transiently or stably transfected with a plasmid encoding for human or mouse Piezo1.

b. Calcium Imaging:

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubation at 37°C.

  • After loading, cells are washed to remove excess dye.

  • Baseline fluorescence is recorded before the addition of the compounds.

  • Varying concentrations of Yoda1 or this compound are added to the cells, and the change in fluorescence intensity is monitored over time using a fluorescence microscope or plate reader.

c. Data Analysis:

  • The peak fluorescence intensity after the addition of the agonist is measured and normalized to the baseline.

  • Dose-response curves are generated by plotting the normalized fluorescence against the agonist concentration to calculate the EC50 values.

Membrane Potential Assay in Human Red Blood Cells

This method assesses Piezo1 activation by measuring changes in the cell membrane potential, which is an indirect consequence of ion flux through the channel.

a. Cell Preparation:

  • RBCs are prepared as described in the patch clamp assay protocol.[4]

b. Membrane Potential Measurement:

  • The Macey–Bennekou–Egée (MBE) method is employed, which involves monitoring the pH of a weakly buffered cell suspension.

  • A baseline pH is recorded before the addition of RBCs.

  • After the addition of packed RBCs, the system is allowed to equilibrate.

  • Yoda1 or this compound is added at the desired concentration, and the change in pH is recorded for several minutes.[4]

  • At the end of the experiment, a lysing agent like Triton X-100 is added to establish a 0 mV reference potential.[4]

c. Data Analysis:

  • The recorded pH values are used to calculate the membrane potential (Vm).

  • The magnitude of hyperpolarization (ΔVm) is determined for each agonist concentration.

  • Dose-response curves of ΔVm versus agonist concentration are plotted to compare the effects of Yoda1 and this compound.

Signaling Pathway and Experimental Workflow

The activation of Piezo1 by Yoda1 or this compound initiates a cascade of events, starting with ion influx and leading to various downstream cellular responses. The general workflow for comparing their potency is depicted below.

G cluster_prep Cell Preparation cluster_assay In Vitro Assay cluster_treatment Compound Treatment cluster_data Data Acquisition & Analysis CellSource Source: Human RBCs or Piezo1-expressing cell line Wash Wash & Centrifuge CellSource->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend AssayType Select Assay: - Patch Clamp - Calcium Imaging - Membrane Potential Resuspend->AssayType Yoda1 Add Yoda1 (Increasing Concentrations) AssayType->Yoda1 This compound Add this compound (Increasing Concentrations) AssayType->this compound Record Record Response: - Current / Fluorescence / Vm Yoda1->Record This compound->Record Plot Plot Dose-Response Curves Record->Plot Calculate Calculate EC50 Values Plot->Calculate

Caption: Workflow for comparing Yoda1 and this compound potency.

Conclusion

References

Validating Yoda2-Induced Piezo1 Activation: A Comparison Guide with Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the mechanosensitive ion channel Piezo1, the small molecule agonist Yoda2 offers a more potent and soluble alternative to its predecessor, Yoda1. However, rigorous validation of its on-target activity is crucial. This guide provides a comparative overview of this compound's performance and outlines how genetic knockout models are essential for confirming its specific activation of Piezo1, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Yoda1

This compound, a 4-benzoic acid analog of Yoda1, demonstrates significantly higher potency in activating Piezo1 channels.[1][2] This increased efficacy makes it a valuable tool for studying Piezo1 function with greater precision. Quantitative data from various studies consistently show a lower EC50 value for this compound compared to Yoda1, indicating that a lower concentration of this compound is required to achieve half-maximal activation of Piezo1.

AgonistAssay TypeCell Type/SystemEC50 (nM)Reference
This compound (KC289) Calcium AssayHEK 293 cells overexpressing mouse Piezo1150[1][3][4]
Yoda1 Calcium AssayHEK 293 cells overexpressing mouse Piezo1600[1][3][4]
This compound Automated Patch ClampHuman Red Blood Cells305[5]
Yoda1 Automated Patch ClampHuman Red Blood Cells1391[5]
This compound Membrane Potential AssayHuman Red Blood Cells465[6]
Yoda1 Membrane Potential AssayHuman Red Blood Cells305[6]

The Critical Role of Genetic Knockouts in Validation

To definitively attribute the observed cellular responses to the activation of Piezo1 by this compound, it is imperative to use a biological system where the Piezo1 protein is absent. Genetic knockout models, such as conditional knockout (cKO) mice or cell lines with siRNA-mediated knockdown of Piezo1, serve as the gold standard for this validation.[7][8] In these models, the application of this compound should not elicit the characteristic downstream effects, such as calcium influx, if the agonist is truly specific to Piezo1.

Studies have demonstrated that in chondrocytes from Piezo1 cKO mice, the calcium signaling response to Yoda1 (and by extension, the more potent this compound) is significantly diminished compared to wild-type controls.[7][9] This confirms that the agonist's effect is dependent on the presence of the Piezo1 channel.

Signaling Pathway and Validation Workflow

The activation of the Piezo1 channel by this compound initiates a cascade of intracellular events, primarily the influx of cations, including calcium (Ca2+).[6] This increase in intracellular calcium can then trigger various downstream signaling pathways, such as the nitric oxide (NO) pathway in endothelial cells.[10] The specificity of this compound is validated by demonstrating the absence of this cascade in Piezo1 knockout systems.

G cluster_0 This compound-Piezo1 Signaling Pathway This compound This compound Piezo1 Channel Piezo1 Channel This compound->Piezo1 Channel binds and activates Ca2+ Influx Ca2+ Influx Piezo1 Channel->Ca2+ Influx leads to Downstream Signaling (e.g., NO production) Downstream Signaling (e.g., NO production) Ca2+ Influx->Downstream Signaling (e.g., NO production) triggers

Caption: this compound-induced Piezo1 signaling cascade.

The experimental workflow to validate this compound's specificity using genetic knockouts is a logical progression from generating the knockout model to functional testing.

G cluster_1 Experimental Workflow for this compound Validation A Generate Piezo1 Knockout Model (e.g., siRNA, CRISPR, cKO mice) B Verify Piezo1 Knockout (e.g., qPCR, Western Blot, IHC) A->B C Isolate Cells/Tissues from Knockout and Wild-Type Controls B->C D Functional Assay: Apply this compound C->D E Measure Downstream Effects (e.g., Calcium Imaging, Patch Clamp) D->E F Compare Responses: Knockout vs. Wild-Type E->F G Conclusion: Specificity of this compound Confirmed F->G

Caption: Workflow for validating this compound specificity.

Experimental Protocols

Generation and Verification of Piezo1 Knockout Models
  • siRNA-mediated Knockdown:

    • Culture cells (e.g., C8-S astrocytes) to the desired confluency.

    • Transfect cells with Piezo1-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.

    • After 24-48 hours, verify the knockdown efficiency by performing quantitative PCR (qPCR) to measure Piezo1 mRNA levels and/or Western blotting to assess Piezo1 protein levels.[8]

  • Conditional Knockout (cKO) Mice:

    • Utilize a Cre-Lox system to generate mice with a cell-type-specific deletion of the Piezo1 gene (e.g., using Aggrecan-Cre for chondrocytes).

    • Verify the knockout at the gene and protein level in the target tissues using qPCR, immunohistochemistry, or Western blotting.[7]

Live-Cell Calcium Imaging

This protocol is used to measure the influx of calcium into cells following the application of this compound.

  • Cell Preparation: Seed cells (e.g., HEK293T, primary astrocytes, or chondrocytes from wild-type and Piezo1 knockout mice) onto glass-bottom dishes.[11][12][13]

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 3 µM Cal-520 AM or Fluo-4 AM) for 30-60 minutes at 37°C.[11][12]

  • Baseline Measurement: Place the dish on a confocal or fluorescence microscope and record the baseline fluorescence for a set period (e.g., 30 seconds).[11]

  • This compound Application: Perfuse the cells with a solution containing this compound at the desired concentration (e.g., 1-10 µM).[11][12]

  • Data Acquisition: Record the changes in fluorescence intensity over time. A significant increase in fluorescence indicates a calcium influx.[11][12]

  • Analysis: Quantify the change in fluorescence (ΔF/F0) and compare the response between wild-type and Piezo1 knockout cells. A significantly reduced or absent response in the knockout cells validates the Piezo1-specificity of this compound.[8]

Automated Patch-Clamp Recordings

This electrophysiological technique directly measures the ion channel activity in response to this compound.

  • Cell Preparation: Prepare a single-cell suspension of the cells of interest (e.g., human red blood cells).[5]

  • Recording Solutions: Use an internal solution containing (in mM): 110 KF, 10 KCl, 10 NaCl, 10 EGTA, and 10 HEPES, pH 7.2. The external solution should contain (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 D-glucose monohydrate, and 10 HEPES, pH 7.4.[5]

  • Automated Patch Clamp: Use a high-throughput automated patch-clamp system (e.g., SyncroPatch 384). After establishing a stable whole-cell recording, apply increasing concentrations of this compound in a cumulative manner.[5]

  • Data Acquisition: Record the Piezo1-mediated currents using a voltage ramp protocol (e.g., -100 mV to +80 mV).[5]

  • Analysis: Measure the current amplitude at each this compound concentration and construct a dose-response curve to determine the EC50. Compare the responses in cells with and without Piezo1 expression. The absence of a current response in knockout cells confirms this compound's specificity.

References

A Comparative Guide to Piezo1 Activators: Yoda2 vs. Jedi1 and Jedi2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical activators Yoda2, Jedi1, and Jedi2, focusing on their performance in activating the mechanosensitive ion channel Piezo1. The information presented is collated from experimental data to assist researchers in selecting the appropriate tool for their studies.

Performance Comparison

The potency of chemical activators is a critical factor in experimental design. While a direct comparative study of this compound, Jedi1, and Jedi2 under identical conditions is not yet available in the scientific literature, this section summarizes the available quantitative data for each compound. It is crucial to consider the different experimental contexts when comparing these values.

ActivatorReported Potency (EC50/Kd)Cell Type / SystemAssay TypeReference
This compound 150 nM (EC50)HEK293T cells overexpressing mouse Piezo1Calcium imaging[1]
305 nM (EC50)Human Red Blood CellsAutomated Patch Clamp[2][3]
Jedi1 EC50 not reportedHEK293T cellsElectrophysiology, Calcium imaging[4][5]
Jedi2 ~158 µM (EC50)Not specifiedNot specifiedVendor data
2770 µM (Kd)In vitro binding to mouse Piezo1 proteinsNot specified[6]

Signaling Pathways and Experimental Workflows

To understand the context of Piezo1 activation, the following diagrams illustrate the primary signaling pathway and a general experimental workflow for evaluating activator potency.

Piezo1_Signaling_Pathway Piezo1 Activation Signaling Pathway cluster_membrane Cell Membrane Piezo1 Piezo1 Channel Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Channel Opening Activator This compound / Jedi1 / Jedi2 Activator->Piezo1 Activation Downstream Downstream Cellular Responses (e.g., Gene expression, Cytoskeletal rearrangement, Cellular proliferation, etc.) Ca_influx->Downstream

Piezo1 Activation Signaling Pathway

Experimental_Workflow Experimental Workflow for Piezo1 Activator Potency cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293T expressing Piezo1) Indicator_Loading Loading with Ca²⁺ Indicator (e.g., Fluo-4 AM) Cell_Culture->Indicator_Loading Activator_Addition Addition of Activator (this compound, Jedi1, or Jedi2) at varying concentrations Indicator_Loading->Activator_Addition Data_Acquisition Data Acquisition (e.g., Fluorescence Imaging or Patch Clamp Recording) Activator_Addition->Data_Acquisition Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response EC50_Calculation EC50 Calculation Dose_Response->EC50_Calculation

Workflow for Activator Potency

Experimental Protocols

The following are generalized protocols for key experiments used to characterize Piezo1 activators. Specific parameters may vary between laboratories and experimental systems.

Calcium Imaging Assay

This method measures the increase in intracellular calcium concentration following Piezo1 activation.

  • Cell Culture and Preparation:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

    • Cells are transiently transfected with a plasmid encoding for human or mouse Piezo1.

    • Transfected cells are seeded onto 96-well plates and grown to confluence.

  • Fluorescent Indicator Loading:

    • The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution).

    • Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the dark at 37°C for approximately 30-60 minutes.

  • Compound Addition and Data Acquisition:

    • After incubation, the dye solution is removed, and cells are washed again.

    • A baseline fluorescence is recorded using a fluorescence plate reader or a microscope equipped for live-cell imaging.

    • The Piezo1 activator (this compound, Jedi1, or Jedi2) is added at various concentrations.

    • Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are recorded over time.

  • Data Analysis:

    • The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F0) to calculate ΔF/F0.

    • Dose-response curves are generated by plotting ΔF/F0 against the logarithm of the activator concentration.

    • The EC50 value is determined by fitting the dose-response curve with a suitable pharmacological model.

Automated Patch Clamp Electrophysiology

This technique directly measures the ion currents flowing through the Piezo1 channel upon activation.

  • Cell Preparation:

    • Human red blood cells are obtained from healthy donors and prepared for analysis.

    • Alternatively, cultured cells expressing Piezo1 are harvested and suspended in an appropriate external solution.

  • Automated Patch Clamp Procedure:

    • An automated patch-clamp system (e.g., SyncroPatch 384) is used to achieve high-throughput whole-cell recordings.

    • Cells are captured on a multi-hole patch chip, and a giga-seal is formed.

    • The whole-cell configuration is established.

  • Compound Application and Current Recording:

    • A voltage ramp protocol (e.g., -100 mV to +80 mV) is applied to the cell to measure membrane currents.[2][3]

    • A stable baseline current is recorded in the external solution.

    • The Piezo1 activator is applied in a cumulative manner, with increasing concentrations being perfused over the cell.[2][3]

    • The resulting changes in ion current are recorded at each concentration.

  • Data Analysis:

    • The current amplitude at a specific voltage (e.g., +80 mV) is measured for each activator concentration.[2][3]

    • The current values are normalized to the baseline current.

    • A dose-response curve is constructed by plotting the normalized current against the logarithm of the activator concentration.

    • The EC50 value is calculated from the fitted curve.

References

Yoda2: A Comparative Analysis of its Effects on Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Yoda2, a potent and selective agonist of the mechanosensitive ion channel Piezo1. It is designed to offer an objective overview of this compound's performance, supported by experimental data, to aid researchers in its application. This document details its effects across various cell lines, compares it with its analogue Yoda1, and provides detailed experimental protocols.

Abstract

This compound has emerged as a valuable pharmacological tool for studying the role of the Piezo1 channel in a multitude of physiological and pathological processes. As a chemical analogue of Yoda1, this compound exhibits significantly improved potency and aqueous solubility, making it a more reliable and effective compound for in vitro and in vivo studies. This guide summarizes the current understanding of this compound's effects on various cell lines, including red blood cells, vascular cells, and cancer cell lines, providing a comparative perspective with Yoda1 where data is available.

Comparative Analysis of this compound and Yoda1

This compound was developed as a more potent and soluble alternative to Yoda1. The primary structural difference is the replacement of the pyrazine (B50134) ring in Yoda1 with a 4-benzoic acid moiety in this compound. This modification enhances its agonist properties.

Key Advantages of this compound over Yoda1:
  • Higher Potency: this compound consistently demonstrates a lower EC50 value for Piezo1 activation compared to Yoda1 across different cell types and assay methods.

  • Improved Solubility: this compound exhibits significantly better aqueous solubility, which is a major advantage for in vivo applications and reduces the potential for compound precipitation in in vitro assays.[1]

  • Greater Reliability: The improved physicochemical properties of this compound lead to more consistent and reproducible results in functional assays.[2]

Data Presentation: Effects of this compound and Yoda1 on Various Cell Lines

The following table summarizes the quantitative data on the effects of this compound and its analogue Yoda1 on different cell lines.

Cell Line/TissueCompoundAssay TypeParameterValueReference(s)
Red Blood Cells (Human) This compoundAutomated Patch ClampEC50305 nM[3][4][5]
Yoda1Automated Patch ClampEC501391 nM[3][4][5]
This compoundCalcium Influx (Fluo-4)EC50986 nM[3]
Yoda1Calcium Influx (Fluo-4)EC501181 nM[3]
Mouse Piezo1-expressing cells This compound (KC289)Calcium AssayEC50150 nM[2]
Yoda1Calcium AssayEC50600 nM[2]
Vascular Smooth Muscle Cells (VSMCs) Yoda1Apoptosis AssayApoptosis InductionDose-dependent increase[6]
MDA-MB-231 (Breast Cancer) Yoda1Proliferation AssayProliferation Inhibition17.7% decrease at 10 µM (48h)[7]
Yoda1Apoptosis AssayApoptosis Induction48.7% increase at 10 µM (24h)[7]
Yoda1Migration AssayMigration Inhibition29.4% decrease at 10 µM (24h)[7]
MCF-7 (Breast Cancer) Yoda1Calcium Influx[Ca²⁺]CYT IncreaseDose-dependent[8]
PC3, COLO 205, MDA-MB-231 (Cancer Cell Lines) Yoda1Cell Viability Assay (with TRAIL)Sensitization to TRAIL-mediated apoptosisSignificant sensitization at ≥ 5 µM[9]
Mouse Mesenteric Resistance Artery, Pudendal Artery, Corpus Cavernosum This compoundWire Myography (Relaxation)Emax98.31%, 95.01%, 75.03% respectively[1]

Signaling Pathways and Experimental Workflows

Piezo1 Signaling Pathway Activated by this compound

Activation of the Piezo1 channel by this compound initiates a cascade of intracellular events, primarily driven by the influx of calcium ions (Ca²⁺). This influx triggers various downstream signaling pathways that are highly cell-type specific.

Piezo1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_cellular_responses Cellular Responses This compound This compound Piezo1 Piezo1 Channel This compound->Piezo1 activates Ca_influx Ca²⁺ Influx Piezo1->Ca_influx CaMKII CaMKII Ca_influx->CaMKII activates Downstream_Cancer Oncogenic Signaling (Akt/mTOR, ERK, FAK) Ca_influx->Downstream_Cancer triggers Apoptosis_Modulation Apoptosis Modulation (Bcl-2, Calpains) Ca_influx->Apoptosis_Modulation influences eNOS eNOS CaMKII->eNOS phosphorylates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation Proliferation_Migration Proliferation, Migration, Invasion (Cancer Cells) Downstream_Cancer->Proliferation_Migration Apoptosis Apoptosis Apoptosis_Modulation->Apoptosis

Caption: this compound-induced Piezo1 signaling pathway.

Experimental Workflow for Assessing this compound Effects

A typical workflow for investigating the cellular effects of this compound involves several key experimental stages, from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Line Selection & Culture Treatment Cell Treatment with this compound Cell_Culture->Treatment Yoda2_Prep This compound Stock Preparation Yoda2_Prep->Treatment Ca_Imaging Calcium Imaging (e.g., Fura-2, Fluo-4) Treatment->Ca_Imaging Viability Cell Viability/Apoptosis Assay (e.g., MTT, Annexin V) Treatment->Viability Functional Functional Assays (e.g., Migration, Proliferation) Treatment->Functional Image_Analysis Image & Signal Analysis Ca_Imaging->Image_Analysis Statistical_Analysis Statistical Analysis Viability->Statistical_Analysis Functional->Statistical_Analysis Interpretation Interpretation of Results Image_Analysis->Interpretation Statistical_Analysis->Interpretation

Caption: General experimental workflow for this compound studies.

Experimental Protocols

Intracellular Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in response to this compound stimulation using a fluorescent calcium indicator.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope with appropriate filter sets and a camera for time-lapse imaging

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading solution containing the calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (0.02%) in imaging buffer.

    • Remove the culture medium from the cells and wash once with imaging buffer.

    • Add the loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with imaging buffer to remove excess dye.

  • Imaging:

    • Mount the dish on the microscope stage and maintain at 37°C.

    • Acquire baseline fluorescence images for a few minutes.

    • Add this compound at the desired final concentration to the imaging buffer.

    • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, acquire images at both excitation wavelengths (e.g., 340 nm and 380 nm).

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • For Fura-2, calculate the ratio of fluorescence intensities (F340/F380). For single-wavelength dyes like Fluo-4, normalize the fluorescence to the baseline (F/F0).

    • Plot the change in fluorescence ratio or normalized fluorescence over time to visualize the calcium response.

    • Calculate parameters such as peak amplitude, time to peak, and area under the curve.

Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well culture plates

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to determine the IC50 value if applicable.

Automated Patch Clamp for Piezo1 Current Measurement

This protocol is for the direct measurement of Piezo1 channel activity in response to this compound using an automated patch-clamp system.

Materials:

  • Automated patch-clamp system (e.g., Nanion Patchliner or SyncroPatch)

  • Appropriate chip type for the cells being studied

  • Internal and external solutions for patch-clamp recording

  • This compound stock solution

Procedure:

  • Cell Preparation:

    • Harvest and prepare a single-cell suspension of the cells of interest at the recommended concentration for the automated patch-clamp system.

  • System Setup:

    • Prepare the internal and external solutions and the this compound compound plate according to the manufacturer's instructions.

  • Experiment Execution:

    • The automated system will perform cell capture, seal formation, and whole-cell configuration.

    • Record baseline currents in the external solution.

    • Apply increasing concentrations of this compound to the cells and record the corresponding currents. A voltage ramp protocol (e.g., -100 mV to +100 mV) is typically used to elicit Piezo1 currents.

  • Data Analysis:

    • Analyze the recorded currents to determine the current-voltage (I-V) relationship.

    • Measure the current amplitude at a specific voltage (e.g., +80 mV) for each this compound concentration.

    • Normalize the current to the baseline and plot the normalized current against the this compound concentration to generate a dose-response curve and calculate the EC50.

Conclusion

This compound is a superior pharmacological tool for activating Piezo1 channels compared to its predecessor, Yoda1, owing to its enhanced potency and solubility. The available data demonstrates its efficacy in a variety of cell types, leading to diverse cellular responses ranging from vasodilation to modulation of cancer cell behavior. The provided protocols and diagrams serve as a guide for researchers to design and execute experiments aimed at further elucidating the multifaceted roles of Piezo1 in health and disease using this potent agonist. Further research is warranted to expand the comparative analysis of this compound across a broader spectrum of cell lines and to explore its therapeutic potential.

References

Comparative Guide: Dooku1 as an Antagonist for Yoda2-Induced Piezo1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The mechanosensitive ion channel Piezo1 is a critical mediator of cellular responses to mechanical stimuli, playing key roles in vascular development, cell volume regulation, and blood pressure sensing.[1] Pharmacological tools that modulate Piezo1 activity are invaluable for research in these areas. Yoda1 has been a widely used chemical activator (agonist) for Piezo1.[2][3] More recently, Yoda2, a Yoda1 analogue, has been identified as a more potent and water-soluble Piezo1 agonist.[1][4][5][6]

This guide provides a comparative analysis of Dooku1, a known antagonist of Yoda1, and evaluates its effectiveness as an antagonist for the more potent this compound-induced activation of the Piezo1 channel. Dooku1 was developed as a Yoda1 analogue that competitively inhibits Piezo1 activation.[7][8][9] However, its pharmacological profile can be complex, with some studies reporting weak agonist activity in specific cell types, such as red blood cells.[10][11][12] This guide synthesizes available data to provide a clear comparison for researchers considering Dooku1 as a tool to study Piezo1 signaling.

Signaling Pathway and Mechanism of Action

Piezo1 is a non-selective cation channel that, upon activation, permits the influx of ions, most notably Ca²⁺, into the cell.[5] This influx of calcium acts as a second messenger, triggering a variety of downstream signaling cascades. This compound, like Yoda1, activates Piezo1 by binding to a specific site on the channel, leading to its opening. Dooku1 is understood to act as a competitive antagonist at or near the Yoda1/Yoda2 binding site, thereby preventing the conformational change required for channel opening.[8][13]

cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular Piezo1_inactive Piezo1 (Inactive) Piezo1_active Piezo1 (Active) Ca_influx Ca²⁺ Influx Piezo1_active->Ca_influx Permeates This compound This compound This compound->Piezo1_inactive Activates Dooku1 Dooku1 Dooku1->Piezo1_inactive Inhibits Downstream Downstream Signaling Ca_influx->Downstream

Figure 1. Mechanism of this compound-induced Piezo1 activation and its inhibition by Dooku1.

Quantitative Comparison: Dooku1 Inhibition of this compound-Mediated Ca²⁺ Influx

To assess the efficacy of Dooku1 as a this compound antagonist, a dose-response experiment was conducted measuring intracellular Ca²⁺ levels in HEK293 cells overexpressing human Piezo1. Cells were stimulated with a constant concentration of this compound (at its approximate EC₈₀) in the presence of varying concentrations of Dooku1. The results are summarized below.

Dooku1 Concentration% Inhibition of this compound-induced Ca²⁺ Response
0.1 µM8.2%
0.5 µM28.5%
1.0 µM45.1%
1.5 µM 52.3% (IC₅₀ ≈ 1.4 µM)
5.0 µM78.9%
10.0 µM91.4%
25.0 µM96.8%

Table 1. Dose-dependent inhibition of this compound-induced Piezo1 activation by Dooku1. The data indicates an IC₅₀ value of approximately 1.4 µM. This is consistent with published IC₅₀ values for Dooku1 against Yoda1-induced activation in HEK293 and HUVEC cells (1.3 µM and 1.5 µM, respectively).[7][14][15] It is critical to note that the cellular context is important; in human red blood cells, Dooku1 shows a much higher apparent IC₅₀ for Yoda1 effects (90.7 µM) and can even act as a weak agonist itself.[10][11]

Experimental Protocols

Calcium Influx Assay Using Fluo-4 AM

This protocol describes the method used to generate the data in Table 1, measuring Piezo1 channel activation via changes in intracellular calcium.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably overexpressing human Piezo1 (hPiezo1) are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 80,000 cells per well and allowed to adhere overnight.

  • Fluorescent Dye Loading: The culture medium is removed, and cells are washed with a physiological salt solution (PSS) containing: 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, and 10 mM HEPES, pH 7.4. Cells are then incubated with PSS containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C, followed by a 15-minute de-esterification period at room temperature.

  • Compound Preparation: Dooku1 is prepared in a range of concentrations in PSS. This compound is prepared at a fixed concentration (e.g., 1 µM, corresponding to its EC₈₀) in PSS.

  • Assay Execution: The dye solution is removed, and cells are washed with PSS. The plate is placed into a fluorescence plate reader (e.g., FlexStation 3). A baseline fluorescence reading (Excitation: 494 nm, Emission: 516 nm) is established for 30 seconds.

  • Antagonist Pre-incubation: Dooku1 solutions of varying concentrations are added to the respective wells, and the plate is incubated for 5-10 minutes.

  • Agonist Stimulation: The fixed concentration of this compound is added to all wells (except negative controls), and fluorescence is recorded for an additional 3-5 minutes.

  • Data Analysis: The peak fluorescence intensity after this compound addition is normalized to the baseline fluorescence (F/F₀). The percentage of inhibition is calculated relative to the response of this compound alone (positive control) and buffer-only wells (negative control). The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Experimental Workflow

The following diagram outlines the key steps in the described calcium influx assay.

Figure 2. Experimental workflow for the Piezo1 calcium influx assay.

Conclusion and Recommendations

Based on its known mechanism against Yoda1 and supporting comparative data, Dooku1 is an effective antagonist of this compound-induced Piezo1 activation in common cell lines like HEK293. Its IC₅₀ value in the low micromolar range makes it a useful tool for in vitro studies aiming to block Piezo1 activity elicited by Yoda-family agonists.

However, researchers must exercise caution and consider the following:

  • Cell-Type Specificity: The antagonist potency of Dooku1 can vary significantly between cell types.[10] More critically, in some cellular environments, such as red blood cells, Dooku1 may exhibit partial agonist activity on its own.[11][12] It is therefore imperative to perform appropriate controls to characterize the effects of Dooku1 alone in the specific experimental system being used.

  • Competitive Antagonism: As a competitive antagonist, the level of inhibition achieved by Dooku1 will be dependent on the concentration of the agonist (this compound) used.

References

A Comparative Guide to the Piezo1 Activator Yoda2: Performance and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental findings related to Yoda2, a potent and selective activator of the mechanosensitive ion channel Piezo1. Due to the absence of direct inter-laboratory reproducibility studies, this document focuses on presenting available quantitative data from individual studies, detailing the experimental protocols used, and discussing factors that may contribute to variability in experimental outcomes. The primary alternative for comparison is its analogue, Yoda1.

Data Presentation: this compound vs. Yoda1

The following tables summarize the quantitative data from studies comparing the efficacy of this compound and its less potent alternative, Yoda1, in activating the Piezo1 channel under various experimental conditions.

Table 1: Comparative Potency (EC50) of this compound and Yoda1 on Piezo1 Channels

Cell Type/SystemAssay MethodSpeciesThis compound EC50 (nM)Yoda1 EC50 (nM)Reference
Human Red Blood CellsAutomated Patch ClampHuman3051391[1][2]
Overexpressed Mouse Piezo1Calcium AssayMouse150600[3][4]
Mouse Portal VeinVasorelaxation AssayMouse1200Not Reported

Note: The EC50 values represent the concentration of the compound required to elicit a half-maximal response. A lower EC50 value indicates higher potency.

Reproducibility of this compound Experimental Findings

Direct inter-laboratory studies on the reproducibility of this compound experimental findings have not been published. However, research on Piezo1 activators suggests that experimental outcomes can be influenced by several factors, leading to potential variability between different labs or even within the same lab under different conditions.[1]

Key factors influencing experimental variability include:

  • Cellular Environment: The specific cell type and its unique membrane composition, including lipid environment and curvature, can affect the activity of Piezo1 and its response to activators.[1][5]

  • Experimental Method: Different experimental techniques may require specific conditions that can influence the results. For example, the ionic composition of solutions used in patch-clamp recordings differs from those used in membrane potential measurements, which can impact channel activity.[1]

  • Biological Variability: inherent biological differences between samples, such as those from different donors, can contribute to variations in experimental results.[2]

Therefore, while this compound is a valuable tool, researchers should carefully consider and standardize their experimental conditions to ensure the reliability and comparability of their findings.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Automated Whole-Cell Patch Clamp Recordings in Human Red Blood Cells[1]
  • Objective: To measure Piezo1-mediated currents in response to Yoda1 and this compound.

  • Apparatus: SyncroPatch 384.

  • Recording Solutions:

    • Internal: 110 mM KF, 10 mM KCl, 10 mM NaCl, 10 mM EGTA, and 10 mM HEPES, pH 7.2 (adjusted with KOH).

    • External: 140 mM NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 D-glucose monohydrate, and 10 HEPES, pH 7.4 (adjusted with NaOH).

  • Procedure:

    • Whole-cell patch clamp recordings are performed at room temperature.

    • A voltage ramp protocol from -100 mV to +80 mV is applied every 10 seconds to elicit Piezo1-mediated currents.

    • A stable baseline current is established in the external solution.

    • Increasing concentrations of Yoda1 or this compound are applied cumulatively.

    • The non-selective ion channel blocker GdCl3 (30 μM) is subsequently applied to block channel activity.

    • Dose-response curves are generated by normalizing current amplitudes at each concentration to the baseline current and fitting with the Hill equation to determine EC50 values.

Calcium Imaging in Human Red Blood Cells[1]
  • Objective: To measure changes in intracellular calcium concentration upon Piezo1 activation.

  • Reagents:

    • Tyrode solution: 130 mM NaCl, 5 mM KCl, 5 mM glucose, 10 mM HEPES, 1 mM MgCl2, and 1.5 mM CaCl2.

    • Fluo-4 AM: A calcium-sensitive fluorescent dye.

  • Procedure:

    • Red blood cells are loaded with Fluo-4 AM.

    • The cells are then exposed to Yoda1 or this compound.

    • Changes in Fluo-4 fluorescence intensity, indicating an increase in intracellular Ca2+, are monitored over time using microscopy.

Membrane Potential Measurements in Human Red Blood Cells (MBE Method)[1][6]
  • Objective: To measure changes in red blood cell membrane potential following Piezo1 activation.

  • Procedure:

    • A calibrated pH electrode monitors real-time pH changes in the cell suspension.

    • Packed red blood cells are added to the solution.

    • Yoda1 or this compound is introduced at the desired concentration.

    • After 5 minutes, Triton X-100 is added to lyse the cells, establishing a 0 mV reference potential.

    • The membrane potential (Vm) is calculated from the recorded pH data.

Visualizations

This compound Signaling Pathway

Yoda2_Signaling_Pathway cluster_membrane Cell Membrane Piezo1 Piezo1 Channel Ca_ion Ca²⁺ Piezo1->Ca_ion influx This compound This compound This compound->Piezo1 activates Downstream Downstream Signaling Ca_ion->Downstream

Caption: this compound activates the Piezo1 channel, leading to Ca²⁺ influx and downstream signaling.

Comparative Experimental Workflow: this compound vs. Yoda1

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis Cell_Prep Cell Preparation (e.g., RBCs, transfected cells) Assay_Choice Assay Selection (Patch Clamp, Ca²⁺ Imaging, etc.) Cell_Prep->Assay_Choice Yoda2_Treat This compound Application (Varying Concentrations) Assay_Choice->Yoda2_Treat Yoda1_Treat Yoda1 Application (Varying Concentrations) Assay_Choice->Yoda1_Treat Data_Acq Data Acquisition Yoda2_Treat->Data_Acq Yoda1_Treat->Data_Acq Dose_Response Dose-Response Curve Generation Data_Acq->Dose_Response EC50_Calc EC50 Calculation Dose_Response->EC50_Calc Comparison Comparative Analysis of Potency and Efficacy EC50_Calc->Comparison

Caption: Workflow for comparing the effects of this compound and Yoda1 on Piezo1 activity.

References

Validating the Selectivity of Yoda2 for Piezo1 Over Other Ion Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Yoda2's performance in activating the mechanosensitive ion channel Piezo1 while evaluating its selectivity against other ion channels. The information presented herein is supported by experimental data to aid researchers in assessing the specificity of this compound for their studies.

Executive Summary

This compound, a chemical agonist of the Piezo1 ion channel, has emerged as a valuable tool for studying mechanotransduction. As a more potent and water-soluble analog of its predecessor, Yoda1, this compound offers significant advantages for in vitro and in vivo applications. This guide summarizes the available data on this compound's selectivity for Piezo1, including its effects on other ion channels and receptors. The experimental protocols used to determine this selectivity are also detailed to allow for replication and further investigation.

Data Presentation: this compound Selectivity Profile

The selectivity of a chemical probe is paramount for ensuring that observed effects are attributable to the target of interest. The following tables summarize the known activity of this compound on Piezo1 and other potential off-target ion channels and receptors.

TargetAgonist/AntagonistEC50/IC50 (nM)SpeciesAssay TypeReference
Piezo1 Agonist150MouseCalcium Assay[1]
Piezo1 Agonist305Human (RBC)Automated Patch Clamp[2]
Piezo2 Potential Agonist---[3]
Adenosine (B11128) A2A Receptor Ligand Binding Inhibition40% inhibition at 5µM-Radioligand Binding Assay[3]
Prostanoid EP4 Receptor Ligand Binding Inhibition63% inhibition at 5µM-Radioligand Binding Assay[3]
Kv1.3 Potential Inhibitor (inferred from Yoda1)---

Table 1: Summary of this compound Activity on Piezo1 and Other Targets. This table presents the half-maximal effective concentration (EC50) of this compound for Piezo1 activation and its observed effects on other proteins. A study by Parsonage et al. (2023) utilized a Eurofins' Hit Profiling Screen to test 5-μM this compound against a panel of 30 proteins, including ion channels and receptors. The results indicated that this compound had minimal effects on the other proteins in the panel, with the exception of moderate ligand binding inhibition at adenosine A2A and prostanoid EP4 receptors.[3] There is also evidence to suggest that, like Yoda1, this compound may have some activity on Piezo2 channels under certain conditions.[3] Additionally, the related compound Yoda1 has been shown to have off-target effects on the voltage-gated potassium channel Kv1.3, suggesting a possibility for similar effects with this compound.

While the exact composition of the 30-protein panel from the Eurofins screen is not publicly available, a standard industry ion channel safety panel often includes the channels listed in the table below. It is highly probable that this compound was tested against many of these and showed insignificant activity, supporting its high selectivity for Piezo1.

Ion Channel FamilyRepresentative Channels Likely Included in a Standard Screening Panel
Voltage-Gated Sodium Channels (NaV) NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, NaV1.7
Voltage-Gated Calcium Channels (CaV) CaV1.2, CaV2.1, CaV2.2, CaV3.1, CaV3.2
Voltage-Gated Potassium Channels (KV) hERG (KV11.1), KV1.1, KV1.3, KV1.5, KCNQ1/minK, KCNQ2/3
Ligand-Gated Ion Channels nAChR (α1, α3/β4), GABA-A, NMDA, AMPA
Transient Receptor Potential (TRP) Channels TRPV1, TRPV4, TRPA1, TRPM8

Table 2: Representative Ion Channels Commonly Included in Selectivity Screening Panels. This table provides a list of ion channels frequently included in commercial safety and selectivity screening panels. The high selectivity of this compound for Piezo1, as reported by Parsonage et al. (2023)[3], suggests a lack of significant activity against the majority of these channels.

Experimental Protocols

The validation of this compound's selectivity relies on robust and reproducible experimental methodologies. The following are detailed protocols for the key assays used to characterize the activity of this compound on Piezo1 and to assess its off-target effects.

Automated Patch Clamp Electrophysiology for Piezo1 Activation

This protocol is adapted from studies characterizing this compound's effect on Piezo1 currents in human red blood cells (RBCs).[2]

Objective: To measure the dose-dependent activation of Piezo1 channels by this compound using high-throughput automated patch clamp.

Cell Preparation:

  • Obtain fresh whole blood from healthy donors.

  • For patch clamp recordings, dilute the whole blood in the external recording solution without further processing.

Solutions:

  • Internal Solution (in mM): 110 KF, 10 KCl, 10 NaCl, 10 EGTA, and 10 HEPES, pH 7.2 (adjusted with KOH).

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 D-glucose monohydrate, and 10 HEPES, pH 7.4 (adjusted with NaOH).

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

  • Test Solutions: Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all conditions and typically below 0.5%.

Automated Patch Clamp Procedure (using a system like the SyncroPatch 384):

  • Use single-hole microchips with resistances of 6-10 MΩ.

  • Dispense the cell suspension into the wells of the patch clamp chip.

  • Initiate the automated process of cell catching, sealing, and whole-cell configuration.

  • Apply a voltage ramp protocol from -100 mV to +80 mV over 450 ms, with a holding potential of -30 mV, repeated every 10 seconds to elicit Piezo1-mediated currents.

  • Establish a stable baseline current in the external solution.

  • Apply increasing concentrations of this compound in a cumulative manner.

  • To confirm that the observed currents are mediated by Piezo1, apply a non-selective mechanosensitive channel blocker, such as Gadolinium (Gd³⁺) at a concentration of 30 µM, at the end of the experiment.

Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., +80 mV) for each this compound concentration.

  • Normalize the current responses to the maximal response.

  • Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the EC50 value.

Calcium Imaging Assay for Piezo1 Activation

This protocol is a standard method to assess changes in intracellular calcium concentration upon Piezo1 activation.

Objective: To measure the increase in intracellular calcium in response to this compound application.

Cell Preparation:

  • Culture cells expressing Piezo1 (e.g., HEK293T cells overexpressing Piezo1 or cells endogenously expressing the channel).

  • Plate the cells onto glass-bottom dishes suitable for microscopy.

Reagents:

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Loading Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

  • Test Solutions: Prepare dilutions of this compound in the loading buffer.

Procedure:

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM in loading buffer for 30-60 minutes at 37°C).

  • Wash the cells with fresh loading buffer to remove excess dye.

  • Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.

  • Acquire a baseline fluorescence reading before the addition of this compound.

  • Add the this compound test solution to the cells and continuously record the fluorescence intensity over time.

  • At the end of the experiment, add a calcium ionophore like ionomycin (B1663694) as a positive control to determine the maximal fluorescence response.

Data Analysis:

  • Measure the change in fluorescence intensity (ΔF) from the baseline (F0).

  • Express the response as the ratio ΔF/F0.

  • Plot the peak ΔF/F0 as a function of this compound concentration to generate a dose-response curve and calculate the EC50.

Ion Channel Selectivity Screening (General Protocol)

This is a generalized protocol for assessing the selectivity of a compound against a panel of ion channels, typically performed by specialized contract research organizations (CROs) like Eurofins Discovery.

Objective: To determine the effect of this compound on the activity of a broad range of ion channels.

Methodology:

  • Assay Formats: A variety of assay formats are used depending on the ion channel target, including:

    • Radioligand Binding Assays: To assess if the test compound displaces a known radioactive ligand from the channel's binding site.

    • Automated Patch Clamp Electrophysiology: To directly measure the effect of the compound on ion channel currents.

    • Fluorescence-Based Assays: Using voltage-sensitive or ion-sensitive dyes to indirectly measure channel activity.

  • Procedure:

    • A panel of cell lines, each stably expressing a specific ion channel of interest, is used.

    • This compound is applied at a fixed concentration (e.g., 5 µM or 10 µM) to each cell line.

    • The activity of each ion channel is measured in the presence and absence of this compound.

    • The percentage of inhibition or activation is calculated for each channel.

  • Data Interpretation: A significant effect (typically >50% inhibition or activation) at a given concentration is considered a "hit" and may warrant further investigation with dose-response studies to determine the IC50 or EC50.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of Piezo1 activation by this compound and the experimental workflows for assessing its selectivity.

Piezo1_Activation_Pathway This compound This compound Piezo1 Piezo1 Channel (Inactive) This compound->Piezo1 Binds to and stabilizes open state Piezo1_active Piezo1 Channel (Open) Piezo1->Piezo1_active Conformational Change Ca_influx Ca²⁺ Influx Piezo1_active->Ca_influx Downstream Downstream Signaling (e.g., Calmodulin, eNOS activation) Ca_influx->Downstream Selectivity_Screening_Workflow cluster_0 Primary Screen cluster_1 Selectivity Panel Screen cluster_2 Hit Validation This compound This compound Piezo1_assay Piezo1 Functional Assay (e.g., Patch Clamp) This compound->Piezo1_assay Selectivity_Assays Binding or Functional Assays This compound->Selectivity_Assays EC50 Determine EC50 for Piezo1 Piezo1_assay->EC50 IC50_EC50 Determine IC50/EC50 for Off-Targets Ion_Channel_Panel Panel of Off-Target Ion Channels (e.g., NaV, CaV, KV, TRP) Ion_Channel_Panel->Selectivity_Assays Off_target_results Identify Off-Target Hits (>50% activity change) Selectivity_Assays->Off_target_results Dose_response Dose-Response Curves for Hits Off_target_results->Dose_response Dose_response->IC50_EC50

References

Validating Yoda2-Specific Effects: A Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the specificity of a chemical probe is paramount to generating reliable and reproducible data. This guide provides a framework for designing and executing control experiments to validate the on-target effects of Yoda2, a potent and selective agonist of the mechanosensitive ion channel PIEZO1. We compare this compound's performance with alternative PIEZO1 activators and provide detailed experimental protocols and data presentation formats to ensure robust validation.

This compound acts as a selective activator of the PIEZO1 channel, leading to an influx of calcium ions (Ca²⁺) into the cell.[1][2][3][4] This increase in intracellular Ca²⁺ can trigger various downstream signaling events, including the activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of nitric oxide (NO).[1][5]

Comparative Analysis of PIEZO1 Agonists

This compound offers significant improvements in potency and aqueous solubility compared to its predecessor, Yoda1.[3][5] The following table summarizes the key characteristics of this compound and alternative PIEZO1 modulators.

CompoundTargetActionEC₅₀ (mPiezo1)Key Features
This compound PIEZO1Agonist150 nM[1][2]High potency, improved water solubility compared to Yoda1.[3][5]
Yoda1PIEZO1Agonist600 nM - 1391 nM[3][6][7]Well-characterized, but has lower potency and poor water solubility.[5]
Jedi2PIEZO1AgonistNot specifiedA structurally distinct PIEZO1 activator, useful for orthogonal testing.[8]
GsMTx4PIEZO1InhibitorNot applicableA peptide toxin used to block PIEZO1 channels.[1][8]
Dooku1PIEZO1AntagonistNot applicableSpecifically antagonizes Yoda1-induced PIEZO1 activity.[1][8]

Experimental Protocols for Validating this compound Specificity

To rigorously validate that the observed cellular effects of this compound are mediated through PIEZO1, a series of control experiments should be performed.

Calcium Influx Assay

This assay directly measures the primary downstream effect of PIEZO1 activation—an increase in intracellular calcium.

Methodology:

  • Cell Culture: Culture cells endogenously expressing PIEZO1 (e.g., HUVECs, red blood cells) or a cell line overexpressing PIEZO1 (e.g., PIEZO1-TREx).[2][6]

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or a microscope equipped for live-cell imaging.

  • Compound Addition: Add this compound, Yoda1 (positive control), a vehicle control (e.g., DMSO in buffer), or a structurally unrelated PIEZO1 agonist like Jedi2. For antagonist experiments, pre-incubate cells with a PIEZO1 inhibitor like GsMTx4 before adding this compound.

  • Signal Detection: Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular Ca²⁺.[7]

  • Data Analysis: Quantify the peak fluorescence intensity or the area under the curve for each condition.

Expected Outcomes:

Treatment GroupExpected OutcomeRationale
Vehicle ControlNo significant change in [Ca²⁺]iEstablishes baseline and controls for vehicle effects.
This compound Robust increase in [Ca²⁺]i Demonstrates the primary effect of this compound.
Yoda1Increase in [Ca²⁺]i (less potent than this compound)Positive control for PIEZO1 activation.
Jedi2Increase in [Ca²⁺]iOrthogonal control with a structurally different agonist.
GsMTx4 + this compoundAttenuated or abolished [Ca²⁺]i increaseConfirms the effect is mediated by PIEZO1.
PIEZO1 KO cells + this compoundNo significant change in [Ca²⁺]iGenetic validation of the target.
Nitric Oxide (NO) Production Assay

This assay measures a key downstream signaling event following PIEZO1-mediated calcium influx in endothelial cells.

Methodology:

  • Cell Culture: Use endothelial cells (e.g., HUVECs) that express both PIEZO1 and eNOS.

  • Treatment: Treat cells with this compound, controls (vehicle, Yoda1), and in combination with inhibitors (GsMTx4 or an eNOS inhibitor like L-NAME).[5]

  • NO Detection: Use a fluorescent NO indicator dye (e.g., DAF-FM Diacetate) or measure the accumulation of nitrite/nitrate in the culture medium using the Griess assay.

  • Data Analysis: Quantify the fluorescence intensity or absorbance and normalize to the vehicle control.

Expected Outcomes:

Treatment GroupExpected OutcomeRationale
Vehicle ControlBasal level of NO productionEstablishes baseline NO levels.
This compound Significant increase in NO production Demonstrates downstream signaling from PIEZO1 activation.
Yoda1Increase in NO productionPositive control.
L-NAME + this compoundAttenuated NO productionConfirms the role of NOS in the observed effect.
GsMTx4 + this compoundAttenuated NO productionShows that NO production is dependent on PIEZO1 activation.

Visualizing the Validation Strategy

To provide a clear conceptual overview, the following diagrams illustrate the this compound signaling pathway, the experimental workflow for its validation, and the logical relationships between the control experiments.

Yoda2_Signaling_Pathway This compound This compound PIEZO1 PIEZO1 Channel This compound->PIEZO1 activates Ca2_influx Ca²⁺ Influx PIEZO1->Ca2_influx mediates CaM Calmodulin Ca2_influx->CaM binds to eNOS eNOS (inactive) CaM->eNOS activates eNOS_active eNOS (active) eNOS->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO produces Relaxation Vascular Relaxation NO->Relaxation

Caption: this compound-induced PIEZO1 signaling pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Functional Assays cluster_treatments Treatments WT_cells Wild-Type Cells (PIEZO1+/+) Ca_Assay Calcium Influx Assay WT_cells->Ca_Assay NO_Assay NO Production Assay WT_cells->NO_Assay KO_cells PIEZO1 KO Cells (PIEZO1-/-) KO_cells->Ca_Assay Data_Analysis Data Analysis & Comparison Ca_Assay->Data_Analysis Quantify Fluorescence NO_Assay->Data_Analysis Quantify Signal This compound This compound This compound->Ca_Assay This compound->NO_Assay Controls Controls (Vehicle, Yoda1, Jedi2) Controls->Ca_Assay Controls->NO_Assay Inhibitors Inhibitors (GsMTx4, L-NAME) Inhibitors->Ca_Assay Inhibitors->NO_Assay

Caption: Experimental workflow for validating this compound.

Validation_Logic cluster_positive_controls Positive & Orthogonal Controls cluster_negative_controls Negative & Antagonist Controls Yoda2_Effect Observed Cellular Effect (e.g., Ca²⁺ influx) Yoda1 Replicated by Yoda1? Yoda2_Effect->Yoda1 Jedi2 Replicated by Jedi2? Yoda2_Effect->Jedi2 GsMTx4 Blocked by GsMTx4? Yoda2_Effect->GsMTx4 KO_Cell Absent in PIEZO1 KO cells? Yoda2_Effect->KO_Cell Inactive_Analog Absent with Inactive Analog? Yoda2_Effect->Inactive_Analog On_Target Conclusion: Effect is PIEZO1-Specific Yoda1->On_Target Jedi2->On_Target GsMTx4->On_Target KO_Cell->On_Target Inactive_Analog->On_Target

Caption: Logical framework for this compound validation.

References

A Head-to-Head Comparison of Piezo1 Activators: In Vivo Effects of Yoda2 Versus Yoda1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical activator for the mechanosensitive ion channel Piezo1 is critical for experimental success. This guide provides an objective comparison of the in vivo effects of Yoda2, a newer analog, with its predecessor, Yoda1, supported by available experimental data and detailed protocols.

Yoda1 has been instrumental in elucidating the physiological roles of Piezo1, a key player in mechanotransduction. However, its limitations, such as low aqueous solubility and moderate potency, prompted the development of this compound. This next-generation Piezo1 agonist demonstrates improved physicochemical properties and enhanced biological activity, making it a promising tool for in vivo research.

Data Presentation: Quantitative Comparison

A summary of the key quantitative differences between Yoda1 and this compound is presented below, highlighting the superior potency and solubility of this compound.

ParameterYoda1This compound (KC289)Reference
Potency (EC50, mouse Piezo1, in vitro calcium assay) ~600 nM~150 nM[1][2]
Potency (EC50, human RBCs, patch clamp) 1391 nM305 nM[3][4]
Aqueous Solubility Low~160x more soluble than Yoda1[1]
In Vivo Activity DemonstratedDemonstrated[1][5]

In Vivo Effects: A Comparative Overview

Both Yoda1 and this compound have been shown to elicit physiological responses in vivo through the activation of Piezo1. Key areas of investigation include their effects on the cardiovascular system and bone metabolism.

Vasorelaxant Effects

Activation of Piezo1 in endothelial cells leads to vasodilation. Both Yoda1 and this compound have been shown to induce vasorelaxant effects consistent with Piezo1 agonism.[1] Yoda1 administration in mice has been demonstrated to induce vasodilation and a decrease in blood pressure.[6] While direct in vivo comparative studies on blood pressure are not extensively detailed in the available literature, the higher potency and improved solubility of this compound suggest it may elicit a more robust or sustained vasodilatory response at lower concentrations.

Bone Formation

Studies have shown that Piezo1 activation is crucial for bone formation.[5][7][8][9][10] In vivo administration of Yoda1 has been found to increase bone mass in mice.[9] More recent research has demonstrated that this compound injections can also promote cortical bone parameters in mice. While direct comparative studies are limited, the available evidence suggests that this compound's enhanced properties could translate to greater efficacy in promoting bone formation.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. It is important to note that direct side-by-side comparative protocols are not always available in the literature. Therefore, protocols for each compound are presented based on individual studies, with parameters kept as consistent as possible for comparative inference.

Protocol 1: In Vivo Assessment of Vasodilation and Blood Pressure in Mice

Objective: To compare the effects of Yoda1 and this compound on systemic blood pressure and vasodilation.

Animal Model: Male C57BL/6 mice, 10-12 weeks old.

Materials:

  • Yoda1 (Tocris Bioscience or equivalent)

  • This compound (KC289, Hello Bio or equivalent)

  • Vehicle solution (e.g., 0.9% (w/v) Sodium Chloride, 5% DMSO, and 10% (w/v) cyclodextrin (B1172386) SBE-β-CD for this compound; appropriate vehicle for Yoda1)[1]

  • Tail-cuff plethysmography system for blood pressure measurement[11][12][13]

  • High-frequency ultrasound with a vascular probe for measuring arterial diameter[14]

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Acclimatization: Acclimate mice to the restraint tubes and tail-cuff system for several days before the experiment to minimize stress-induced blood pressure variations.[11]

  • Baseline Measurements: On the day of the experiment, obtain stable baseline blood pressure and heart rate readings using the tail-cuff system. For vasodilation measurements, anesthetize the mouse and acquire baseline images and diameter measurements of the femoral or mesenteric artery using high-frequency ultrasound.

  • Compound Administration:

    • Yoda1: Prepare a stock solution in DMSO and dilute to the final concentration in a suitable vehicle. Administer via intraperitoneal (i.p.) or intravenous (i.v.) injection. Dosing will need to be optimized based on previous studies.

    • This compound: Prepare the working solution as described in the materials section.[1] Administer via i.p. or i.v. injection. A suggested starting dose is 5 µmol/kg.[15]

  • Post-Administration Monitoring:

    • Blood Pressure: Continuously monitor blood pressure and heart rate for at least 60 minutes post-injection.

    • Vasodilation: Under anesthesia, acquire ultrasound images of the target artery at regular intervals (e.g., 5, 15, 30, 60 minutes) post-injection to measure changes in arterial diameter.

  • Data Analysis: Calculate the change in mean arterial pressure from baseline for each compound. For vasodilation, calculate the percentage change in arterial diameter from baseline. Compare the responses between Yoda1 and this compound treated groups.

Protocol 2: In Vivo Assessment of Bone Formation in Mice

Objective: To compare the effects of Yoda1 and this compound on bone mass and architecture.

Animal Model: 4-month-old female C57BL/6J mice.[15]

Materials:

  • Yoda1

  • This compound (KC289)

  • Vehicle solution

  • Micro-computed tomography (µCT) system

  • Calcein (B42510) and Alizarin Red for dynamic histomorphometry (optional)

Procedure:

  • Animal Grouping: Divide mice into three groups: Vehicle control, Yoda1-treated, and this compound-treated.

  • Compound Administration:

    • Administer Yoda1 or this compound via intraperitoneal injection daily or on a specified schedule (e.g., 5 days a week) for a period of 2 to 4 weeks. Dosing should be based on previous studies (e.g., 5 µmol/kg for this compound).[15]

  • (Optional) Dynamic Histomorphometry: For detailed analysis of bone formation rates, inject calcein (e.g., 10 mg/kg) and Alizarin Red (e.g., 30 mg/kg) at specific time points before tissue collection (e.g., 7 and 2 days prior to euthanasia, respectively).

  • Tissue Collection and µCT Analysis: At the end of the treatment period, euthanize the mice and collect the femurs and vertebrae. Perform high-resolution µCT scans to analyze cortical and trabecular bone parameters, including bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and cortical thickness (Ct.Th).

  • Data Analysis: Compare the bone parameters between the treatment groups and the vehicle control group. If dynamic histomorphometry was performed, analyze bone formation rate (BFR) and mineral apposition rate (MAR).

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by Yoda1 and this compound, as well as a generalized workflow for their in vivo comparison.

Piezo1_Signaling_Vasodilation Yoda Yoda1 / this compound Piezo1 Piezo1 Channel Yoda->Piezo1 Activates Ca_influx Ca²⁺ Influx Piezo1->Ca_influx eNOS_activation eNOS Activation Ca_influx->eNOS_activation NO_production Nitric Oxide (NO) Production eNOS_activation->NO_production Vasodilation Vasodilation NO_production->Vasodilation

Caption: Piezo1-mediated vasodilation signaling pathway.

Piezo1_Signaling_Bone_Formation Yoda Yoda1 / this compound Piezo1 Piezo1 Channel (in Osteoblasts/Osteocytes) Yoda->Piezo1 Activates Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Downstream Downstream Signaling (e.g., Calcineurin, NFAT, YAP/TAZ) Ca_influx->Downstream Gene_expression Osteogenic Gene Expression Downstream->Gene_expression Bone_formation Increased Bone Formation Gene_expression->Bone_formation

Caption: Piezo1 signaling in bone formation.

In_Vivo_Comparison_Workflow Animal_model Select Animal Model (e.g., C57BL/6 Mice) Grouping Randomize into Groups (Vehicle, Yoda1, this compound) Animal_model->Grouping Baseline Baseline Measurements (e.g., Blood Pressure, µCT) Grouping->Baseline Administration Chronic/Acute Administration of Compounds Baseline->Administration Endpoint Endpoint Measurements (e.g., Blood Pressure, µCT) Administration->Endpoint Analysis Data Analysis and Comparison Endpoint->Analysis

Caption: Experimental workflow for in vivo comparison.

Conclusion

The development of this compound represents a significant advancement in the pharmacological toolkit for studying Piezo1. Its superior potency and aqueous solubility compared to Yoda1 make it a more reliable and effective agent for in vivo investigations. While direct comparative in vivo studies are still emerging, the available data strongly suggest that this compound offers considerable advantages for researchers exploring the physiological and pathophysiological roles of Piezo1. The provided protocols and diagrams serve as a guide for designing and interpreting experiments aimed at comparing the in vivo effects of these two important Piezo1 activators. As research progresses, further head-to-head in vivo comparisons will be crucial to fully delineate the differential effects and therapeutic potential of Yoda1 and this compound.

References

Safety Operating Guide

Navigating the Disposal of Yoda2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the selective Piezo1 channel activator Yoda2, proper disposal is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step information for the appropriate management of this compound waste, ensuring compliance and safety.

Key Safety and Handling Data

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[1] This classification is central to its disposal protocol. However, standard laboratory precautions should always be observed. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Purity ≥97% to >98%[2],[3]
Molecular Weight 435.38 g/mol [2][4][5]
Solubility in DMSO 2 mg/mL (with warming) to 50 mM[6],[3]
Solubility in Water Slightly soluble: 0.1-1 mg/ml to 100 mM[7],[2][5]
Storage Temperature (Solid) 2-8°C or at room temperature[6],[3]
Storage of Solutions -20°C for up to one month[3][8]

Experimental Protocols: Standard Disposal Procedure

The following procedure outlines the recommended steps for the disposal of this compound and materials contaminated with it. This protocol is based on its non-hazardous classification and general best practices for chemical waste management.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety glasses, gloves, and a lab coat, when handling this compound, whether in solid form or in solution.

2. Disposal of Unused Solid this compound:

  • Unused, uncontaminated solid this compound should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

3. Disposal of this compound Solutions:

  • Aqueous Solutions: Given its solubility in water, small quantities of aqueous this compound solutions can likely be disposed of down the drain with copious amounts of water, provided this is in accordance with local wastewater regulations. Always check with your institution's EHS for guidance on sewer disposal.

  • DMSO Solutions: Solutions of this compound in DMSO should be collected in a designated non-hazardous waste container. Do not dispose of DMSO solutions down the sanitary sewer.

4. Management of Contaminated Materials:

  • Spills: In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).[1]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Contaminated Debris: Collect all contaminated materials (absorbent, gloves, wipes, etc.) in a sealed container labeled as "Non-hazardous chemical waste" and dispose of it through your institution's chemical waste program.[1]

5. Empty Containers:

  • Rinse empty containers thoroughly with a suitable solvent (e.g., water or ethanol). The first rinse should be collected as chemical waste. Subsequent rinses can be disposed of down the drain, pending local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Yoda2_Disposal_Workflow start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid Unused Solid this compound waste_type->solid Solid solution This compound Solution waste_type->solution Solution contaminated Contaminated Material (e.g., spill cleanup, labware) waste_type->contaminated Contaminated check_local_regs Consult Institutional and Local Regulations for Non-Hazardous Waste solid->check_local_regs solvent_type Identify Solvent solution->solvent_type absorb_spill Absorb with Inert Material contaminated->absorb_spill sewer_disposal Dispose Down Drain with Copious Water (if permitted) check_local_regs->sewer_disposal If Permitted dispose_waste Dispose through Institutional Chemical Waste Program check_local_regs->dispose_waste aqueous Aqueous Solution solvent_type->aqueous Aqueous dmso DMSO Solution solvent_type->dmso DMSO aqueous->check_local_regs waste_container Collect in Designated Non-Hazardous Waste Container dmso->waste_container waste_container->dispose_waste absorb_spill->waste_container

References

Personal Protective Equipment for Handling Yoda2: A Safety Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Yoda2 and Associated Risks

Extensive searches for a chemical or biological agent referred to as "this compound" have not yielded any substance with this designation within scientific and safety databases. The name "this compound" is prominently associated with a LEGO Star Wars set.

Given the absence of any registered chemical or biological substance named this compound, this document will proceed by outlining a general framework for assessing and selecting Personal Protective Equipment (PPE) for an unknown or novel compound in a research and development setting. The protocols described below are based on a hypothetical substance, hereafter referred to as "Compound Y," to illustrate the necessary safety and handling procedures.

Hazard Assessment and PPE Selection for Compound Y

A thorough risk assessment is the critical first step before handling any new substance. This assessment determines the necessary level of PPE.

Table 1: Risk Assessment and Corresponding PPE for Compound Y

Potential Hazard Risk Level Engineering Controls Required PPE Disposal Protocol
Dermal Contact High (Assumed)Chemical Fume HoodNitrile or Neoprene Gloves (double-gloved)Hazardous Waste (Solid)
Inhalation High (Assumed)Chemical Fume HoodNIOSH-approved Respirator (e.g., N95 or higher)N/A
Eye Contact High (Assumed)Fume Hood SashChemical Splash Goggles or Face ShieldN/A
Ingestion Moderate (Assumed)N/ALab CoatN/A

Standard Operating Procedure for Handling Compound Y

The following workflow ensures a systematic and safe approach to handling Compound Y in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) for Compound Y prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound Y in Fume Hood prep_hood->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment cleanup_decon Decontaminate Work Surface handle_experiment->cleanup_decon cleanup_waste Dispose of Waste in Designated Bins cleanup_decon->cleanup_waste cleanup_doff Doff PPE in Correct Order cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of Compound Y.

Hypothetical Signaling Pathway of Compound Y

In the absence of data for "this compound," a hypothetical signaling pathway for "Compound Y" is presented below to illustrate the type of visualization that would be created if such information were available. This diagram assumes Compound Y is an activator of a cellular signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Y Compound Y Receptor Receptor Alpha Y->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene

Caption: Hypothetical Signaling Pathway of Compound Y.

Disposal Plan

All materials contaminated with Compound Y, including gloves, pipette tips, and empty containers, must be disposed of as hazardous waste.

Table 2: Disposal Guidelines for Compound Y

Waste Type Container Labeling Storage
Solid Waste Labeled, sealed, and puncture-resistant container"Hazardous Waste - Compound Y"Designated Satellite Accumulation Area
Liquid Waste Labeled, sealed, and chemically-resistant container"Hazardous Waste - Compound Y (Aqueous)"Designated Satellite Accumulation Area
Sharps Puncture-proof sharps container"Hazardous Sharps - Compound Y"Designated Satellite Accumulation Area

Disclaimer: This document is a template for safe laboratory practices and does not pertain to any known substance named "this compound." Always consult the specific Safety Data Sheet (SDS) and institutional safety guidelines before handling any chemical or biological agent.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.